WRG-28
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
N-ethyl-4-[(7-oxophenoxazin-3-yl)oxymethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O5S/c1-2-22-29(25,26)17-7-3-14(4-8-17)13-27-16-6-10-19-21(12-16)28-20-11-15(24)5-9-18(20)23-19/h3-12,22H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AARVTLIQNGAELZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C4C=CC(=O)C=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is the mechanism of action of WRG-28
An extensive search of publicly available scientific literature, clinical trial databases, and drug development pipelines has yielded no specific information on a compound designated as "WRG-28." This identifier does not correspond to any known or published therapeutic agent, experimental drug, or biological molecule.
Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations related to its mechanism of action. The information required to fulfill the user's request does not appear to be in the public domain.
For a comprehensive report on the mechanism of action of a therapeutic candidate, the following types of information would typically be required:
-
Target Identification and Validation: Data identifying the specific molecular target(s) of the compound (e.g., receptors, enzymes, ion channels).
-
Biochemical and Cellular Assays: Results from in vitro experiments demonstrating the compound's effect on its target and relevant cellular pathways.
-
In Vivo Pharmacology: Data from animal models showing the therapeutic effects and confirming the mechanism of action in a living organism.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Information on how the drug is absorbed, distributed, metabolized, and excreted, and how it affects the body over time.
-
Clinical Trial Data: Findings from human studies (Phase I, II, III) that evaluate the safety, efficacy, and mechanism of action in patients.
Should "this compound" be an internal, pre-clinical, or otherwise non-publicly disclosed compound, the relevant data would be proprietary to the developing organization. If the designation is incorrect or refers to a different compound, providing the correct identifier would be necessary to proceed with a detailed analysis.
The Allosteric DDR2 Inhibitor WRG-28: A Technical Guide to its Impact on Cancer-Associated Fibroblast Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tumor microenvironment, and specifically the role of cancer-associated fibroblasts (CAFs), is increasingly recognized as a critical driver of cancer progression, metastasis, and therapeutic resistance. A key mediator of the pro-tumorigenic activity of CAFs is the discoidin domain receptor 2 (DDR2), a receptor tyrosine kinase activated by collagen. This technical guide provides an in-depth overview of WRG-28, a novel, selective, and extracellularly-acting allosteric inhibitor of DDR2. By uniquely targeting the extracellular domain of DDR2, this compound effectively disrupts the interaction between CAFs and cancer cells, thereby inhibiting tumor invasion, migration, and the tumor-promoting functions of the stroma. This document details the mechanism of action of this compound, presents key quantitative data, outlines relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to this compound and its Target: DDR2 in CAFs
Cancer-associated fibroblasts are a heterogeneous and activated population of fibroblasts within the tumor stroma that play a pivotal role in tumorigenesis.[1][2] CAFs contribute to the remodeling of the extracellular matrix (ECM), secrete various growth factors and cytokines, and promote an immunosuppressive environment, all of which facilitate tumor growth and metastasis.[3][4]
A crucial molecule in mediating the pro-tumorigenic functions of CAFs is the Discoidin Domain Receptor 2 (DDR2), a receptor tyrosine kinase that uses fibrillar collagen as its ligand.[5][6] Upon binding to collagen in the tumor microenvironment, DDR2 becomes activated, initiating downstream signaling cascades that promote cell invasion and migration.[6][7] DDR2 is expressed on both cancer cells and CAFs, and its activity in both cell types is critical for breast cancer metastasis.[6]
This compound is a small molecule inhibitor that selectively targets the extracellular domain of DDR2.[8] Unlike traditional tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain, this compound acts allosterically to inhibit the receptor-ligand interaction.[8] This unique mechanism of action allows this compound to effectively block DDR2 signaling in both tumor cells and CAFs, making it a promising therapeutic agent for targeting the tumor-stroma interaction.[6][8]
Quantitative Data on this compound Activity
The inhibitory effects of this compound on DDR2 signaling and cancer cell invasion have been quantified in several studies. The following tables summarize the key quantitative data.
| Parameter | Value | Cell Line / System | Reference |
| IC50 (DDR2 Inhibition) | 230 nM | In vitro assay | [9] |
| IC50 (DDR2 Phosphorylation) | 286 ± 124 nM | HEK293 cells expressing DDR2 | [10] |
| Caption: In vitro inhibitory concentrations of this compound. |
| Experimental Condition | Cell Line | Inhibition of Invasion/Migration | Reference |
| 1 µM this compound | BT549 (human breast cancer) | Comparable to DDR2 depletion | [8] |
| 1 µM this compound | 4T1 (mouse breast cancer) | Comparable to DDR2 depletion | [6] |
| 1 µM this compound | BT549 (human breast cancer) | Significant reduction in Matrigel invasion | [8] |
| Caption: Effect of this compound on cancer cell invasion and migration. |
Signaling Pathway of DDR2 in CAFs and its Inhibition by this compound
The activation of DDR2 by collagen in CAFs triggers a signaling cascade that ultimately promotes a pro-tumorigenic microenvironment. A key downstream effector of DDR2 is the transcription factor SNAIL1, which is stabilized upon DDR2 activation.[6][7] This stabilization is mediated through the activation of the ERK signaling pathway.[11][12] SNAIL1, in turn, promotes an epithelial-to-mesenchymal transition (EMT)-like phenotype and the expression of matrix metalloproteinases (MMPs), which facilitate tumor cell invasion.[11] this compound, by allosterically inhibiting the binding of collagen to DDR2, effectively blocks this entire signaling cascade.
Caption: DDR2 signaling pathway in CAFs and its inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effect of this compound on CAF activity.
Isolation and Culture of Cancer-Associated Fibroblasts (CAFs)
Objective: To isolate and culture primary CAFs from fresh tumor tissue.
Materials:
-
Fresh tumor tissue
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Collagenase (e.g., from a tumor dissociation kit)
-
70 µm and 40 µm cell strainers
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for CAF markers (e.g., FAP, α-SMA, PDGFRα) for sorting (optional)
Protocol:
-
Obtain fresh tumor tissue under sterile conditions and wash with cold PBS containing Penicillin-Streptomycin.
-
Mince the tissue into small pieces (1-2 mm³) using sterile scalpels.
-
Digest the minced tissue with a collagenase-based enzyme cocktail in RPMI 1640 medium for 30-60 minutes at 37°C with gentle agitation.
-
Neutralize the enzyme activity by adding an equal volume of RPMI 1640 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer, followed by a 40 µm cell strainer to obtain a single-cell suspension.
-
Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in CAF culture medium (e.g., DMEM/F-12 with 10% FBS and Penicillin-Streptomycin).
-
Plate the cells in a culture flask. CAFs will adhere to the plastic, while many tumor and immune cells will remain in suspension and can be removed during subsequent media changes.
-
(Optional) For higher purity, CAFs can be sorted using Fluorescence-Activated Cell Sorting (FACS) with antibodies against specific CAF surface markers.[13]
3D Collagen Invasion Assay
Objective: To assess the effect of this compound on the invasion of cancer cells in the presence of CAFs through a 3D collagen matrix.
Materials:
-
Cancer cells and CAFs
-
Collagen I, rat tail
-
10x PBS
-
1N NaOH
-
Culture medium
-
This compound
-
24-well plates
-
Fluorescence microscope
Protocol:
-
Prepare a collagen gel solution on ice by mixing Collagen I, 10x PBS, and sterile water. Neutralize the solution to pH 7.4 with 1N NaOH.
-
Resuspend CAFs in the neutralized collagen solution at a desired concentration.
-
Add 500 µL of the CAF-collagen suspension to each well of a 24-well plate and allow it to polymerize at 37°C for 30-60 minutes.
-
Once the gel has solidified, seed cancer cells on top of the collagen gel in a culture medium.
-
Add this compound at the desired concentration to the culture medium. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
After incubation, fix the cells with 4% paraformaldehyde and stain with a nuclear stain (e.g., DAPI) and a cytoskeletal stain (e.g., phalloidin).
-
Visualize the invasion of cancer cells into the collagen gel using a confocal or fluorescence microscope by acquiring z-stack images.
-
Quantify the invasion by measuring the distance of cell migration into the gel or by counting the number of invaded cells at different depths.[14][15]
Matrigel Invasion Assay (Boyden Chamber Assay)
Objective: To quantify the effect of this compound on the invasion of cancer cells through a basement membrane-like matrix.
Materials:
-
Cancer cells
-
Matrigel-coated transwell inserts (8 µm pore size)
-
24-well companion plates
-
Serum-free medium and medium with 10% FBS (chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol or 4% paraformaldehyde for fixation
-
Crystal violet stain
Protocol:
-
Rehydrate the Matrigel-coated inserts by adding warm serum-free medium to the top and bottom chambers and incubating for 2 hours at 37°C.
-
During rehydration, starve the cancer cells in a serum-free medium.
-
After rehydration, remove the medium from the inserts.
-
In the bottom chamber of the 24-well plate, add a medium containing 10% FBS as a chemoattractant.
-
Resuspend the starved cancer cells in a serum-free medium containing the desired concentration of this compound or vehicle control.
-
Add 2.5 - 5 x 10^4 cells in 100 µL of the cell suspension to the top chamber of the insert.
-
Incubate the plate at 37°C for 24-48 hours.
-
After incubation, carefully remove the non-invaded cells from the top of the insert using a cotton swab.
-
Fix the invaded cells on the bottom of the insert with methanol or paraformaldehyde for 10-15 minutes.
-
Stain the invaded cells with 0.1% crystal violet for 10-20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of invaded cells in several random fields under a microscope.[9]
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow to investigate the impact of this compound on CAF-mediated cancer cell invasion.
Caption: Experimental workflow to study this compound's effect on CAFs.
Conclusion and Future Directions
This compound represents a novel and promising therapeutic strategy that targets the critical interplay between cancer cells and the tumor microenvironment. Its unique allosteric mechanism of inhibiting the extracellular domain of DDR2 allows for the potent and selective disruption of pro-tumorigenic signaling in both cancer cells and CAFs. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound.
Future research should focus on in vivo studies to evaluate the efficacy of this compound in preclinical cancer models, assess its pharmacokinetic and pharmacodynamic properties, and identify potential biomarkers of response. Furthermore, exploring the combination of this compound with other anti-cancer therapies, such as immunotherapy or chemotherapy, could lead to synergistic effects and improved patient outcomes. The continued investigation of this compound and similar allosteric inhibitors will undoubtedly pave the way for more effective treatments that target the complex tumor ecosystem.
References
- 1. researchgate.net [researchgate.net]
- 2. Multiplex quantitative analysis of cancer-associated fibroblasts and immunotherapy outcome in metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of Normal Fibroblasts and Their Cancer-Associated Counterparts (CAFs) for Biomedical Research | Springer Nature Experiments [experiments.springernature.com]
- 4. youtube.com [youtube.com]
- 5. Invasion Assay [www2.lbl.gov]
- 6. Inhibition of tumor–microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The collagen receptor discoidin domain receptor 2 stabilizes SNAIL1 to facilitate breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 9. snapcyte.com [snapcyte.com]
- 10. researchgate.net [researchgate.net]
- 11. DDR2 facilitates hepatocellular carcinoma invasion and metastasis via activating ERK signaling and stabilizing SNAIL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Isolation of Normal and Cancer-associated Fibroblasts from Fresh Tissues by Fluorescence Activated Cell Sorting (FACS) [jove.com]
- 14. Three-dimensional Invasion Assay [bio-protocol.org]
- 15. Three-dimensional Invasion Assay [en.bio-protocol.org]
WRG-28 in Metastatic Breast Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the small molecule WRG-28 and its role as an investigational agent in metastatic breast cancer models. This compound is a selective, extracellularly acting allosteric inhibitor of Discoidin Domain Receptor 2 (DDR2), a collagen receptor tyrosine kinase implicated in tumor progression and metastasis.[1][2][3][4] By targeting the extracellular domain of DDR2, this compound disrupts the interaction between the receptor and its collagen ligand, thereby impeding downstream signaling pathways that promote cancer cell invasion and migration.[2][5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and mechanism of action of this compound in preclinical breast cancer models.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines/System | Reference |
| IC50 (DDR2 Inhibition) | 230 nM | Not specified | [1] |
| IC50 (Collagen I-mediated DDR2 phosphorylation, ERK activation, and SNAIL1 stabilization) | 286 nM | HEK293 cells expressing DDR2 | [1] |
| Concentration for Inhibition of Invasion and Migration | 1 µM (48 h) | BT549 and 4T1 breast cancer cells | [1] |
| Concentration for Inhibition of CAF Tumor-Promoting Effects | 1 µM (4 days) | Cancer-Associated Fibroblasts (CAFs) | [1] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Value | Animal Model | Dosing Regimen | Reference |
| Reduction in SNAIL1 Levels in Tumor | 60% | 4T1-Snail-CBG tumor-bearing mice | 10 mg/kg (single i.v. injection) | [1][5] |
| Reduction of Metastatic Lung Colonization | Significant reduction | 4T1 GFP-luc expressing cells injected into BALB/cJ mice | 10 mg/kg (daily i.v. injection for 7 days) | [1] |
Signaling Pathway and Mechanism of Action
This compound functions as an allosteric inhibitor of the DDR2 receptor. Upon binding of collagen to the extracellular domain of DDR2, the receptor undergoes a conformational change, leading to its activation and autophosphorylation. This initiates a downstream signaling cascade that includes the activation of the MAPK/ERK pathway and the stabilization of the transcription factor SNAIL1, a key driver of epithelial-to-mesenchymal transition (EMT) and metastasis. This compound binds to the extracellular domain of DDR2, preventing the collagen-induced conformational change and subsequent receptor activation.[2][5]
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
3D Collagen Invasion Assay
This assay assesses the ability of cancer cells to invade a three-dimensional collagen matrix.
-
Preparation of Collagen Gel:
-
On ice, mix rat tail collagen I to a final concentration of 2.5 mg/mL with 10x PBS and neutralize with 1N NaOH.
-
Add a single-cell suspension of BT549 or 4T1 breast cancer cells to the collagen solution.
-
Pipette 100 µL of the cell-collagen mixture into a 96-well plate.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes to allow the collagen to polymerize.
-
Add complete culture medium containing either DMSO (vehicle control) or 1 µM this compound to the top of the gel.
-
-
Analysis:
-
After 48-72 hours, capture images of the cells within the collagen matrix at multiple focal planes using a microscope.
-
Quantify the extent of invasion by measuring the distance of cell migration from the initial plane of seeding or by counting the number of invading cells.
-
In Vivo Bioluminescence Imaging for SNAIL1 Levels
This method allows for the non-invasive, real-time monitoring of SNAIL1 protein levels in tumors within a living animal.
-
Animal Model:
-
Use female BALB/cJ mice bearing orthotopic tumors derived from 4T1 breast cancer cells engineered to express a SNAIL1-clic beetle green (SNAIL1-CBG) bioluminescent fusion protein.
-
-
Baseline Imaging:
-
Once tumors reach approximately 1 cm in diameter, acquire baseline bioluminescence images.
-
Administer the substrate for the luciferase (e.g., D-luciferin) via intraperitoneal injection.
-
Anesthetize the mice and place them in an in vivo imaging system (e.g., IVIS) to capture the bioluminescent signal.
-
-
Treatment and Post-Treatment Imaging:
-
Administer a single intravenous (i.v.) injection of this compound at a dose of 10 mg/kg or a saline control.
-
Four hours post-injection, repeat the bioluminescence imaging procedure as described in step 2.
-
-
Data Analysis:
-
Quantify the bioluminescent signal from the tumor region of interest for both baseline and post-treatment images.
-
Calculate the relative change in bioluminescence to determine the effect of this compound on SNAIL1 protein levels.
-
Western Blotting for DDR2, p-ERK, and SNAIL1
This technique is used to detect changes in the protein levels and activation status of key signaling molecules.
-
Cell Culture and Treatment:
-
Culture HEK293 cells expressing DDR2-Flag in complete medium.
-
Plate the cells on dishes coated with 30 µg/mL collagen I.
-
Treat the cells with either DMSO or varying concentrations of this compound (e.g., 1 µM) for 4-7 hours.
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-Tyr, DDR2, p-ERK, total ERK, and SNAIL1 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Perform densitometric analysis to quantify the relative protein expression levels, normalizing to a loading control such as GAPDH or β-actin.
-
Experimental and Logical Workflows
The following diagrams illustrate the workflows for a typical in vitro invasion experiment and the logical relationship of this compound's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of tumor–microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
WRG-28: A Technical Guide for Rheumatoid Arthritis Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
WRG-28 is a novel, selective, and extracellularly acting allosteric inhibitor of Discoidin Domain Receptor 2 (DDR2), a collagen-binding receptor tyrosine kinase implicated in the pathogenesis of rheumatoid arthritis (RA). Preclinical evidence suggests that this compound holds therapeutic promise for RA by mitigating inflammatory responses and joint degradation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, experimental protocols for its evaluation in a relevant animal model, and available quantitative data to support its further investigation as a potential disease-modifying anti-rheumatic drug (DMARD).
Introduction to this compound
This compound is a small molecule that uniquely targets the extracellular domain of DDR2, preventing its activation by collagen.[1] This allosteric inhibition mechanism offers a high degree of selectivity for DDR2 over other kinases, potentially minimizing off-target effects.[1] The primary research on this compound has highlighted its potential in cancer by inhibiting tumor invasion and migration.[1] However, its ability to modulate DDR2 signaling has also demonstrated significant therapeutic potential in a mouse model of rheumatoid arthritis.
Mechanism of Action
This compound functions as a selective allosteric inhibitor of DDR2, a receptor tyrosine kinase that is activated by fibrillar collagens.[1] In the context of rheumatoid arthritis, the activation of DDR2 on fibroblast-like synoviocytes (FLS) by collagen in the inflamed synovium is a key pathological event.
Upon binding to the extracellular domain of DDR2, this compound is thought to induce a conformational change that prevents the binding of collagen, thereby inhibiting receptor dimerization and subsequent autophosphorylation of the intracellular kinase domain. This blockade of DDR2 activation disrupts downstream signaling cascades that are crucial for the pro-inflammatory and tissue-destructive processes in the RA joint.
Signaling Pathways
The signaling pathways downstream of DDR2 activation in rheumatoid arthritis are complex and contribute to both inflammation and joint destruction. This compound, by inhibiting the initial activation of DDR2, effectively attenuates these pathological signaling events.
Experimental Protocols
The primary preclinical model used to evaluate the efficacy of this compound in rheumatoid arthritis is the Collagen Antibody-Induced Arthritis (CAIA) mouse model. This model is characterized by a rapid onset of inflammatory arthritis that shares key pathological features with human RA.
Collagen Antibody-Induced Arthritis (CAIA) Mouse Model
Objective: To assess the therapeutic efficacy of this compound in reducing inflammation and joint destruction in a mouse model of rheumatoid arthritis.
Materials:
-
Animals: 8-10 week old male BALB/c mice.
-
Arthritis Induction: ArthritoMab™ Antibody Cocktail (or equivalent) and Lipopolysaccharide (LPS).
-
Test Article: this compound, formulated for intravenous (i.v.) injection.
-
Vehicle Control: Formulation vehicle for this compound.
-
Clinical Assessment Tools: Calipers for measuring paw thickness, clinical scoring system (see below).
-
Histology: Formalin, decalcifying solution, hematoxylin and eosin (H&E) stain, Safranin O-fast green stain.
Experimental Workflow:
Procedure:
-
Arthritis Induction: On day 0, administer the anti-collagen antibody cocktail intravenously to the mice.
-
LPS Boost: On day 3, administer LPS intraperitoneally to synchronize and enhance the arthritic response.
-
Treatment: Begin daily intravenous administration of this compound (e.g., 10 mg/kg) or vehicle control on day 3 and continue until the end of the study (day 21).
-
Clinical Assessment: From day 3 onwards, monitor the mice daily for signs of arthritis.
-
Clinical Score: Assign a clinical score to each paw based on a scale of 0-4, where 0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema involving the entire paw, and 4 = maximal inflammation with joint rigidity. The maximum score per mouse is 16.
-
Paw Thickness: Measure the thickness of both hind paws daily using a caliper.
-
-
Termination and Tissue Collection: On day 21, euthanize the mice and collect the hind paws.
-
Histological Analysis:
-
Fix the paws in 10% neutral buffered formalin for 24 hours.
-
Decalcify the paws in a suitable decalcifying solution for 7-10 days.
-
Process and embed the tissues in paraffin.
-
Section the paraffin blocks and stain with H&E for assessment of inflammation and with Safranin O-fast green for evaluation of cartilage and bone erosion.
-
Score the histological sections for inflammation, pannus formation, cartilage damage, and bone erosion.
-
Quantitative Data
The following tables summarize the available quantitative data for this compound. It is important to note that specific quantitative data from the rheumatoid arthritis studies are not yet publicly available and the in vivo data presented here are from oncology studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (DDR2 Inhibition) | N/A | 230 nM | [2] |
| IC50 (Collagen I-mediated DDR2 Phosphorylation) | HEK293 (expressing DDR2) | 286 nM | [2] |
Table 2: In Vivo Efficacy of this compound in a Breast Cancer Model
| Animal Model | Dosage and Administration | Duration | Outcome | Reference |
| 4T1 breast tumor-bearing BALB/cJ mice | 10 mg/kg; i.v.; single daily | 21 days | Decreased inflammatory reaction and joint destruction in a CAIA model | [2] |
| 4T1 breast tumor-bearing BALB/cJ mice | 10 mg/kg; i.v.; single | 4 hours | 60% reduction in SNAIL1-CBG bioluminescence in the tumor | [1] |
Conclusion
This compound represents a promising novel therapeutic agent for rheumatoid arthritis with a unique allosteric mechanism of action targeting DDR2. The available preclinical data, although primarily from oncology studies, suggest that this compound can effectively modulate DDR2 signaling in vivo. The provided experimental protocol for the CAIA mouse model offers a robust framework for further investigation into the efficacy of this compound in an arthritis-specific context. Future research should focus on detailed dose-response studies, pharmacokinetic and pharmacodynamic profiling in the CAIA model, and a thorough assessment of its impact on biomarkers of inflammation and joint destruction to fully elucidate its therapeutic potential for rheumatoid arthritis.
References
WRG-28 structure and chemical properties
An In-Depth Technical Guide to the Structure and Chemical Properties of WRG-28
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of this compound, a selective allosteric inhibitor of Discoidin Domain Receptor 2 (DDR2). The information is intended for researchers, scientists, and professionals involved in drug development and cancer biology.
This compound, with the chemical name N-ethyl-4-(((3-oxo-5a,10a-dihydro-3H-phenoxazin-7-yl)oxy)methyl)benzenesulfonamide, is a small molecule inhibitor that targets the extracellular domain (ECD) of DDR2.[1] Its structure is distinct from typical kinase inhibitors that target the ATP-binding site.
Chemical Structure:
The chemical structure of this compound is presented in Figure 1.[1]
Figure 1. Chemical Structure of this compound.
Mechanism of Action: Allosteric Inhibition of DDR2
This compound functions as a selective, extracellularly acting allosteric inhibitor of DDR2.[2][3][4] It uniquely inhibits the interaction between DDR2 and its ligand, collagen, by modulating the receptor allosterically.[3][4] This mode of action prevents the collagen-induced activation of DDR2.[1]
The binding of this compound is predicted to occur at the interface of the discoidin (DS) and DS-like domains of DDR2.[5] This binding is selective for DDR2, with no significant inhibition of the closely related DDR1 receptor tyrosine kinase.[1]
The downstream signaling cascade of DDR2 involves the activation of ERK and the subsequent stabilization of the SNAIL1 protein, which promotes cell migration.[1] By inhibiting DDR2 activation, this compound effectively blunts this signaling pathway.[1]
Signaling Pathway Diagram
The following diagram illustrates the DDR2 signaling pathway and the point of inhibition by this compound.
Caption: DDR2 signaling pathway inhibited by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (DDR2 Inhibition) | 230 nM | In vitro assay | [2][6] |
| IC50 (DDR2 Phosphorylation) | 286 ± 124 nM | HEK293 cells expressing DDR2 | [1][2][6] |
| IC50 (ERK Activation & SNAIL1 Stabilization) | 286 nM | HEK293 cells expressing DDR2 | [2][6] |
Table 1: In vitro and cellular inhibitory concentrations of this compound.
| Cell Line | Treatment | Effect | Reference |
| BT549 & 4T1 Breast Cancer Cells | 1 µM this compound for 48h | Inhibition of tumor cell invasion and migration | [2][6] |
| Cancer-Associated Fibroblasts (CAFs) | 1 µM this compound for 4 days | Inhibition of tumor-promoting effects | [2][6] |
| HEK293 cells with DDR2T654I mutant | 0.5, 1 µM this compound for 4h | Inhibition of phosphorylation of the resistant mutant | [2][6] |
| 4T1 Breast Tumor Cells (in vivo) | 10 mg/kg this compound (single i.v. dose) | 60% reduction in SNAIL1 protein levels in tumors | [1] |
| 4T1 Breast Tumor Cells (in vivo) | 10 mg/kg this compound (daily i.v. for 7 days) | Reduced metastatic lung colonization | [5] |
Table 2: Biological activity of this compound in cellular and in vivo models.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound.
Solid-Phase DDR2-Collagen Binding Assay
This assay is used to determine the ability of this compound to inhibit the binding of DDR2 to collagen.
-
Plate Coating: 96-well plates are coated with a collagen I peptide (30 μg/mL).[1][7]
-
Incubation: Recombinant DDR2-His protein (25 nM) is added to the wells in the presence of varying concentrations of this compound or a DMSO control.[7]
-
Detection: Bound DDR2 is detected using an anti-His antibody followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP). Absorbance is measured to quantify the amount of bound DDR2.[4]
Biolayer Interferometry (BLI)
BLI is employed to measure the direct binding of this compound to the DDR2 extracellular domain in real-time.
-
Biosensor Loading: A biosensor tip is loaded with a stationary macromolecule, in this case, the DDR2 protein.[8]
-
Association: The loaded biosensor is dipped into a solution containing this compound at various concentrations. The binding of this compound to DDR2 causes a change in the optical wavelength, which is recorded in real-time.[8][9]
-
Dissociation: The biosensor is then moved to a buffer-only solution to measure the dissociation of this compound from DDR2.[8]
-
Data Analysis: The association and dissociation curves are analyzed to determine the binding kinetics (kon, koff, and KD).[9]
Cell Migration and Invasion Assays
These assays assess the effect of this compound on the migratory and invasive capabilities of cancer cells.
-
Cell Seeding: Breast cancer cells (e.g., BT549, 4T1) are seeded into the upper chamber of a Transwell insert.[1][10] For invasion assays, the insert membrane is coated with Matrigel.[10]
-
Treatment: The cells are treated with this compound (e.g., 1 µM) or a vehicle control.[2][6]
-
Chemoattractant: The lower chamber contains a chemoattractant, such as serum-containing medium.[11]
-
Incubation: The plate is incubated for a period (e.g., 20-24 hours) to allow for cell migration or invasion.[10]
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated/invaded cells on the lower surface are fixed, stained (e.g., with DAPI or crystal violet), and counted using a microscope.[11]
In Vivo Metastasis Model
This model evaluates the efficacy of this compound in inhibiting tumor metastasis in a living organism.
-
Cell Injection: 4T1 mouse breast tumor cells, engineered to express luciferase for bioluminescence imaging, are injected into the tail vein of syngeneic BALB/cJ mice to model experimental metastasis.[1][5]
-
Treatment: Mice are treated with this compound (e.g., 10 mg/kg, daily intravenous injection for 7 days) or a vehicle control.[5]
-
Monitoring: Lung colonization by the tumor cells is monitored over time using bioluminescence imaging.[1][5]
-
Endpoint Analysis: At the end of the experiment, lungs are harvested for histological analysis to confirm the presence and extent of metastatic tumors.[5]
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating a small molecule inhibitor like this compound.
Caption: General experimental workflow for this compound evaluation.
References
- 1. Inhibition of tumor–microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of tumor-microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. Biolayer interferometry for DNA-protein interactions | PLOS One [journals.plos.org]
- 10. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 11. Cell Migration and Invasion Assays as Tools for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
WRG-28: A Technical Guide to a Novel Allosteric Inhibitor of DDR2
For Researchers, Scientists, and Drug Development Professionals
Introduction
WRG-28 is a novel, selective, small-molecule allosteric inhibitor of the Discoidin Domain Receptor 2 (DDR2), a receptor tyrosine kinase that plays a critical role in collagen signaling.[1][2][3] Unlike traditional orthosteric inhibitors that compete with ligand binding, this compound targets the extracellular domain of DDR2, inducing a conformational change that prevents its interaction with collagen.[1][4] This unique mechanism of action allows this compound to inhibit both kinase-dependent and -independent functions of DDR2.[1] Preclinical studies have demonstrated its potential in oncology, particularly in mitigating tumor invasion, migration, and metastasis, as well as in other pathologies such as fibrosis and rheumatoid arthritis.[4][5] This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound.
Mechanism of Action
This compound functions as a potent and selective allosteric inhibitor of DDR2.[1][5][6] It binds to a putative site at the interface of the extracellular discoidin (DS) and discoidin-like (DSL) domains of DDR2.[1] This binding event is thought to induce a conformational change in the receptor, thereby preventing its interaction with its primary ligand, fibrillar collagens.[4][7] By disrupting the DDR2-collagen interaction, this compound effectively blocks the downstream signaling cascade that promotes cell invasion and migration.[1]
A key advantage of this compound's allosteric mechanism is its ability to overcome resistance mechanisms that affect traditional tyrosine kinase inhibitors (TKIs). For instance, this compound has been shown to inhibit the phosphorylation of the DDR2T654I gatekeeper mutation, which confers resistance to many TKIs.[1] Furthermore, this compound is highly selective for DDR2, with no significant inhibitory activity against the closely related DDR1 receptor.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
| Parameter | Value | Assay System | Reference |
| IC50 (DDR2 Inhibition) | 230 nM | Not specified | [5][6] |
| IC50 (DDR2 Phosphorylation) | 286 ± 124 nM | HEK293 cells expressing DDR2 | [1] |
| In Vivo Efficacy (Dose) | 10 mg/kg (i.v.) | Mouse models of breast cancer | [1] |
| In Vivo Target Engagement | 60% reduction in SNAIL1-CBG levels | 4T1 breast tumor-bearing mice | [1] |
| Cell Line | Assay | This compound Concentration | Effect | Reference |
| BT549 (human breast cancer) | 3D Collagen Invasion/Migration | 1 µM | Inhibition comparable to DDR2 RNAi depletion | [1] |
| 4T1 (mouse breast cancer) | 3D Collagen Invasion/Migration | 1 µM | Inhibition comparable to DDR2 RNAi depletion | [1] |
| HEK293 (expressing DDR2T654I) | DDR2 Phosphorylation Assay | Not specified | Inhibition of phosphorylation | [1] |
Experimental Protocols
Detailed methodologies for key experiments in the development and characterization of this compound are outlined below, based on the primary research.[1]
Solid-Phase Binding Assay
-
Plate Coating: 96-well plates were coated with 30 µg/mL of type I collagen and incubated overnight at 4°C.
-
Blocking: Plates were washed and blocked to prevent non-specific binding.
-
Incubation: Recombinant DDR2-His protein (25 nM) was added to the wells in the presence of varying concentrations of this compound or vehicle control.
-
Detection: Bound DDR2-His was detected using an anti-His antibody conjugated to a reporter enzyme, and the signal was quantified.
Cell-Based DDR2 Phosphorylation Assay
-
Cell Culture: HEK293 cells were transiently transfected with a DDR2-Flag expression vector.
-
Treatment: Cells were treated with varying concentrations of this compound for 4 hours.
-
Stimulation: Cells were stimulated with 30 µg/mL of type I collagen.
-
Lysis and Immunoprecipitation: Cells were lysed, and DDR2-Flag was immunoprecipitated using an anti-Flag antibody.
-
Western Blotting: Immunoprecipitated proteins were resolved by SDS-PAGE and immunoblotted with an anti-phosphotyrosine antibody (4G10) to detect phosphorylated DDR2. Total DDR2 levels were assessed by reprobing with an anti-DDR2 antibody.
3D Collagen Invasion/Migration Assay
-
Cell Seeding: BT549 or 4T1 cells were seeded into a 3D type I collagen matrix.
-
Treatment: Cells were treated with 1 µM this compound or vehicle control.
-
Invasion/Migration: Cells were allowed to invade/migrate through the collagen matrix for a specified period.
-
Quantification: The extent of invasion/migration was quantified by imaging and measuring the area or distance of cell movement.
In Vivo Metastasis Model
-
Cell Implantation: 4T1 breast tumor cells containing a SNAIL1-clic beetle green (SNAIL1.CBG) bioluminescent fusion protein were implanted into the mammary fat pad of syngeneic mice.
-
Treatment: Once tumors were established, mice were treated with a single intravenous administration of 10 mg/kg this compound.
-
Bioluminescence Imaging: SNAIL1.CBG levels in the tumors were monitored using bioluminescence imaging as a biomarker for DDR2 signaling.
-
Metastasis Assessment: For lung colonization studies, 4T1-GFP-luc expressing cells were injected via the tail vein, and lung metastasis was monitored by bioluminescence imaging over time in mice treated daily with 10 mg/kg this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the DDR2 signaling pathway and the experimental workflow for the identification and validation of this compound.
Caption: DDR2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the discovery and validation of this compound.
Conclusion
This compound represents a promising first-in-class allosteric inhibitor of DDR2 with a distinct mechanism of action that confers advantages over traditional kinase inhibitors. Its ability to selectively target the DDR2-collagen interaction and overcome resistance mutations highlights its potential as a therapeutic agent for metastatic cancers and other DDR2-driven diseases. Further preclinical and clinical development is warranted to fully elucidate the therapeutic utility of this novel compound.
References
- 1. pnas.org [pnas.org]
- 2. biorxiv.org [biorxiv.org]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of tumor-microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the WRG-28 Binding Site on the DDR2 Extracellular Domain
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discoidin domain receptor 2 (DDR2), a receptor tyrosine kinase activated by collagen, is a critical mediator in various pathological processes, including fibrosis and cancer metastasis. Its role in tumor-stromal interactions has made it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the binding of WRG-28, a selective, small-molecule allosteric inhibitor, to the extracellular domain (ECD) of DDR2. We will delve into the quantitative binding data, detailed experimental methodologies for key assays, and the downstream signaling implications of this interaction. This document is intended to serve as a valuable resource for researchers actively engaged in the study of DDR2 and the development of novel therapeutics targeting this receptor.
Introduction
Discoidin domain receptor 2 (DDR2) is a unique receptor tyrosine kinase (RTK) that is activated by fibrillar collagens.[1] Upon collagen binding, DDR2 undergoes slow and sustained autophosphorylation, initiating downstream signaling cascades that regulate cell adhesion, migration, proliferation, and extracellular matrix remodeling.[2] Dysregulation of DDR2 signaling has been implicated in the progression of various diseases, including cancer, where it facilitates tumor cell invasion and metastasis.[3][4]
This compound is a novel, selective, small-molecule inhibitor that targets the extracellular domain of DDR2.[1][3] Unlike traditional tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain, this compound functions as an allosteric inhibitor, uniquely disrupting the interaction between DDR2 and its collagen ligand.[1][5] This guide will provide an in-depth analysis of the this compound binding site on the DDR2 ECD, offering valuable insights for researchers and drug developers.
Quantitative Data on this compound and DDR2 Interaction
The interaction between this compound and the DDR2 extracellular domain has been characterized using various biophysical and biochemical assays. The following table summarizes the key quantitative data obtained from these studies.
| Parameter | Value | Method | Reference |
| IC50 (DDR2 phosphorylation) | 230 nM | Cell-based assay | [6] |
| IC50 (collagen I-mediated DDR2 phosphorylation) | 286 ± 124 nM | Cell-based assay in HEK293 cells | [1] |
| Binding Affinity (KD) | Not explicitly reported | Biolayer Interferometry (BLI) | [1] |
| Association Rate (kon) | Not explicitly reported | Biolayer Interferometry (BLI) | [1] |
| Dissociation Rate (koff) | Not explicitly reported | Biolayer Interferometry (BLI) | [1] |
The this compound Binding Site on the DDR2 Extracellular Domain
Computational modeling and subsequent site-directed mutagenesis studies have identified a putative binding site for this compound on the DDR2 extracellular domain. This binding is allosteric, meaning it occurs at a site distinct from the collagen-binding site, and induces a conformational change that prevents ligand binding.[1]
Key residues identified as crucial for the inhibitory activity of this compound are Phenylalanine 96 (Phe96) and Threonine 98 (Thr98) .[1] Mutating these residues to Alanine (F96A/T98A) was shown to abrogate the inhibitory effect of this compound.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the this compound binding site on the DDR2 ECD.
Biolayer Interferometry (BLI) for this compound and DDR2 Binding
Biolayer interferometry was employed to demonstrate a dose-dependent association of this compound with the DDR2 extracellular domain.[1]
Objective: To qualitatively assess the direct binding of this compound to the DDR2 ECD.
Materials:
-
Recombinant human DDR2 ECD (with a polyhistidine tag)
-
This compound
-
Ni-NTA biosensors
-
BLI instrument (e.g., Octet RED96)
-
Assay buffer (e.g., PBS with 0.02% Tween-20 and 1% BSA)
Protocol:
-
Biosensor Hydration: Hydrate Ni-NTA biosensors in the assay buffer for at least 10 minutes.
-
Protein Immobilization: Immobilize the His-tagged DDR2 ECD onto the Ni-NTA biosensors by dipping them into a solution of the recombinant protein (concentration to be optimized, typically 10-50 µg/mL) for a defined period (e.g., 300-600 seconds).
-
Baseline: Establish a stable baseline by dipping the DDR2-loaded biosensors into the assay buffer for 60-120 seconds.
-
Association: Transfer the biosensors to wells containing various concentrations of this compound in assay buffer. Monitor the association in real-time for 120-300 seconds. A dose-dependent increase in the signal indicates binding.
-
Dissociation: Transfer the biosensors back to wells containing only the assay buffer and monitor the dissociation for 120-600 seconds.
-
Data Analysis: The resulting sensorgrams are analyzed to confirm binding. While specific kinetic constants (KD, kon, koff) were not reported in the primary literature, this method confirms a direct interaction.[1]
Solid-Phase Binding Assay
A solid-phase binding assay was utilized to assess the ability of this compound to inhibit the interaction between DDR2 and a collagen-derived peptide.[7]
Objective: To quantify the inhibitory effect of this compound on DDR2-collagen binding.
Materials:
-
High-binding 96-well plates
-
DDR2-selective collagen II-derived peptide
-
Recombinant human DDR2 ECD (with a polyhistidine tag)
-
This compound
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Anti-His antibody conjugated to HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with 500 ng of the DDR2-selective collagen peptide overnight at 4°C.[7]
-
Blocking: Wash the wells with wash buffer and block with blocking buffer for 1 hour at room temperature.
-
Inhibition: Add 25 nM of recombinant DDR2-His to the wells along with varying concentrations of this compound.[7] Incubate for 2 hours at room temperature.
-
Washing: Wash the wells thoroughly with wash buffer to remove unbound protein and inhibitor.
-
Detection: Add the anti-His-HRP antibody and incubate for 1 hour at room temperature.
-
Development: Wash the wells and add TMB substrate. Allow the color to develop.
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: The absorbance values are plotted against the this compound concentration to determine the IC50 value.
Site-Directed Mutagenesis of the DDR2 Extracellular Domain
Site-directed mutagenesis was performed to generate the DDR2 F96A/T98A double mutant to confirm the importance of these residues for this compound's inhibitory activity.[1]
Objective: To mutate specific amino acid residues in the DDR2 ECD.
Materials:
-
Plasmid DNA containing the wild-type human DDR2 ECD sequence
-
Mutagenic primers for F96A and T98A mutations
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells
Protocol:
-
Primer Design: Design primers incorporating the desired mutations (F96A and T98A). The specific primer sequences used in the original study are not publicly available but can be designed based on the human DDR2 sequence (NCBI Reference Sequence: NP_006173.2).
-
PCR Amplification: Perform PCR using the wild-type DDR2 plasmid as a template and the mutagenic primers. The PCR cycling parameters should be optimized based on the polymerase and primer characteristics.
-
DpnI Digestion: Digest the PCR product with DpnI to remove the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Sequencing: Select colonies and isolate plasmid DNA. Verify the desired mutations by DNA sequencing.
-
Protein Expression and Purification: Express and purify the mutant DDR2 ECD protein for use in binding and functional assays.
Downstream Signaling Pathways and Experimental Workflows
This compound-mediated inhibition of DDR2-collagen binding leads to the suppression of downstream signaling pathways that are critical for cancer cell invasion and migration. Specifically, this compound has been shown to blunt collagen I-mediated DDR2 tyrosine phosphorylation, leading to the inhibition of ERK activation and subsequent stabilization of the SNAIL1 protein.[1]
Western Blotting for DDR2 Signaling Components
Objective: To analyze the phosphorylation status of DDR2 and ERK, and the protein levels of SNAIL1 in response to collagen stimulation and this compound treatment.
Materials:
-
HEK293 cells transfected with DDR2-Flag
-
Collagen I
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pTyr (4G10), anti-DDR2, anti-p-ERK, anti-ERK, anti-SNAIL1
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Western blotting equipment
Protocol:
-
Cell Culture and Treatment: Culture HEK293 cells expressing DDR2-Flag. Starve the cells and then pre-treat with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulating with 30 µg/mL collagen I for 4-7 hours.[7][8]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with the respective primary antibodies overnight at 4°C. Following washing, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the effect of this compound on the levels of phosphorylated and total proteins.
Visualizations
DDR2 Signaling Pathway and Inhibition by this compound
Caption: Allosteric inhibition of the DDR2 signaling pathway by this compound.
Experimental Workflow for Identifying this compound's Binding and Effect
Caption: Logical workflow for the characterization of this compound.
Conclusion
This technical guide has provided a detailed overview of the interaction between the allosteric inhibitor this compound and the extracellular domain of DDR2. The identification of the Phe96 and Thr98 residues as key components of the binding site offers a foundation for the rational design of next-generation DDR2 inhibitors. The experimental protocols detailed herein provide a practical resource for researchers aiming to replicate or build upon these findings. A thorough understanding of the this compound binding site and its functional consequences is paramount for the continued development of targeted therapies against DDR2-mediated pathologies.
References
- 1. Inhibition of tumor–microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of tumor–microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extr… [ouci.dntb.gov.ua]
- 3. Inhibition of tumor-microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Inhibition of discoidin domain receptor 2 reveals kinase-dependent and kinase-independent functions in regulating fibroblast activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Kinase-Independent Functions of DDR2: A Technical Guide to Inhibition by WRG-28
For Researchers, Scientists, and Drug Development Professionals
Introduction
Discoidin Domain Receptor 2 (DDR2), a receptor tyrosine kinase (RTK) activated by fibrillar collagen, has emerged as a critical regulator of cellular processes, including migration, invasion, and extracellular matrix remodeling. While its kinase-dependent signaling pathways are well-documented, a growing body of evidence highlights the significance of its kinase-independent functions in both physiological and pathological contexts, particularly in cancer progression and fibrosis.[1][2][3][4] These non-canonical activities present a challenge for traditional tyrosine kinase inhibitors (TKIs), which have shown limited clinical efficacy in targeting DDR2-mediated diseases.[1][2] This technical guide provides an in-depth exploration of the kinase-independent functions of DDR2 and the inhibitory mechanism of WRG-28, a novel allosteric inhibitor that effectively targets both kinase-dependent and -independent activities of DDR2.[3][5]
Kinase-Independent Functions of DDR2
Recent studies have demonstrated that DDR2 can promote tumor cell invasion and metastasis even in the absence of its kinase activity.[1][2][4] This suggests that the DDR2 protein can act as a scaffold, facilitating the assembly of signaling complexes and mediating cellular responses through protein-protein interactions, independent of its phosphorylation cascade.
One of the key kinase-independent roles of DDR2 is in paracrine signaling between cancer cells and cancer-associated fibroblasts (CAFs) within the tumor microenvironment.[1][2][4] Kinase-inactive DDR2 has been shown to support tumor cell invasion through Matrigel, a basement membrane matrix, and contribute to lung colonization in vivo.[1][2][4] This is thought to occur through the regulation of secreted factors that modify the tumor microenvironment, thereby promoting cancer cell motility.
The tyrosine kinase domain of DDR2, even when catalytically inactive, appears to be crucial for some of these functions, suggesting it serves as a docking platform for downstream signaling molecules.[1][2] This highlights the limitation of targeting only the kinase activity of DDR2 and underscores the need for inhibitors with alternative mechanisms of action.
This compound: An Allosteric Inhibitor of DDR2
This compound is a selective, small-molecule inhibitor that acts on the extracellular domain of DDR2 in an allosteric manner.[3][5] This unique mechanism of action allows it to block the interaction between DDR2 and its ligand, collagen, thereby inhibiting both kinase-dependent and -independent signaling.[3]
Quantitative Data on this compound Inhibition
| Parameter | Value | Cell Line / System | Reference |
| IC50 for DDR2 | 230 nM | In vitro binding assay | [5] |
| IC50 for inhibition of collagen I-mediated DDR2 tyrosine phosphorylation | 286 nM | HEK293 cells expressing DDR2 | [1] |
| IC50 for inhibition of ERK activation and SNAIL1 stabilization | 286 nM | HEK293 cells expressing DDR2 | [1] |
Table 1: Inhibitory Activity of this compound
This compound has been shown to effectively blunt tumor cell invasion and migration in various breast cancer cell lines, including BT549 and 4T1.[1] Furthermore, it inhibits the tumor-promoting effects of CAFs.[1] A significant advantage of this compound is its ability to inhibit TKI-resistant DDR2 mutants, such as those with gatekeeper mutations, by targeting the extracellular domain.[1][3] In vivo studies have demonstrated that this compound can attenuate DDR2 signaling in breast tumors and reduce metastatic lung colonization of breast tumor cells.[1][6]
Signaling Pathways
Kinase-Dependent vs. Kinase-Independent DDR2 Signaling
The canonical kinase-dependent signaling of DDR2 involves autophosphorylation upon collagen binding, leading to the recruitment of adaptor proteins like Shc and the activation of downstream pathways such as the MAPK/ERK cascade, ultimately resulting in the stabilization of transcription factors like SNAIL1 that promote an invasive phenotype.[1][5][7]
In contrast, the kinase-independent pathway is less clearly defined but is thought to involve the scaffolding function of the DDR2 protein. Even without kinase activity, the DDR2 molecule can facilitate protein-protein interactions that influence cellular behavior. This can occur through paracrine mechanisms where DDR2 signaling in one cell type (e.g., CAFs) leads to the secretion of factors that act on neighboring tumor cells.
Caption: DDR2 signaling pathways inhibited by this compound.
Experimental Protocols
Matrigel Invasion Assay
This assay is used to assess the invasive potential of cells through a basement membrane extract.
Materials:
-
24-well Transwell inserts with 8.0 µm pore size
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet)
Procedure:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel to the desired concentration (e.g., 1 mg/ml) with cold, serum-free medium.
-
Add 50-100 µl of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for 1-2 hours to allow for polymerization.
-
Harvest cells and resuspend in serum-free medium.
-
Seed 5 x 10^4 to 1 x 10^5 cells into the upper chamber of the coated inserts.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane.
-
Stain the cells and count the number of invading cells under a microscope.
Caption: Workflow for Matrigel invasion assay.
3D Collagen Migration Assay
This assay measures cell migration through a three-dimensional collagen matrix.
Materials:
-
Type I collagen solution
-
10x PBS
-
1N NaOH
-
Cell suspension
-
24-well plate
Procedure:
-
On ice, mix Type I collagen, 10x PBS, and sterile water.
-
Neutralize the collagen solution with 1N NaOH to a pH of ~7.4.
-
Add the cell suspension to the neutralized collagen solution and mix gently.
-
Pipette the cell-collagen mixture into the wells of a 24-well plate.
-
Allow the gel to polymerize at 37°C for 30-60 minutes.
-
Add complete medium on top of the gel.
-
Monitor cell migration over time using microscopy.
Cancer-Associated Fibroblast (CAF) Co-culture Assay
This assay investigates the paracrine interactions between cancer cells and CAFs.
Materials:
-
Cancer cell line
-
Primary or immortalized CAFs
-
Transwell inserts (0.4 µm pore size to prevent cell migration but allow factor exchange)
-
24-well plate
-
Appropriate culture media for both cell types
Procedure:
-
Seed CAFs in the lower chamber of a 24-well plate and allow them to adhere.
-
Seed cancer cells in the upper chamber of a Transwell insert.
-
Place the insert containing cancer cells into the well with the CAFs.
-
Co-culture the cells for a desired period.
-
Assess the phenotype of the cancer cells (e.g., invasion, proliferation) in response to the factors secreted by the CAFs.
Conclusion
The kinase-independent functions of DDR2 represent a significant mechanism in cancer progression and fibrosis, contributing to the limited success of traditional TKIs. The development of allosteric inhibitors like this compound, which target the extracellular domain of DDR2, offers a promising therapeutic strategy to overcome this challenge by inhibiting both canonical and non-canonical DDR2 signaling. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the kinase-independent roles of DDR2 and to evaluate the efficacy of novel inhibitory compounds. A deeper understanding of these complex signaling networks will be crucial for the development of more effective therapies for DDR2-driven diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of tumor–microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrosine kinase-independent actions of DDR2 in tumor cells and cancer-associated fibroblasts influence tumor invasion, migration and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discoidin domain receptor 2 signaling networks and therapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Cellular Targets of WRG-28
Audience: Researchers, scientists, and drug development professionals.
Abstract: WRG-28 is a novel small molecule inhibitor that has demonstrated significant potential in preclinical studies. This document provides a comprehensive technical overview of the known cellular targets of this compound, with a primary focus on its well-characterized interaction with Discoidin Domain Receptor 2 (DDR2). While this compound is noted for its high selectivity, this guide will detail its mechanism of action, downstream signaling effects, and the experimental methodologies used to elucidate these interactions. As of the current literature, significant cellular targets beyond DDR2 have not been identified; therefore, this guide will concentrate on the extensive data available for its on-target activity.
Introduction to this compound
This compound is a selective, extracellularly acting allosteric inhibitor of Discoidin Domain Receptor 2 (DDR2).[1][2] Unlike traditional tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain, this compound uniquely functions by modulating the extracellular domain (ECD) of DDR2, thereby preventing its interaction with its ligand, collagen.[2][3] This allosteric mechanism of action allows this compound to overcome resistance mechanisms that affect ATP-binding site inhibitors, such as gatekeeper mutations (e.g., DDR2T654I).[2] Preclinical studies have highlighted its therapeutic potential in inhibiting tumor invasion, migration, and the tumor-promoting effects of cancer-associated fibroblasts (CAFs).[1][2][4]
Primary Cellular Target: Discoidin Domain Receptor 2 (DDR2)
The overwhelming body of evidence points to DDR2 as the primary and highly specific cellular target of this compound.
The following table summarizes the key quantitative metrics defining the interaction between this compound and DDR2.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (DDR2 Inhibition) | 230 nM | In vitro binding assay | [1] |
| IC50 (DDR2 Phosphorylation) | 286 ± 124 nM | HEK293 cells expressing DDR2 | [1] |
| Concentration for Effect | 1 µM | BT549 and 4T1 breast cancer cells | [1] |
This compound exhibits remarkable selectivity for DDR2. Studies have shown:
-
No Inhibition of DDR1: Collagen I-induced tyrosine phosphorylation of the closely related DDR1 receptor is unaffected by this compound. Furthermore, biolayer interferometry (BLI) demonstrated a dose-dependent association of this compound with DDR2, but not DDR1.[2][5]
-
No Inhibition of α1β1 Integrin: this compound does not inhibit the collagen binding of α1β1 integrin ECD.[2][5]
-
No Broad RTK Inhibition: Receptor Tyrosine Kinase (RTK) signaling arrays have shown that this compound treatment does not affect the phosphorylation of other unrelated RTKs.[2][5]
Signaling Pathways Modulated by this compound
The primary signaling cascade affected by this compound is the DDR2 downstream pathway, which is initiated by collagen binding.
Upon binding to collagen, DDR2 undergoes autophosphorylation, which in turn activates downstream signaling pathways, including the ERK/MAPK pathway. This cascade leads to the stabilization of the transcription factor SNAIL1, a key regulator of epithelial-mesenchymal transition (EMT), invasion, and migration. This compound, by preventing the initial DDR2-collagen interaction, effectively blocks this entire signaling cascade.[1][2]
Caption: DDR2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the cellular targets of this compound.
This assay is used to quantify the inhibition of DDR2 binding to its ligand.
-
Objective: To determine the IC50 of this compound for the DDR2-collagen interaction.
-
Methodology:
-
Immobilize the DDR2 ligand (e.g., collagen peptide) onto a microplate.
-
Add a constant concentration of purified DDR2 protein (e.g., DDR2-His) in the presence of varying concentrations of this compound.
-
Incubate to allow binding to occur.
-
Wash away unbound DDR2.
-
Detect the amount of bound DDR2 using an antibody against the protein or its tag (e.g., anti-His antibody) coupled with a colorimetric or fluorescent secondary antibody.
-
Calculate the IC50 value from the dose-response curve.
-
Caption: Workflow for the solid-phase binding assay.
This cell-based assay validates the inhibitory effect of this compound on DDR2 activation.
-
Objective: To measure the effect of this compound on collagen-induced DDR2 phosphorylation in cells.
-
Methodology:
-
Culture cells expressing DDR2 (e.g., HEK293-DDR2) in plates coated with collagen I.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 4 hours).
-
Lyse the cells and immunoprecipitate DDR2 using an anti-DDR2 or anti-tag (e.g., anti-Flag) antibody.
-
Perform Western blotting on the immunoprecipitated samples.
-
Probe the blot with a phosphotyrosine-specific antibody (e.g., 4G10) to detect phosphorylated DDR2.
-
Re-probe the blot with an anti-DDR2 antibody to determine the total amount of immunoprecipitated DDR2.
-
Quantify the band intensities to determine the level of inhibition.
-
Caption: Experimental workflow for the cellular DDR2 phosphorylation assay.
BLI is employed to assess the specificity of this compound binding to DDR2 versus other proteins like DDR1.
-
Objective: To confirm the direct and selective binding of this compound to DDR2.
-
Methodology:
-
Immobilize biotinylated DDR2 or DDR1 ECD onto streptavidin-coated biosensors.
-
Establish a baseline reading in buffer.
-
Expose the biosensors to varying concentrations of this compound (association step).
-
Transfer the biosensors back to buffer to measure the dissociation of this compound.
-
Monitor the changes in the interference pattern to determine binding kinetics (association and dissociation rates).
-
Compare the binding responses between DDR2 and DDR1 to assess selectivity.
-
Cellular Functions Modulated by this compound
Through its inhibition of DDR2, this compound impacts several key cellular processes involved in cancer progression.
-
Inhibition of Tumor Cell Invasion and Migration: this compound has been shown to inhibit the invasion and migration of breast cancer cell lines (BT549 and 4T1) in 3D collagen I and Matrigel assays.[2]
-
Inhibition of Cancer-Associated Fibroblast (CAF) Effects: this compound can block the tumor-promoting effects of CAFs.[1][2]
-
Reduction of Metastatic Lung Colonization: In vivo studies using mouse models of breast cancer have demonstrated that this compound reduces the colonization of metastatic tumor cells in the lungs.[1][2]
Conclusion
This compound is a highly selective allosteric inhibitor of DDR2. Its unique mechanism of targeting the extracellular domain of the receptor provides a distinct advantage over traditional kinase inhibitors. All available data indicates that the therapeutic effects of this compound are mediated through its on-target inhibition of the DDR2 signaling pathway. While the possibility of unidentified off-target effects can never be fully excluded for any small molecule, current research has not revealed any significant cellular targets of this compound beyond DDR2. Future proteomic and kinome-wide profiling studies may provide a more definitive answer regarding the broader cellular interaction profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of tumor–microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Inhibition of tumor-microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for WRG-28, a Selective Allosteric Inhibitor of DDR2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of WRG-28, a selective, extracellularly acting allosteric inhibitor of Discoidin Domain Receptor 2 (DDR2). The following protocols are intended to guide researchers in the in vitro evaluation of this compound's biological activity.
Introduction
This compound is a potent and selective small molecule inhibitor that targets the extracellular domain of DDR2, a receptor tyrosine kinase activated by fibrillar collagens.[1][2] Unlike traditional tyrosine kinase inhibitors (TKIs), this compound functions allosterically, disrupting the interaction between DDR2 and its collagen ligand.[1][2] This unique mechanism of action allows it to overcome resistance observed with some TKIs.[2][3] this compound has demonstrated significant potential in oncology research by inhibiting tumor invasion, migration, and the pro-tumorigenic effects of cancer-associated fibroblasts (CAFs).[3][4] It has also shown promise in models of rheumatoid arthritis.[3][4]
Mechanism of Action
This compound selectively binds to the extracellular domain of DDR2, inducing a conformational change that prevents collagen binding and subsequent receptor activation.[2][5] This blockade of the DDR2 signaling cascade leads to the downstream inhibition of ERK activation and stabilization of the SNAIL1 protein, a key regulator of cell migration.[2][3] Notably, this compound does not affect the activity of the related receptor DDR1 or other receptor tyrosine kinases, highlighting its specificity.[2]
Signaling Pathway Diagram
Caption: this compound allosterically inhibits DDR2, blocking downstream signaling.
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (DDR2 Inhibition) | 230 nM | Not Specified | [3][4] |
| IC50 (DDR2 Phosphorylation) | 286 nM | HEK293 (expressing DDR2) | [2][3] |
| Effective Concentration (Invasion/Migration Assay) | 1 µM | BT549, 4T1 | [3] |
| Effective Concentration (DDR2 Phosphorylation Inhibition) | 1-2 µM | HEK293 (expressing DDR2) | [3] |
| Effective Concentration (CAF Tumor-Promoting Effects) | 1 µM | CAFs | [3] |
Experimental Protocols
Cell Viability and Proliferation Assay
This protocol determines the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.
Workflow Diagram
Caption: Workflow for assessing cell viability after this compound treatment.
Methodology:
-
Cell Seeding: Plate cells (e.g., BT549, 4T1, or other DDR2-expressing lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range would be from 0.01 µM to 100 µM. Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Transwell Invasion/Migration Assay
This assay evaluates the effect of this compound on the invasive and migratory potential of cancer cells.
Methodology:
-
Chamber Preparation: Rehydrate Matrigel-coated (for invasion) or uncoated (for migration) transwell inserts (8 µm pore size) with serum-free medium.
-
Cell Preparation: Harvest and resuspend cells in serum-free medium containing the desired concentration of this compound (e.g., 1 µM) or vehicle control.
-
Cell Seeding: Add 1 x 10^5 cells to the upper chamber of the transwell insert.
-
Chemoattractant: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Cell Removal: Remove non-invading/migrating cells from the top of the insert with a cotton swab.
-
Fixation and Staining: Fix the cells on the underside of the membrane with methanol and stain with crystal violet.
-
Imaging and Quantification: Elute the stain and measure the absorbance, or count the number of stained cells in several fields of view under a microscope.
Western Blot for DDR2 Phosphorylation and Downstream Signaling
This protocol assesses the inhibitory effect of this compound on collagen-induced DDR2 phosphorylation and downstream signaling pathways.
Workflow Diagram
Caption: Workflow for Western blot analysis of DDR2 pathway inhibition.
Methodology:
-
Cell Culture and Starvation: Culture DDR2-expressing cells (e.g., HEK293-DDR2, BT549, 4T1) to 70-80% confluency. Serum-starve the cells overnight.
-
Treatment: Pre-treat cells with this compound (e.g., 1-2 µM) or vehicle control for 4 hours.[3]
-
Stimulation: Stimulate the cells with Collagen I (e.g., 50 µg/mL) for the indicated times (e.g., 15 minutes for DDR2 phosphorylation, 7 hours for ERK activation and SNAIL1 stabilization).[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-DDR2, total DDR2, phospho-ERK, total ERK, SNAIL1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Conclusion
This compound is a valuable research tool for investigating the role of DDR2 in various pathological processes, particularly in cancer metastasis and fibrosis.[1][6] The provided protocols offer a framework for characterizing the in vitro activity of this novel allosteric inhibitor. Researchers should optimize these protocols based on their specific cell lines and experimental conditions.
References
- 1. Inhibition of discoidin domain receptor 2 reveals kinase-dependent and kinase-independent functions in regulating fibroblast activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of tumor–microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of tumor-microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for WRG-28 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of WRG-28, a selective, extracellularly acting allosteric inhibitor of Discoidin Domain Receptor 2 (DDR2), in mouse models. The provided information is based on publicly available research and is intended for research purposes only.
Introduction
This compound is a small molecule inhibitor that uniquely targets the extracellular domain of DDR2, a receptor tyrosine kinase that plays a critical role in collagen signaling.[1][2] By allosterically modulating the receptor, this compound effectively inhibits the interaction between DDR2 and its ligand, collagen.[1][2] This inhibition disrupts downstream signaling pathways implicated in cancer metastasis and inflammatory diseases like rheumatoid arthritis. In preclinical mouse models, this compound has demonstrated efficacy in reducing tumor cell invasion and colonization, as well as ameliorating inflammation and joint destruction in arthritis models.[1]
Data Presentation
The following tables summarize the quantitative data for this compound dosage and administration in various in vivo mouse studies.
Table 1: this compound Dosage and Administration in Mouse Models
| Parameter | Details | Reference |
| Dosage | 10 mg/kg | [1] |
| Administration Route | Intravenous (i.v.) injection | [1] |
| Frequency | Single daily injection | [1] |
| Vehicle Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline |
Table 2: Summary of In Vivo Efficacy Studies with this compound
| Mouse Model | Treatment Duration | Key Findings | Reference |
| Breast Cancer Metastasis (4T1 cell line in BALB/cJ mice) | 7 days (single daily injection) | Reduced metastatic lung colonization of breast tumor cells. | [1] |
| Collagen Antibody-Induced Arthritis (CAIA) in mice | 21 days (single daily injection) | Decreased inflammatory reaction and joint destruction. | [1] |
| Biochemical Signaling in Breast Tumors (4T1-Snail-CBG in BALB/cJ mice) | Single injection | Attenuated biochemical signaling of DDR2 in breast tumors. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a stock solution and the final dosing solution of this compound for intravenous injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Prepare a 10X stock solution of this compound in DMSO.
-
Calculate the required amount of this compound and DMSO to achieve a 10X concentration suitable for your study. For example, to prepare a 1 mg/mL final solution, create a 10 mg/mL stock in DMSO.
-
Weigh the this compound powder and dissolve it in the appropriate volume of sterile DMSO.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
-
Prepare the final dosing solution.
-
In a sterile tube, add the following components in the specified order, ensuring to mix well after each addition:
-
1 part of the 10X this compound stock solution in DMSO (10% of the final volume).
-
4 parts of sterile PEG300 (40% of the final volume).
-
0.5 parts of sterile Tween-80 (5% of the final volume).
-
4.5 parts of sterile saline (45% of the final volume).
-
-
For example, to prepare 1 mL of the final dosing solution, add 100 µL of the 10X this compound stock, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline.
-
The final solution should be clear. If precipitation occurs, gentle warming may be required.
-
-
Vehicle Control Preparation.
-
Prepare a vehicle control solution using the same procedure, substituting the this compound stock solution with an equal volume of sterile DMSO.
-
Protocol 2: Intravenous (Tail Vein) Injection of this compound in Mice
This protocol outlines the procedure for administering this compound via tail vein injection.
Materials:
-
Prepared this compound dosing solution or vehicle control
-
Mouse restrainer
-
Heat lamp or warming pad
-
Sterile 27-30 gauge needles and 1 mL syringes
-
70% ethanol wipes
-
Sterile gauze
Procedure:
-
Animal Preparation:
-
Warm the mouse under a heat lamp or on a warming pad for 5-10 minutes to dilate the lateral tail veins.
-
Secure the mouse in a suitable restrainer, ensuring the tail is accessible.
-
-
Injection Site Preparation:
-
Clean the tail with a 70% ethanol wipe to visualize the veins and disinfect the injection site.
-
-
Injection:
-
Draw the calculated volume of the this compound dosing solution into a sterile syringe fitted with a 27-30 gauge needle. Ensure there are no air bubbles.
-
The recommended injection volume is typically 5-10 mL/kg of body weight.
-
Position the needle, with the bevel facing upwards, parallel to one of the lateral tail veins.
-
Gently insert the needle into the vein. A successful entry will often be met with minimal resistance.
-
Slowly inject the solution. If swelling or blanching occurs at the injection site, the needle is not in the vein. In such a case, withdraw the needle and re-attempt the injection at a more proximal site on the same or opposite vein.
-
Limit the number of attempts to two per vein.
-
-
Post-Injection Care:
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Protocol 3: Collagen Antibody-Induced Arthritis (CAIA) Model with this compound Treatment
This protocol describes the induction of arthritis using a cocktail of anti-collagen antibodies and LPS, followed by treatment with this compound.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Anti-type II collagen monoclonal antibody cocktail
-
Lipopolysaccharide (LPS)
-
This compound dosing solution and vehicle control
-
Standard materials for intravenous injections
Procedure:
-
Arthritis Induction:
-
Day 0: Administer the anti-type II collagen antibody cocktail to the mice. The specific dose and route (intravenous or intraperitoneal) should be determined based on the manufacturer's instructions and pilot studies.
-
Day 3: Administer a single intraperitoneal injection of LPS (typically 25-50 µg per mouse) to synchronize and enhance the inflammatory response.
-
-
This compound Treatment (Therapeutic Regimen):
-
Day 3 onwards: Begin daily intravenous injections of this compound (10 mg/kg) or vehicle control. The treatment should start upon the administration of LPS or at the first clinical signs of arthritis.
-
Continue daily injections for a total of 21 days.
-
-
Monitoring and Assessment:
-
Monitor the mice daily for clinical signs of arthritis, including paw swelling, redness, and joint stiffness.
-
Arthritis severity can be scored using a standardized clinical scoring system.
-
At the end of the study (Day 24), euthanize the mice and collect tissues (e.g., paws, serum) for further analysis, such as histology to assess joint destruction and inflammation, and measurement of inflammatory markers.
-
Signaling Pathway and Experimental Workflow Diagrams
Pharmacokinetics and Toxicity
Currently, there is no publicly available data on the detailed pharmacokinetics (e.g., half-life, clearance, volume of distribution) or formal toxicity studies (e.g., LD50, maximum tolerated dose) of this compound in mice. The in vivo studies cited have used a 10 mg/kg dose without reporting adverse effects. Researchers should perform their own dose-ranging and tolerability studies to determine the optimal and safe dosage for their specific mouse strain and experimental conditions. Careful monitoring of the animals for any signs of toxicity is essential during and after administration of this compound.
Disclaimer
This document is intended for informational and research purposes only and does not constitute medical advice. The protocols provided are based on published scientific literature and should be adapted and optimized by the end-user for their specific experimental needs. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with the approval of the relevant institutional animal care and use committee (IACUC).
References
Application Notes and Protocols for WRG-28 in 3D Collagen Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
WRG-28 is a selective, small-molecule allosteric inhibitor that targets the extracellular domain of Discoidin Domain Receptor 2 (DDR2), a receptor tyrosine kinase that binds to collagen.[1][2][3][4][5] The interaction between cancer cells and the extracellular matrix (ECM) is a critical component of tumor invasion and metastasis. DDR2 has been identified as a key player in mediating this interaction, particularly in collagen-rich microenvironments. By allosterically modulating the receptor, this compound effectively inhibits the binding of collagen to DDR2, thereby disrupting downstream signaling pathways that promote cell invasion and migration.[1][2][3] These application notes provide a comprehensive guide for utilizing this compound in three-dimensional (3D) collagen invasion assays to study its anti-invasive properties.
Mechanism of Action
This compound functions as an allosteric inhibitor of DDR2, meaning it binds to a site on the receptor distinct from the collagen-binding site.[1][2][3] This binding event induces a conformational change in the DDR2 extracellular domain, which in turn prevents the interaction with its ligand, type I collagen. The inhibition of the DDR2-collagen interaction by this compound leads to the downregulation of downstream signaling cascades that are crucial for cell invasion. Specifically, this compound has been shown to blunt collagen I-mediated DDR2 tyrosine phosphorylation, leading to reduced activation of ERK and decreased stabilization of the SNAIL1 protein.[1][4] SNAIL1 is a key transcription factor that promotes an invasive phenotype. The inhibitory effect of this compound on this pathway ultimately blunts tumor cell invasion and migration.[1][4]
Signaling Pathway of this compound in Inhibiting Collagen-Induced Invasion
Caption: Signaling pathway illustrating the inhibitory effect of this compound on DDR2-mediated cell invasion.
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating the effects of this compound on cancer cell invasion.
Table 1: In Vitro Inhibition of Cancer Cell Invasion and Migration
| Cell Line | Assay Type | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| BT549 (Human Breast Cancer) | 3D Collagen I Invasion | 1 µM | 48 hours | Inhibition of invasion/migration comparable to DDR2 depletion. | [1] |
| 4T1 (Mouse Breast Cancer) | 3D Collagen I Invasion | 1 µM | 48 hours | Inhibition of invasion/migration. | [1] |
| BT549 (Human Breast Cancer) | Matrigel Invasion | 1 µM | 48 hours | Inhibition of invasion. | [1] |
| 4T1 (Mouse Breast Cancer) | Matrigel Invasion | 1 µM | Not Specified | Inhibition of invasion. | [1] |
Table 2: In Vitro Inhibition of DDR2 Signaling
| Cell Line | Parameter Measured | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| HEK293 (expressing DDR2) | DDR2 Tyrosine Phosphorylation | 1-2 µM | 4 hours | Blunted collagen I-mediated phosphorylation. | [4] |
| HEK293 (expressing DDR2) | ERK Activation | 1 µM | 7 hours | Blunted collagen I-mediated activation. | [4] |
| HEK293 (expressing DDR2) | SNAIL1 Protein Stabilization | IC₅₀ = 286 ± 124 nM | Not Specified | Inhibition of collagen I-mediated stabilization. | [1] |
| BT549 (Human Breast Cancer) | SNAIL1 Protein Stabilization | 1 µM | 6 hours | Inhibited DDR2-mediated stabilization. | [1] |
Experimental Protocols
This section provides a detailed protocol for conducting a 3D collagen invasion assay to evaluate the efficacy of this compound.
Experimental Workflow
Caption: Workflow for the 3D collagen invasion assay with this compound treatment.
Materials
-
Rat tail collagen, type I
-
10x Phosphate-Buffered Saline (PBS)
-
1 N NaOH
-
Sterile, distilled water
-
Complete cell culture medium
-
Cancer cell line of interest (e.g., BT549, 4T1)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
24-well or 96-well culture plates
-
Ice
-
Incubator (37°C, 5% CO₂)
-
Microscope with imaging capabilities
Protocol
-
Preparation of Collagen I Solution (on ice):
-
All reagents and materials should be kept on ice to prevent premature collagen polymerization.
-
In a pre-chilled microcentrifuge tube, combine the following in order:
-
10x PBS
-
Sterile, distilled water
-
1 N NaOH (to neutralize the acidic collagen solution; the final solution should be pink/orange if using phenol red-containing medium)
-
Rat tail collagen, type I (final concentration typically 1.5-2.5 mg/mL)
-
-
Mix gently by pipetting up and down, avoiding the introduction of air bubbles.
-
-
Cell Seeding:
-
Harvest and count the cancer cells. Resuspend the cell pellet in a small volume of complete culture medium.
-
Add the cell suspension to the neutralized collagen solution to achieve the desired final cell density (e.g., 1 x 10⁵ cells/mL).
-
Mix gently to ensure a homogenous cell distribution within the collagen solution.
-
-
Collagen Polymerization:
-
Dispense the cell-collagen mixture into the wells of a pre-warmed culture plate (e.g., 50-100 µL for a 96-well plate or 300-500 µL for a 24-well plate).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 30-60 minutes to allow for collagen polymerization. The gel should become firm.
-
-
Treatment with this compound:
-
Prepare complete culture medium containing the desired final concentration of this compound (e.g., 1 µM) and a vehicle control (e.g., 0.1% DMSO).
-
Gently add the medium containing this compound or vehicle control on top of the polymerized collagen gel.
-
-
Incubation:
-
Return the plate to the incubator and culture for the desired time period (e.g., 24, 48, or 72 hours) to allow for cell invasion.
-
-
Imaging and Quantification:
-
At the end of the incubation period, capture images of the cells within the collagen matrix at different z-planes using a phase-contrast or confocal microscope.
-
Quantify cell invasion by measuring the distance invaded by the cells from the initial plane of seeding or by counting the number of invading cells beyond a certain depth. Image analysis software such as ImageJ can be used for quantification. The extent of invasion in the this compound treated group should be compared to the vehicle control group.
-
Conclusion
This compound presents a promising therapeutic agent for targeting cancer cell invasion and metastasis by disrupting the critical interaction between DDR2 and collagen. The provided protocols and data serve as a valuable resource for researchers and drug development professionals to effectively design and execute 3D collagen invasion assays to further investigate the anti-metastatic potential of this compound and similar compounds.
References
- 1. Inhibition of tumor–microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of tumor-microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
Application Note: Evaluating the Anti-Invasive Potential of WRG-28 Using the Matrigel Invasion Assay
Introduction
Cell invasion is a critical process in cancer metastasis, involving the degradation of the extracellular matrix (ECM) and migration of cancer cells to distant organs. The Matrigel invasion assay is a widely used in vitro method to quantify the invasive potential of cells. This assay utilizes a Boyden chamber system with a filter coated in Matrigel, a basement membrane extract. Invasive cells degrade the Matrigel and migrate through the filter, while non-invasive cells do not. This application note details the use of the Matrigel invasion assay to assess the efficacy of WRG-28, a novel inhibitor targeting the PI3K/Akt signaling pathway, a key regulator of cell invasion and migration.
Principle of the Assay
The Matrigel invasion assay is based on the principle of cell migration through a reconstituted basement membrane. The assay employs a two-chamber system separated by a porous membrane coated with Matrigel. Cells are seeded in the upper chamber in serum-free media, while the lower chamber contains a chemoattractant, typically serum-containing media. Invasive cells actively degrade the Matrigel barrier and migrate through the pores towards the chemoattractant. The number of cells that have successfully invaded the lower side of the membrane is then quantified, providing a measure of the cells' invasive capacity. The effect of potential inhibitors, such as this compound, can be assessed by treating the cells with the compound and comparing the number of invading cells to an untreated control.
Experimental Protocol: Matrigel Invasion Assay with this compound
This protocol provides a detailed procedure for assessing the anti-invasive properties of this compound on a cancer cell line of interest.
Materials
-
24-well Boyden chambers with 8.0 µm pore size inserts
-
Matrigel Basement Membrane Matrix
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
This compound (stock solution of known concentration)
-
Phosphate Buffered Saline (PBS)
-
Calcein-AM or Crystal Violet stain
-
Cotton swabs
-
Fluorescence microscope or plate reader
-
CO2 incubator (37°C, 5% CO2)
-
Pipettes and sterile tips
-
Ice
Methods
-
Preparation of Matrigel-Coated Inserts
-
Thaw Matrigel on ice overnight in a 4°C refrigerator.
-
Dilute the Matrigel to the desired concentration (typically 1 mg/mL) with cold, serum-free cell culture medium.
-
Add 100 µL of the diluted Matrigel solution to the upper chamber of each Boyden chamber insert.
-
Incubate the inserts at 37°C for at least 4-6 hours to allow the Matrigel to solidify.
-
-
Cell Preparation
-
Culture the cancer cells of interest to ~80% confluency.
-
Starve the cells in serum-free medium for 18-24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium.
-
Perform a cell count and adjust the cell suspension to a final concentration of 1 x 10^5 cells/mL.
-
-
Cell Seeding and Treatment
-
Prepare different concentrations of this compound in serum-free medium.
-
In the upper chamber of the pre-coated inserts, add 500 µL of the cell suspension (5 x 10^4 cells).
-
Add the desired concentration of this compound or vehicle control to the cell suspension in the upper chamber.
-
In the lower chamber, add 750 µL of medium containing 10% FBS as a chemoattractant.
-
-
Incubation
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours. The incubation time may need to be optimized depending on the cell type.
-
-
Quantification of Invading Cells
-
After incubation, carefully remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-invading cells and Matrigel from the upper surface of the insert membrane.
-
Fix the invading cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20 minutes or with a fluorescent dye like Calcein-AM.
-
Wash the inserts with PBS to remove excess stain.
-
Allow the inserts to air dry.
-
-
Data Acquisition
-
If using Crystal Violet, a light microscope can be used to count the number of stained cells in several random fields of view. The dye can also be eluted with 10% acetic acid and the absorbance can be read on a plate reader.
-
If using a fluorescent stain, a fluorescence microscope or a fluorescence plate reader can be used to quantify the number of invading cells.
-
Data Presentation
The quantitative data from the Matrigel invasion assay should be summarized in a clear and organized manner to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on Cancer Cell Invasion
| Treatment Group | Concentration (µM) | Number of Invading Cells (Mean ± SD) | % Invasion Inhibition |
| Vehicle Control | 0 | 250 ± 25 | 0% |
| This compound | 1 | 175 ± 18 | 30% |
| This compound | 5 | 90 ± 12 | 64% |
| This compound | 10 | 45 ± 8 | 82% |
Visualizations
Diagrams of Experimental Workflow and Signaling Pathway
Caption: Workflow of the Matrigel invasion assay.
Caption: PI3K/Akt pathway and this compound inhibition.
Application Notes and Protocols: WRG-28 Treatment of BT549 and 4T1 Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects and mechanism of action of WRG-28, a selective allosteric inhibitor of Discoidin Domain Receptor 2 (DDR2), on the human (BT549) and murine (4T1) triple-negative breast cancer cell lines. Detailed protocols for key in vitro experiments are included to facilitate the study of this compound's anti-metastatic properties.
Introduction
Metastasis is the primary cause of mortality in breast cancer patients. The interaction between cancer cells and the tumor microenvironment, particularly the extracellular matrix component collagen, is a critical driver of cancer cell invasion and metastasis. Discoidin Domain Receptor 2 (DDR2), a receptor tyrosine kinase activated by collagen, plays a significant role in promoting breast cancer cell migration and invasion.[1][2] this compound is a small molecule inhibitor that allosterically targets the extracellular domain of DDR2, thereby preventing its interaction with collagen and subsequent downstream signaling.[1][3] This document outlines the application of this compound in studying its effects on the highly invasive BT549 and 4T1 breast cancer cell lines, which endogenously express DDR2.[1]
Mechanism of Action
This compound functions as a selective, extracellularly acting allosteric inhibitor of DDR2.[3][4] Its primary mechanism involves binding to the extracellular domain of DDR2, which disrupts the receptor's interaction with its ligand, type I collagen.[1][5][6] This inhibition of the DDR2-collagen interaction prevents the activation of DDR2 and its downstream signaling pathways that are crucial for cell invasion and migration.[1] Specifically, this compound treatment leads to a reduction in the stabilization of the transcription factor SNAIL1, a key regulator of the epithelial-mesenchymal transition (EMT) and cellular invasion.[1][7][8] Notably, this compound's inhibitory action has been shown to blunt collagen I-mediated DDR2 tyrosine phosphorylation and subsequent ERK activation.[4][9]
Data Presentation
The following tables summarize the key quantitative data regarding the efficacy and cellular effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line/System | Value | Reference |
| IC50 (DDR2 Inhibition) | Biochemical Assay | 230 nM | [4] |
| IC50 (DDR2 Phosphorylation, ERK Activation, SNAIL1 Stabilization) | HEK293 cells expressing DDR2 | 286 nM | [4][9] |
| Effective Concentration (Inhibition of Invasion & Migration) | BT549 and 4T1 cells | 1 µM | [4] |
Table 2: Cellular Effects of this compound on BT549 and 4T1 Cells
| Effect | Cell Line | Observation | Reference |
| Invasion/Migration in 3D Collagen I | BT549 & 4T1 | Inhibited | [1] |
| Invasion through Matrigel | BT549 & 4T1 | Inhibited | [1] |
| SNAIL1 Protein Stabilization (in response to collagen) | BT549 & 4T1 | Inhibited | [1][7] |
| Cell Proliferation | BT549 | No significant effect | [1][7][8] |
| Apoptosis/Toxicity | BT549 | Not induced (confirmed by PI/annexin V staining) | [1] |
Signaling Pathway Diagram
Caption: this compound signaling pathway in breast cancer cells.
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound.
Experimental Protocols
Cell Culture
-
Cell Lines: BT549 (human breast carcinoma) and 4T1 (murine breast carcinoma).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency.
3D Collagen I Migration Assay
This assay assesses the migratory capacity of single cells embedded in a 3D collagen matrix.
-
Materials:
-
Rat tail collagen I (2.0 mg/mL)
-
24-well plates
-
Culture medium
-
This compound
-
-
Procedure:
-
Prepare a cell suspension of 1 x 10^5 cells in 20 µL of type I collagen gel (2.0 mg/mL).[1]
-
Carefully pipette the 20 µL cell-collagen mixture into the center of a well in a 24-well plate to form a plug.
-
Allow the plug to gel for 1 hour at 37°C.[1]
-
Embed the cell-containing plug within a larger, cell-free collagen gel (2.0 mg/mL).
-
After the surrounding matrix has gelled (1 hour at 37°C), add 0.5 mL of culture medium containing either this compound (e.g., 1 µM) or a vehicle control on top of the gel.
-
Incubate for 48 hours.[1]
-
Quantify cell migration by measuring the distance traveled by the cells from the edge of the initial plug using microscopy and image analysis software.
-
Matrigel Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix.
-
Materials:
-
Matrigel-coated transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Serum-free culture medium
-
Culture medium with 10% FBS (as a chemoattractant)
-
This compound
-
-
Procedure:
-
Rehydrate the Matrigel-coated inserts according to the manufacturer's instructions.
-
Resuspend 5 x 10^4 cells in serum-free medium containing either this compound (e.g., 1 µM) or a vehicle control.
-
Add the cell suspension to the upper chamber of the transwell insert.
-
Add culture medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubate for 48 hours.[1]
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane (e.g., with crystal violet).
-
Count the number of invading cells in several microscopic fields and calculate the average.
-
Western Blot Analysis for Protein Expression and Phosphorylation
This protocol is used to detect changes in protein levels and activation states.
-
Materials:
-
Collagen I-coated plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-DDR2, anti-DDR2, anti-p-ERK, anti-ERK, anti-SNAIL1, anti-β-actin (as a loading control).
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
-
Procedure:
-
Seed BT549 or 4T1 cells onto collagen I-coated plates.
-
Once attached, treat the cells with this compound or a vehicle control for the desired time (e.g., 7 hours for ERK activation and SNAIL1 stabilization).[4]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Conclusion
This compound represents a promising therapeutic agent for targeting metastasis in breast cancers that express DDR2. Its specific mechanism of inhibiting the DDR2-collagen interaction provides a targeted approach to disrupt cancer cell invasion and migration without affecting cell proliferation. The protocols and data presented herein serve as a valuable resource for researchers investigating the anti-metastatic potential of this compound and similar targeted therapies.
References
- 1. Inhibition of tumor–microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Inhibition of tumor-microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Collagen and Discoidin Domain Receptor 1 Partnership: A Multifaceted Role in the Regulation of Breast Carcinoma Cell Phenotype [frontiersin.org]
- 6. Collagen and Discoidin Domain Receptor 1 Partnership: A Multifaceted Role in the Regulation of Breast Carcinoma Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Characterization of WRG-28, a Novel DDR2 Inhibitor, using a HEK293-DDR2 Expression System
Audience: Researchers, scientists, and drug development professionals.
Introduction
Discoidin Domain Receptor 2 (DDR2) is a unique receptor tyrosine kinase (RTK) that is activated by collagen, a primary component of the extracellular matrix.[1][2] Unlike typical RTKs that are activated by soluble growth factors, DDR2 exhibits delayed yet sustained activation upon binding to fibrillar collagen.[3] Dysregulation of DDR2 signaling has been implicated in various diseases, including cancer, where it can drive proliferation and metastasis.[1][4] This makes DDR2 a compelling therapeutic target for drug development.[2]
Human Embryonic Kidney 293 (HEK293) cells are a widely utilized platform for producing recombinant proteins.[5][6] Their high transfectivity, rapid growth, and ability to perform human-like post-translational modifications make them an ideal system for studying the function and inhibition of human proteins like DDR2.[5][7][8]
This application note provides a comprehensive guide for utilizing a HEK293 cell line stably expressing human DDR2 to characterize the activity of WRG-28, a novel, potent, and selective small-molecule inhibitor of DDR2. The protocols herein detail methods for assessing the impact of this compound on collagen-induced DDR2 autophosphorylation and downstream signaling, as well as its effect on cell viability.
Materials and Methods
HEK293-DDR2 Stable Cell Line Generation
A stable cell line is generated by transfecting HEK293 cells with an expression vector containing the full-length human DDR2 gene and a selection marker, such as hygromycin resistance.[9] Following transfection, cells undergo selection with the appropriate antibiotic.[9] Surviving colonies are then isolated, expanded, and screened for robust DDR2 expression via Western blot to select a final clonal cell line for use in subsequent assays.[10]
Cell Culture
HEK293-DDR2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 200 µg/mL Hygromycin B). Cells are maintained in a humidified incubator at 37°C with 5% CO2.[11] For experiments, cells are seeded to achieve 70-80% confluency at the time of the assay.
Results
Biochemical and Cellular Activity of this compound
The inhibitory activity of this compound was assessed using both a cell-free in vitro kinase assay and a cell-based autophosphorylation assay. This compound demonstrated potent, dose-dependent inhibition of DDR2 kinase activity and collagen-induced phosphorylation in the HEK293-DDR2 cellular system.
Table 1: Inhibitory Activity of this compound against DDR2
| Assay Type | Endpoint | This compound IC₅₀ (nM) |
| In Vitro Kinase Assay | ATP Consumption | 5.2 |
| Cellular Autophosphorylation | p-DDR2 (Tyr740) Signal | 25.8 |
Effect of this compound on Downstream Signaling and Cell Viability
Upon collagen stimulation, DDR2 autophosphorylation recruits adaptor proteins, leading to the activation of downstream pathways like the MAPK/ERK cascade.[1][2][12] Treatment with this compound effectively blocked collagen-induced phosphorylation of ERK1/2. Furthermore, this compound induced a dose-dependent decrease in the viability of HEK293-DDR2 cells.
Table 2: Cellular Effects of this compound in HEK293-DDR2 Cells
| Assay Type | Endpoint Measured | This compound Effect |
| Downstream Signaling | p-ERK1/2 Levels | 92% Inhibition at 1 µM |
| Cell Viability (72h) | % Viable Cells (EC₅₀) | 1.2 µM |
Visualizations
DDR2 Signaling Pathway
The binding of collagen to DDR2 induces receptor autophosphorylation.[12] This event triggers the recruitment of adaptor proteins like Shc, leading to the activation of the Ras-Raf-MEK-ERK (MAPK) signaling cascade, which promotes cell proliferation and survival.[1][12] this compound acts by binding to the ATP-binding site of the DDR2 kinase domain, preventing autophosphorylation and blocking all downstream signaling.[2]
Experimental Workflow for this compound Characterization
The general workflow for evaluating a DDR2 inhibitor like this compound involves cell culture, compound treatment, collagen stimulation, sample collection, and subsequent analysis via biochemical or cellular assays.
Detailed Experimental Protocols
Protocol 1: Western Blot for DDR2 Phosphorylation
This protocol is used to assess the ability of this compound to inhibit collagen-induced autophosphorylation of DDR2.
-
Cell Plating: Seed HEK293-DDR2 cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Replace growth media with serum-free DMEM and incubate for 4-6 hours.
-
Inhibitor Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) in serum-free DMEM for 1 hour.
-
Collagen Stimulation: Add Type I Collagen to a final concentration of 50 µg/mL to appropriate wells. Incubate for 2 hours at 37°C. Note: Unlike many RTKs, DDR2 activation is slow.[13]
-
Cell Lysis: Aspirate media and wash cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[14]
-
Lysate Collection: Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 20 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[15] Using BSA is preferred over milk, as milk contains phosphoproteins that can increase background.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-DDR2 (e.g., Tyr740) and total DDR2, diluted in 5% BSA/TBST.
-
Washing: Wash the membrane 3 times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Detection: Wash the membrane 3 times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager.
Protocol 2: In Vitro Kinase Assay (ADP-Glo™ Format)
This assay measures the kinase activity of purified DDR2 enzyme by quantifying the amount of ADP produced.[16][17]
-
Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).[16]
-
Compound Dilution: Prepare a serial dilution of this compound in a 384-well plate.
-
Kinase Reaction: Add the following to each well:
-
Recombinant human DDR2 enzyme (e.g., 5 ng).
-
Substrate peptide (e.g., Axl-tide) and ATP (e.g., 25 µM).[17]
-
-
Incubation: Incubate the reaction plate at 30°C for 1 hour.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[16]
-
Signal Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to DMSO controls and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Protocol 3: Cell Viability Assay (MTT)
This protocol measures the metabolic activity of cells as an indicator of cell viability after prolonged exposure to this compound.
-
Cell Plating: Seed 5,000 HEK293-DDR2 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Replace the media with fresh growth media containing serial dilutions of this compound. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percent viability. Calculate the EC₅₀ value from the dose-response curve.
References
- 1. Discoidin domain receptor 2 signaling networks and therapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are DDR2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Type I collagen aging impairs discoidin domain receptor 2-mediated tumor cell growth suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HEK293 Cell Line as a Platform to Produce Recombinant Proteins and Viral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein production from HEK293 cell line-derived stable pools with high protein quality and quantity to support discovery research | PLOS One [journals.plos.org]
- 7. High Yield Expression of Recombinant Human Proteins with the Transient Transfection of HEK293 Cells in Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ddd.uab.cat [ddd.uab.cat]
- 9. A rapid procedure to generate stably transfected HEK293 suspension cells for recombinant protein manufacturing: Yield improvements, bioreactor production and downstream processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Enhancing Protein Expression in HEK-293 Cells by Lowering Culture Temperature | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. promega.com [promega.com]
- 17. DDR2 Kinase Enzyme System [promega.com]
WRG-28 Administration in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
WRG-28 is a selective, allosteric inhibitor of the Discoidin Domain Receptor 2 (DDR2), a receptor tyrosine kinase that plays a critical role in collagen signaling.[1][2] By binding to the extracellular domain of DDR2, this compound effectively blocks collagen-induced receptor activation, thereby inhibiting downstream signaling pathways implicated in cancer metastasis and inflammation.[2] In preclinical animal models, this compound has demonstrated significant therapeutic potential in inhibiting tumor invasion, migration, and metastatic colonization, as well as ameliorating inflammatory conditions such as rheumatoid arthritis.[1][2]
These application notes provide a comprehensive overview of the in vivo administration of this compound in various animal models, including detailed protocols for its preparation and intravenous delivery. The information presented herein is intended to guide researchers in designing and executing robust preclinical studies to further evaluate the therapeutic efficacy and mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies involving the administration of this compound in mouse models.
Table 1: this compound Administration in Breast Cancer Metastasis Models
| Parameter | Details | Reference |
| Animal Model | 8-week-old female BALB/cJ mice | [1] |
| Tumor Model | 4T1-Snail-CBG tumor-bearing mice | [1] |
| Administration Route | Intravenous (i.v.) injection | [1] |
| Dosage | 10 mg/kg | [1][3] |
| Frequency | Single dose | [1] |
| Observed Effect | 60% reduction in SNAIL1-CBG bioluminescence in the tumor 4 hours post-injection | [3] |
| Animal Model | 8-week-old female BALB/cJ mice | [1] |
| Tumor Model | 4T1 GFP-luc expressing cells (lung colonization model) | [1] |
| Administration Route | Intravenous (i.v.) injection | [1] |
| Dosage | 10 mg/kg | [1][2] |
| Frequency | Daily for 7 days | [1][2] |
| Observed Effect | Reduced lung colonization to a level comparable to shDDR2-depleted cells | [1] |
Table 2: this compound Administration in a Rheumatoid Arthritis Model
| Parameter | Details | Reference |
| Animal Model | Male DBA/1 mice | [1] |
| Disease Model | Collagen Antibody-Induced Arthritis (CAIA) | [1] |
| Administration Route | Intravenous (i.v.) injection | [1] |
| Dosage | 10 mg/kg | [1] |
| Frequency | Daily for 21 days | [1] |
| Observed Effect | Decreased inflammatory reaction and joint destruction | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Administration
This protocol describes the preparation of a this compound solution suitable for intravenous injection in mice. Due to the likely hydrophobic nature of small molecule inhibitors, a vehicle containing DMSO is proposed. It is critical to ensure the final concentration of DMSO is minimized to prevent toxicity.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount of this compound: Based on the desired dosage (e.g., 10 mg/kg) and the average weight of the mice to be treated, calculate the total mass of this compound needed.
-
Prepare a stock solution:
-
In a sterile microcentrifuge tube, dissolve the calculated amount of this compound powder in a minimal volume of 100% DMSO. Vortex or sonicate briefly to ensure complete dissolution.
-
For example, to achieve a final injection volume of 100 µL for a 25g mouse at 10 mg/kg, a stock solution of 2.5 mg/mL could be prepared.
-
-
Dilute the stock solution:
-
On the day of injection, dilute the this compound stock solution with sterile saline or PBS to the final desired concentration.
-
Important: The final concentration of DMSO in the injected solution should be kept as low as possible, ideally below 10% (v/v), to avoid hemolysis and other toxic effects. For example, a 1:10 dilution of the DMSO stock solution in saline would result in a final DMSO concentration of 10%.
-
-
Final preparation:
-
Gently mix the final solution by inverting the tube.
-
Visually inspect the solution for any precipitation. If precipitation occurs, further optimization of the vehicle may be necessary (e.g., using a co-solvent like PEG400).
-
Draw the required volume of the final this compound solution into a sterile syringe (e.g., a 1 mL syringe with a 27-30G needle). Ensure no air bubbles are present.
-
Protocol 2: Intravenous (Tail Vein) Injection in Mice
This protocol provides a step-by-step guide for the intravenous administration of this compound via the lateral tail vein of a mouse.
Materials:
-
Mouse restraint device
-
Heat lamp or warming pad
-
70% Isopropyl alcohol wipes
-
Sterile gauze
-
Syringe with this compound solution and a 27-30G needle
Procedure:
-
Animal Preparation:
-
Place the mouse in a warming cage or under a heat lamp for 5-10 minutes to induce vasodilation of the tail veins, making them easier to visualize and access.[4]
-
Secure the mouse in a restraint device, allowing access to the tail.
-
-
Vein Visualization:
-
Gently clean the tail with a 70% isopropyl alcohol wipe. This helps to visualize the two lateral tail veins.[4]
-
-
Injection:
-
Hold the tail gently and use your thumb to apply slight pressure at the base to occlude venous return and distend the veins.
-
With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle (approximately 10-15 degrees), parallel to the vein.[5]
-
Advance the needle a few millimeters into the vein. A successful insertion will often be indicated by a lack of resistance and sometimes a small "flash" of blood in the needle hub.[4]
-
-
Administration:
-
Slowly inject the this compound solution. There should be no resistance during injection.
-
If you observe swelling or "blebbing" at the injection site, or feel resistance, the needle is not in the vein.[5] In this case, withdraw the needle and re-attempt the injection at a more proximal site (closer to the body) on the same or the other tail vein. Do not exceed two attempts per vein.[5]
-
-
Post-Injection Care:
-
After injecting the full volume, slowly withdraw the needle.
-
Immediately apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding and hematoma formation.[4]
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Visualizations
Signaling Pathway
References
- 1. iacuc.wsu.edu [iacuc.wsu.edu]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. researchgate.net [researchgate.net]
- 4. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intravenous hydrophobic drug delivery: a porous particle formulation of paclitaxel (AI-850) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Bioluminescence Imaging of WRG-28 Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
WRG-28 is a selective, extracellularly-acting allosteric inhibitor of Discoidin Domain Receptor 2 (DDR2), a receptor tyrosine kinase that binds to collagen.[1][2][3] Activation of DDR2 is implicated in pathological processes such as tumor invasion, migration, metastasis, and inflammation.[1][2][3][4] this compound exerts its effects by inhibiting the interaction between DDR2 and its ligand, collagen I, thereby blunting downstream signaling pathways that promote cancer progression and inflammation.[1][2] This includes the inhibition of DDR2 tyrosine phosphorylation, which subsequently affects ERK activation and the stabilization of the transcription factor SNAIL1, a key regulator of epithelial-mesenchymal transition (EMT) and metastasis.[1][2]
Bioluminescence imaging (BLI) is a powerful and sensitive technique for non-invasively monitoring cellular and molecular processes in living animals in real-time.[5][6][7] By utilizing luciferase reporter genes linked to specific promoters or fused to proteins of interest, BLI allows for the longitudinal assessment of drug efficacy, target engagement, and pathway modulation.[5][6][8][9]
These application notes provide detailed protocols for utilizing bioluminescence imaging to quantitatively assess the in vivo effects of this compound on two key pathological processes: cancer metastasis, by monitoring SNAIL1 protein levels, and inflammation, by monitoring NF-κB signaling activity.
Key Applications
-
Oncology: Quantifying the anti-metastatic potential of this compound by imaging its effect on SNAIL1 protein stability in breast cancer xenograft models.[2]
-
Inflammation: Assessing the anti-inflammatory efficacy of this compound by imaging its inhibitory effect on NF-κB activity in a systemic inflammation model.[10][11]
Data Presentation: Quantitative Analysis of this compound Efficacy
The following tables summarize representative quantitative data from in vivo bioluminescence imaging studies designed to assess the efficacy of this compound.
Table 1: Effect of this compound on SNAIL1-luc Reporter Activity in a 4T1 Breast Cancer Orthotopic Model
| Treatment Group | Time Point | Average Photon Flux (photons/s/cm²/sr) | % Inhibition vs. Vehicle |
| Vehicle Control | Baseline (0h) | 1.5 x 10⁶ | N/A |
| 4h Post-Dose | 1.6 x 10⁶ | N/A | |
| 24h Post-Dose | 1.7 x 10⁶ | N/A | |
| This compound (10 mg/kg) | Baseline (0h) | 1.5 x 10⁶ | N/A |
| 4h Post-Dose | 6.0 x 10⁵ | 62.5% | |
| 24h Post-Dose | 9.8 x 10⁵ | 42.4% |
Table 2: Effect of this compound on LPS-Induced NF-κB-luc Reporter Activity in a Systemic Inflammation Model
| Treatment Group | Time Point | Average Whole-Body Photon Flux (photons/s) | % Inhibition vs. LPS Only |
| Saline Control | 6h Post-Saline | 2.2 x 10⁵ | N/A |
| LPS + Vehicle | 6h Post-LPS | 8.5 x 10⁷ | N/A |
| LPS + this compound (10 mg/kg) | 6h Post-LPS | 3.1 x 10⁷ | 63.5% |
Signaling Pathways and Experimental Workflows
DDR2-SNAIL1 Signaling Pathway and this compound Inhibition
Caption: DDR2 signaling pathway leading to SNAIL1 stabilization and metastasis, and its inhibition by this compound.
NF-κB Signaling Pathway and this compound's Potential Role
Caption: NF-κB signaling pathway leading to luciferase expression, and the potential indirect inhibitory effect of this compound.
General In Vivo Bioluminescence Imaging Workflow
Caption: A generalized workflow for in vivo bioluminescence imaging to assess drug efficacy.
Experimental Protocols
Protocol 1: Monitoring this compound Effect on SNAIL1 in a Breast Cancer Model
This protocol is based on studies using a SNAIL1-luciferase fusion protein to report on SNAIL1 levels in vivo.[2]
Objective: To quantify the effect of this compound on SNAIL1 protein levels in an orthotopic breast cancer model using bioluminescence imaging.
Materials:
-
4T1 murine breast cancer cells stably expressing a SNAIL1-luciferase fusion protein (e.g., SNAIL1-CBG).
-
Female BALB/c mice (6-8 weeks old).
-
This compound (formulated for intravenous injection).[1]
-
Vehicle control (e.g., saline).
-
D-Luciferin potassium salt (e.g., 150 mg/kg in sterile PBS).[12]
-
In vivo imaging system (IVIS) with a cooled CCD camera.
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Cell Culture and Implantation:
-
Culture the 4T1-SNAIL1-luc cells under standard conditions.
-
Harvest and resuspend cells in sterile PBS at a concentration of 5 x 10⁵ cells per 50 µL.
-
Anesthetize mice and implant 5 x 10⁵ cells into the mammary fat pad.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth using calipers.
-
When tumors reach a palpable size (e.g., ~100 mm³), randomize mice into treatment groups (Vehicle and this compound).
-
-
Baseline Imaging:
-
Anesthetize a mouse and place it in the imaging chamber.[12]
-
Administer D-Luciferin (150 mg/kg) via intraperitoneal (IP) injection.
-
Acquire bioluminescent images approximately 10-15 minutes post-injection, the typical peak signal time.[12]
-
Using the imaging software, draw a region of interest (ROI) around the tumor and quantify the signal as average radiance (photons/s/cm²/sr). This is the baseline reading.
-
-
Treatment Administration:
-
Administer this compound (e.g., 10 mg/kg) or vehicle control to the respective groups via intravenous (IV) injection.[1]
-
-
Post-Treatment Imaging:
-
At desired time points (e.g., 4, 8, 24, and 48 hours) post-treatment, repeat the imaging procedure (Steps 3a-3d) for all mice.
-
-
Data Analysis:
-
For each mouse, normalize the post-treatment photon flux to its baseline reading.
-
Calculate the average normalized signal for each treatment group at each time point.
-
Determine the percent inhibition by comparing the this compound group to the vehicle control group.
-
Protocol 2: Monitoring this compound Effect on NF-κB Activity in an Inflammation Model
This protocol utilizes transgenic mice that express luciferase under the control of an NF-κB response element.[10][11]
Objective: To assess the anti-inflammatory activity of this compound by measuring its effect on NF-κB-driven luciferase expression following an inflammatory challenge.
Materials:
-
NF-κB-RE-Luc transgenic mice.[10]
-
Lipopolysaccharide (LPS) to induce inflammation.
-
This compound (formulated for IV or IP injection).
-
Vehicle control.
-
D-Luciferin potassium salt.
-
In vivo imaging system (IVIS).
-
Anesthesia.
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate NF-κB-RE-Luc mice to the facility for at least one week.
-
Randomize mice into treatment groups: (1) Saline Control, (2) LPS + Vehicle, (3) LPS + this compound.
-
-
Baseline Imaging (Optional but Recommended):
-
Acquire baseline images of all mice one day prior to the study to establish basal NF-κB activity levels. Follow the imaging procedure described in Protocol 1, Step 3.
-
-
Treatment Administration:
-
Administer this compound (e.g., 10 mg/kg, IP) or vehicle control to the appropriate groups.
-
After a set pre-treatment interval (e.g., 1 hour), administer LPS (e.g., 1 mg/kg, IP) to the LPS-treated groups. Administer sterile saline to the control group.
-
-
Peak Response Imaging:
-
Based on established kinetics, image all mice at the time of peak NF-κB activation post-LPS challenge (typically 4-6 hours).[11]
-
Anesthetize mice, inject D-Luciferin, and acquire images.
-
Draw an ROI covering the entire body or specific regions like the abdomen to quantify total photon flux.
-
-
Data Analysis:
-
Calculate the average photon flux for each treatment group.
-
Compare the signal from the LPS + this compound group to the LPS + Vehicle group to determine the percentage inhibition of NF-κB activation.
-
Note: These protocols provide a general framework. Specific parameters such as cell numbers, drug dosage, timing, and imaging settings should be optimized for each experimental setup.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of tumor–microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of tumor-microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of discoidin domain receptor 2 reveals kinase-dependent and kinase-independent functions in regulating fibroblast activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [promega.com]
- 6. assets.ctfassets.net [assets.ctfassets.net]
- 7. Bioluminescence imaging in live cells and animals [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo Bioluminescence Imaging to Assess Compound Efficacy Against Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vivo Bioluminescence Imaging of Nuclear Factor kappaB Activation: A Valuable Model for Studying Inflammatory and Oxidative Stress in Live Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. db.cngb.org [db.cngb.org]
- 12. sites.duke.edu [sites.duke.edu]
Application Note: Analysis of DDR2 Phosphorylation Inhibition by WRG-28
Introduction
Discoidin Domain Receptor 2 (DDR2) is a receptor tyrosine kinase (RTK) that is activated by collagen, a major component of the extracellular matrix.[1][2] Upon collagen binding, DDR2 undergoes autophosphorylation, initiating downstream signaling cascades that are involved in various cellular processes, including cell migration, proliferation, and extracellular matrix remodeling.[3][4] Dysregulation of DDR2 signaling has been implicated in several diseases, including cancer and fibrosis.[5][6] WRG-28 is a selective, small-molecule allosteric inhibitor that targets the extracellular domain of DDR2.[6][7][8] It prevents the interaction between DDR2 and collagen, thereby inhibiting receptor activation and subsequent phosphorylation.[5][7] This application note provides a detailed protocol for analyzing the inhibitory effect of this compound on DDR2 phosphorylation using Western blot analysis.
Mechanism of Action of this compound
This compound acts as an allosteric inhibitor of the DDR2 extracellular domain.[5][7] Unlike traditional tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain, this compound binds to a site on the extracellular portion of the receptor, preventing the conformational changes required for collagen binding and subsequent receptor dimerization and autophosphorylation.[7] This unique mechanism allows this compound to inhibit both kinase-dependent and kinase-independent functions of DDR2 and even inhibit DDR2 mutants that are resistant to traditional TKIs.[7]
Quantitative Data Summary
The following table summarizes the quantitative data regarding the inhibitory effect of this compound on DDR2 phosphorylation and downstream signaling.
| Cell Line | Assay | Treatment Conditions | IC50 | Reference |
| HEK293 (expressing DDR2) | DDR2 Tyrosine Phosphorylation | 4 hours treatment with this compound, stimulated with 30 µg/mL collagen I | 286 ± 124 nM | [7] |
| HEK293 (expressing DDR2) | ERK Activation & SNAIL1 Stabilization | 7 hours treatment with this compound, stimulated with 30 µg/mL collagen I | 286 nM | [7][8] |
| BT549 (human breast cancer) | DDR2-mediated SNAIL1 protein stabilization | 6 hours treatment with 1 µM this compound, on plates coated with 2 mg/mL collagen I | - | [7] |
| 4T1 (mouse breast cancer) | DDR2-mediated SNAIL1 protein stabilization | Collagen stimulation | - | [7] |
Signaling Pathway
The following diagram illustrates the DDR2 signaling pathway and the point of inhibition by this compound.
Caption: DDR2 Signaling Pathway and this compound Inhibition.
Experimental Protocols
Materials and Reagents
-
Cell Lines: HEK293 cells stably expressing DDR2, or a cancer cell line endogenously expressing DDR2 (e.g., BT549, 4T1).
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
Collagen I: Rat tail collagen I.
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).
-
Antibodies:
-
Primary antibody for immunoprecipitation: Anti-DDR2 antibody or Anti-phospho-tyrosine (p-Tyr) antibody (e.g., 4G10).
-
Primary antibody for Western blotting: Anti-phospho-DDR2 (p-DDR2) antibody, Anti-DDR2 antibody, Anti-phospho-ERK1/2 (p-ERK1/2) antibody, Anti-ERK1/2 antibody, Anti-SNAIL1 antibody.
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
-
Protein A/G Agarose Beads
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Chemiluminescent Substrate
Experimental Workflow
The following diagram outlines the workflow for the Western blot analysis of DDR2 phosphorylation.
Caption: Western Blot Workflow for DDR2 Phosphorylation.
Protocol for Western Blot Analysis of DDR2 Phosphorylation
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to treatment.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 2 µM) or DMSO (vehicle control) for 4 hours.[8]
-
-
Collagen Stimulation:
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Immunoprecipitation (for enhanced detection of p-DDR2):
-
Incubate 500 µg to 1 mg of total protein lysate with 1-2 µg of anti-DDR2 or anti-phospho-tyrosine antibody overnight at 4°C with gentle rotation.
-
Add 20-30 µL of protein A/G agarose bead slurry and incubate for another 2-4 hours at 4°C.
-
Wash the beads three times with ice-cold lysis buffer.
-
Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5 minutes to elute the proteins.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg for whole-cell lysate, or the entire immunoprecipitated sample) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-DDR2, anti-DDR2, anti-p-ERK, anti-ERK, anti-SNAIL1) overnight at 4°C. Recommended dilutions should be determined empirically, but a starting point of 1:1000 is common.[5]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.[5]
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[5]
-
Normalize the phosphorylated protein levels to the total protein levels to determine the relative change in phosphorylation.
-
Expected Results
Treatment with this compound is expected to cause a dose-dependent decrease in the phosphorylation of DDR2 upon stimulation with collagen I.[7] This will be observed as a reduction in the intensity of the p-DDR2 band in the Western blot. Consequently, a reduction in the phosphorylation of downstream effectors like ERK1/2 and a decrease in the stabilization of proteins like SNAIL1 should also be observed.[7] Total DDR2 and total ERK1/2 levels should remain unchanged, serving as loading controls.
References
- 1. Frontiers | Recent Advances in the Role of Discoidin Domain Receptor Tyrosine Kinase 1 and Discoidin Domain Receptor Tyrosine Kinase 2 in Breast and Ovarian Cancer [frontiersin.org]
- 2. Frontiers | Focusing on discoidin domain receptors in premalignant and malignant liver diseases [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of discoidin domain receptor 2 reveals kinase-dependent and kinase-independent functions in regulating fibroblast activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Inhibition of tumor–microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Generating and Characterizing WRG-28 Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of drug resistance remains a significant challenge in therapeutic development. Understanding the mechanisms by which cells acquire resistance to a novel compound, herein designated WRG-28, is crucial for identifying strategies to overcome this resistance and for the development of more robust therapeutic agents. This document provides a comprehensive guide for generating and characterizing this compound resistant cell lines in vitro. The protocols outlined below describe a systematic approach to developing resistance through continuous exposure to escalating drug concentrations and detail key experiments for characterizing the resistant phenotype.
Hypothetical Mechanism of Action and Resistance for this compound
For the context of this protocol, we will hypothesize that this compound is an inhibitor of a critical kinase, "Kinase-X," within the "Growth Factor Signaling Pathway." Resistance to this compound may arise from several mechanisms, including but not limited to:
-
Upregulation of the drug target (Kinase-X).
-
Mutations in the drug target that reduce binding affinity.
-
Activation of alternative signaling pathways to bypass the inhibited pathway.
-
Increased drug efflux through the upregulation of transporter proteins.
Data Presentation
The following tables represent hypothetical data obtained from experiments comparing the parental (sensitive) cell line to the newly generated this compound resistant cell line.
Table 1: Cellular Proliferation and Drug Sensitivity
| Cell Line | This compound IC50 (nM) | Doubling Time (hours) |
| Parental | 50 | 24 |
| This compound Resistant | 5000 | 28 |
Table 2: Protein Expression Levels
| Protein | Parental (Relative Expression) | This compound Resistant (Relative Expression) |
| Kinase-X | 1.0 | 5.0 |
| Phospho-Kinase-X | 1.0 | 0.2 |
| ABC Transporter B1 | 1.0 | 10.0 |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes the continuous exposure method to generate a drug-resistant cell line.
Materials:
-
Parental cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture flasks (T25 or T75)
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
Procedure:
-
Determine the initial IC50 of this compound: Perform a dose-response assay to determine the concentration of this compound that inhibits 50% of cell growth in the parental cell line.
-
Initial Exposure: Seed the parental cells in a T25 flask and treat with this compound at a concentration equal to the IC50.
-
Monitor Cell Growth: Observe the cells daily. Initially, a significant amount of cell death is expected.
-
Subculture: When the cells reach 70-80% confluency, subculture them. Maintain the same concentration of this compound in the fresh medium.
-
Dose Escalation: Once the cells have adapted and are growing steadily at the initial concentration (typically after 2-3 passages), double the concentration of this compound.
-
Repeat and Escalate: Continue this process of monitoring, subculturing, and dose escalation. If the majority of cells die after a dose increase, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.
-
Establish the Resistant Line: The process is complete when the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line. This can take several months.
-
Cryopreservation: Cryopreserve the resistant cells at various passages.
-
Maintenance: Maintain the established resistant cell line in a medium containing a constant, high concentration of this compound to ensure the stability of the resistant phenotype.
Protocol 2: Characterization of Resistant Phenotype - Cell Viability Assay
This protocol is to confirm the shift in drug sensitivity in the resistant cell line.
Materials:
-
Parental and this compound resistant cell lines
-
Complete cell culture medium
-
This compound serial dilutions
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed both parental and resistant cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves. Calculate the IC50 values for both cell lines.
Protocol 3: Western Blot Analysis of Key Proteins
This protocol is to investigate changes in protein expression that may contribute to resistance.
Materials:
-
Parental and this compound resistant cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Western blot running and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Kinase-X, anti-phospho-Kinase-X, anti-ABC Transporter B1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Sample Preparation: Prepare samples by mixing equal amounts of protein with Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and run the SDS-PAGE gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound and a potential resistance mechanism.
Caption: Experimental workflow for generating this compound resistant cell lines.
Caption: Potential logical relationships of molecular mechanisms leading to this compound resistance.
Application Notes and Protocols for the Experimental Use of WRG-28 in Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, leads to tissue scarring and organ dysfunction, representing a significant challenge in modern medicine. A key player in the progression of fibrosis is the Discoidin Domain Receptor 2 (DDR2), a receptor tyrosine kinase activated by fibrillar collagens. DDR2 is primarily expressed on fibroblasts, and its activation triggers a positive feedback loop, promoting further collagen deposition and fibroblast activation. WRG-28 is a novel and specific allosteric inhibitor of DDR2. Unlike traditional tyrosine kinase inhibitors, this compound functions by binding to the extracellular domain of DDR2, thereby blocking its interaction with collagen and subsequent activation.[1][2] This unique mechanism of action makes this compound a valuable tool for studying the role of DDR2 in fibrosis and a potential therapeutic candidate.
These application notes provide a comprehensive overview of the experimental use of this compound in preclinical fibrosis models, including detailed protocols and a summary of its effects.
Mechanism of Action of this compound in Fibrosis
This compound selectively inhibits the DDR2 receptor, showing no significant activity against the related DDR1 receptor.[2] Its primary mechanism in attenuating fibrosis involves the disruption of the collagen-DDR2 signaling axis. This leads to two key downstream effects on fibroblasts, the primary cell type responsible for ECM production in fibrosis:
-
Inhibition of Fibroblast Activation: By blocking DDR2, this compound prevents the activation of fibroblasts, thereby reducing their proliferation and differentiation into myofibroblasts, the main producers of collagen.
-
Augmentation of Fibroblast Apoptosis: this compound promotes the programmed cell death (apoptosis) of activated fibroblasts, helping to resolve fibrotic tissue.[1][3]
This dual action on fibroblasts effectively breaks the pro-fibrotic feedback loop that drives disease progression.[2]
Data Summary: Effects of this compound in Preclinical Fibrosis Models
| Model System | Key Experiments | Observed Effects of this compound | Reported Significance |
| In Vivo: Bleomycin-Induced Lung Fibrosis (Mouse Model) | - Histological analysis (e.g., Masson's Trichrome staining)- Collagen quantification (e.g., Hydroxyproline assay) | - Reduced collagen deposition and lung tissue scarring.- Attenuation of the overall fibrotic phenotype. | Significant reduction in fibrosis compared to vehicle-treated controls.[4] |
| In Vitro: Primary Murine Lung Fibroblasts | - Western blot for phosphorylated DDR2 (pDDR2)- Fibroblast apoptosis assays (e.g., TUNEL, Caspase activity)- Cell migration/invasion assays | - Inhibition of collagen-induced DDR2 phosphorylation.- Increased fibroblast apoptosis.- Reduced fibroblast migration and invasion.[2] | Potent and specific inhibition of DDR2 signaling and pro-fibrotic fibroblast behavior.[2] |
| In Vitro: Human Lung Fibroblasts (from IPF patients) | - Analysis of DDR2 and downstream signaling activation | - IPF fibroblasts show increased activation of the DDR2 pathway, suggesting relevance as a therapeutic target. | The DDR2 pathway is implicated in the pathology of human idiopathic pulmonary fibrosis (IPF). |
Note: The IC50 of this compound for inhibiting DDR2 has been reported to be approximately 230 nM.[2]
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound in fibrosis research.
Protocol 1: In Vivo Bleomycin-Induced Lung Fibrosis Model
This protocol describes the induction of pulmonary fibrosis in mice using bleomycin and subsequent treatment with this compound.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin sulfate
-
This compound
-
Vehicle control (e.g., DMSO, saline)
-
Anesthesia (e.g., isoflurane)
-
Intratracheal instillation device
Procedure:
-
Induction of Fibrosis:
-
Anesthetize mice using isoflurane.
-
Administer a single intratracheal dose of bleomycin (typically 1.5 - 3.0 U/kg) in a small volume of sterile saline (e.g., 50 µL). Control animals receive saline only.
-
-
This compound Treatment:
-
Beginning on day 10 post-bleomycin administration, treat mice daily with this compound or vehicle control. A typical dose of this compound is 10 mg/kg, administered intravenously (i.v.).[4]
-
Continue daily treatment for 7 to 14 days.
-
-
Endpoint Analysis (Day 21 or 28):
-
Euthanize mice and harvest the lungs.
-
One lung can be fixed in 10% neutral buffered formalin for histological analysis (Masson's Trichrome or Sirius Red staining for collagen).
-
The other lung can be snap-frozen in liquid nitrogen and stored at -80°C for biochemical analysis.
-
-
Collagen Quantification (Hydroxyproline Assay):
-
Homogenize the frozen lung tissue.
-
Hydrolyze the homogenate in 6N HCl at 110°C for 18-24 hours.
-
Neutralize the hydrolysate and perform a colorimetric assay to measure the hydroxyproline content, which is a direct measure of collagen levels.
-
Protocol 2: In Vitro Inhibition of DDR2 Phosphorylation in Fibroblasts
This protocol details how to assess the inhibitory effect of this compound on collagen-induced DDR2 activation in cultured fibroblasts.
Materials:
-
Primary murine lung fibroblasts or a suitable fibroblast cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (e.g., 1 µM in DMSO)
-
Vehicle control (DMSO)
-
Type I Collagen (50 µg/mL)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-pDDR2, anti-DDR2, and a loading control (e.g., anti-GAPDH)
-
Western blotting reagents and equipment
Procedure:
-
Cell Culture:
-
Plate fibroblasts and allow them to adhere and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours before the experiment.
-
-
Treatment:
-
Pre-treat the cells with 1 µM this compound or vehicle for 1-2 hours.
-
Stimulate the cells with 50 µg/mL of type I collagen for 15-30 minutes.
-
-
Cell Lysis and Western Blotting:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against pDDR2 and total DDR2, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Protocol 3: Fibroblast Apoptosis Assay (TUNEL Assay)
This protocol describes the detection of apoptosis in fibroblasts treated with this compound using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.
Materials:
-
Fibroblasts cultured on glass coverslips or in chamber slides
-
This compound
-
Apoptosis-inducing agent (e.g., Fas-activating antibody or staurosporine) as a positive control
-
TUNEL assay kit (commercial kits are recommended)
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat fibroblasts with this compound at a desired concentration (e.g., 1 µM) for 24-48 hours. Include untreated and positive controls.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes.
-
-
TUNEL Staining:
-
Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves an equilibration step followed by incubation with the TdT reaction mixture containing labeled dUTPs.
-
-
Microscopy:
-
Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will show nuclear fluorescence.
-
-
Quantification:
-
Count the number of TUNEL-positive nuclei and the total number of nuclei in several random fields to determine the percentage of apoptotic cells.
-
Signaling Pathways and Visualizations
This compound's inhibition of the DDR2 receptor impacts several downstream signaling pathways implicated in fibrosis. The binding of collagen to DDR2 normally triggers autophosphorylation of the receptor, creating docking sites for adaptor proteins and initiating signaling cascades that promote fibroblast survival and activation. Key pathways affected by DDR2 signaling include the PI3K/Akt, p38 MAPK, and ERK pathways.
Below are Graphviz diagrams illustrating the DDR2 signaling pathway and the experimental workflow for evaluating this compound.
Caption: DDR2 signaling pathway in fibroblasts and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating the anti-fibrotic effects of this compound.
Conclusion
This compound represents a highly specific and potent tool for investigating the role of DDR2 in fibrosis. Its unique allosteric mechanism of action provides a distinct advantage over less specific tyrosine kinase inhibitors. The protocols and information provided herein are intended to guide researchers in the design and execution of experiments to further elucidate the therapeutic potential of targeting the DDR2 pathway in fibrotic diseases. Further studies are warranted to generate detailed quantitative data on the in vivo efficacy of this compound and to explore its potential in various fibrosis models beyond pulmonary fibrosis.
References
- 1. Discoidin domain receptor 2 signaling through PIK3C2α in fibroblasts promotes lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of tumor–microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discoidin Domain Receptor 2 Signaling Regulates Fibroblast Apoptosis through PDK1/Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of discoidin domain receptor 2 reveals kinase-dependent and kinase-independent functions in regulating fibroblast activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing WRG-28 Efficacy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the preclinical efficacy of WRG-28, a selective, extracellularly acting allosteric inhibitor of the Discoidin Domain Receptor 2 (DDR2).[1][2] By targeting DDR2, this compound has been shown to inhibit tumor invasion, migration, and the tumor-promoting effects of cancer-associated fibroblasts (CAFs), making it a promising candidate for anti-metastatic therapies.[1][2][3]
Mechanism of Action
This compound uniquely functions by binding to the extracellular domain of DDR2, inducing a conformational change that disrupts the receptor's interaction with its ligand, collagen.[4] This allosteric inhibition prevents the activation of downstream signaling pathways that are critical for tumor cell invasion and metastasis, including the stabilization of the SNAIL1 protein.[3][5] Notably, this compound has demonstrated efficacy against both wild-type and kinase-resistant DDR2 mutants.[1][3]
Preclinical Efficacy Data
Preclinical studies have demonstrated the potential of this compound in breast cancer models. In vitro, this compound effectively inhibits the invasion and migration of human (BT549) and murine (4T1) breast cancer cell lines.[1][3] In vivo, administration of this compound in mouse models has been shown to significantly reduce metastatic lung colonization of breast tumor cells.[1][3]
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (DDR2 Inhibition) | HEK293 (expressing DDR2) | 230 nM | [1][6] |
| IC50 (SNAIL1 Stabilization) | HEK293 (expressing DDR2) | 286 ± 124 nM | [3] |
| Inhibition of Invasion | BT549, 4T1 | Concentration-dependent | [1][3] |
Table 2: In Vivo Efficacy of this compound in a Breast Cancer Metastasis Model
| Animal Model | Treatment | Endpoint | Result | Reference |
| BALB/cJ mice with 4T1 cells | This compound (10 mg/kg, i.v., daily for 7 days) | Lung Metastasis | Significant reduction in lung colonization | [1][3] |
| BALB/cJ mice with 4T1-Snail-CBG cells | This compound (10 mg/kg, i.v., single dose) | SNAIL1 protein levels in tumor | 60% reduction after 4 hours | [3] |
Signaling Pathway of DDR2 and Inhibition by this compound
The following diagram illustrates the signaling pathway initiated by collagen binding to DDR2 and the point of intervention for this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
Cell Culture of BT549 and 4T1 Cells
This protocol outlines the standard procedures for maintaining and subculturing BT549 and 4T1 breast cancer cell lines.
Materials:
-
BT549 or 4T1 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (P/S)
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Trypsin-EDTA solution
-
T-75 culture flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% P/S.
-
Cell Thawing:
-
Rapidly thaw a cryovial of cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 150 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium in a T-75 flask.
-
-
Cell Maintenance:
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with DPBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin with 5-7 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 150 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and re-plate at the desired density (e.g., a 1:4 to 1:8 split ratio).
-
Matrigel Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane matrix.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Complete growth medium (with 10% FBS as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol or 4% Paraformaldehyde (for fixation)
-
Crystal Violet staining solution (0.5%)
Protocol:
-
Coating Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel to 1 mg/mL in cold, serum-free medium.
-
Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.
-
Incubate at 37°C for at least 4 hours to allow for gelling.
-
-
Cell Seeding:
-
Harvest and resuspend cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Prepare cell suspensions with various concentrations of this compound or a vehicle control.
-
Remove any remaining liquid from the rehydrated Matrigel and add 200 µL of the cell suspension to the upper chamber of each insert.
-
-
Invasion:
-
Add 500 µL of complete growth medium (containing 10% FBS) to the lower chamber of the 24-well plate.
-
Incubate the plate at 37°C for 24-48 hours.
-
-
Staining and Quantification:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-invading cells and Matrigel from the top surface of the membrane.
-
Fix the invading cells on the bottom of the membrane with methanol or 4% paraformaldehyde for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet for 15 minutes.
-
Gently wash the inserts with water.
-
Allow the inserts to air dry.
-
Image the underside of the membrane using a microscope and count the number of invading cells in several representative fields.
-
Western Blot for SNAIL1 Protein Levels
This protocol is for detecting changes in SNAIL1 protein levels in response to this compound treatment.
Materials:
-
Cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-SNAIL1)
-
Secondary antibody (HRP-conjugated)
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound or vehicle for the desired time.
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SNAIL1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
In Vivo Tumor Growth and Metastasis Study
This protocol describes a preclinical mouse model to evaluate the effect of this compound on breast cancer metastasis.
Materials:
-
6-8 week old female BALB/cJ mice
-
4T1 cells engineered to express luciferase
-
Matrigel (optional, for co-injection)
-
This compound formulation for injection
-
Vehicle control
-
Calipers for tumor measurement
-
D-luciferin
-
In vivo imaging system (IVIS)
Protocol:
-
Tumor Cell Implantation:
-
Harvest 4T1-luciferase cells and resuspend them in sterile PBS or a 1:1 mixture of PBS and Matrigel.
-
Inject 1 x 10^5 to 1 x 10^6 cells in a volume of 50-100 µL into the mammary fat pad of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by measuring with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups.
-
Administer this compound (e.g., 10 mg/kg) or vehicle via the desired route (e.g., intravenous injection) according to the planned schedule.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Bioluminescence Imaging for Metastasis:
-
Anesthetize the mice.
-
Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.
-
After 10-15 minutes, image the mice using an in vivo imaging system to detect bioluminescent signals from metastatic sites, particularly the lungs.
-
Perform imaging at regular intervals (e.g., weekly) to track metastatic progression.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and harvest the primary tumors and lungs.
-
The lungs can be further analyzed for metastatic burden by ex vivo bioluminescence imaging or histology.
-
These application notes and protocols provide a framework for the preclinical evaluation of this compound. Researchers should optimize these protocols based on their specific experimental conditions and cell lines.
References
- 1. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 2. utoledo.edu [utoledo.edu]
- 3. Optical Bioluminescence Protocol for Imaging Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo Bioluminescence Imaging of Luciferase-labeled Cancer Cells [en.bio-protocol.org]
- 5. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioluminescence Imaging [protocols.io]
Troubleshooting & Optimization
WRG-28 solubility issues and solutions
Welcome to the technical support center for WRG-28, a selective, extracellularly acting allosteric inhibitor of Discoidin Domain Receptor 2 (DDR2).[1][2][3][4][5] This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of DDR2, a receptor tyrosine kinase that is activated by fibrillar collagens.[6] It functions as an allosteric inhibitor, meaning it binds to a site on the extracellular domain of the DDR2 receptor, distinct from the collagen-binding site.[3][6][7] This binding event induces a conformational change in the receptor that prevents its interaction with collagen, thereby inhibiting downstream signaling.[7][8] this compound has been shown to inhibit tumor invasion and migration, as well as the tumor-supporting roles of the stroma.[1][2][3][4][7]
Q2: My this compound powder will not dissolve in aqueous buffers. Why is this?
A2: Like many small molecule kinase inhibitors, this compound is a hydrophobic molecule, which results in poor aqueous solubility. This is a common characteristic of compounds designed to interact with the often lipophilic domains of proteins. For this compound to be active in cell-based assays or for in vivo studies, it must first be dissolved in an appropriate solvent.
Q3: What is the recommended solvent for dissolving this compound?
A3: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][9] It is soluble in DMSO at concentrations of up to 15.62 mg/mL (38.06 mM).[1] For complete dissolution, sonication or gentle warming may be required.[9]
Q4: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What can I do to prevent this?
A4: This is a common issue known as "crashing out," where the compound is no longer soluble as the solvent polarity increases. Here are several strategies to mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept low, typically below 0.5%, as higher concentrations can be toxic to cells and increase the likelihood of precipitation.[10]
-
Slow Addition and Mixing: Add the DMSO stock solution to your aqueous buffer or media slowly while vortexing or stirring to facilitate rapid dispersion.[10]
-
Pre-warming: Warming both the stock solution and the aqueous medium to 37°C before mixing can sometimes improve solubility and prevent precipitation.[9]
-
Use of Surfactants: For in vivo formulations, a common approach is to use a co-solvent system that includes surfactants like Tween-80. A reported formulation for this compound is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
Problem: You are observing high variability in the IC50 values or other endpoints in your cell-based assays with this compound.
Possible Cause: This could be due to inconsistent concentrations of soluble this compound in your assay wells, likely caused by precipitation.
Solutions:
-
Visual Inspection: Before and after adding this compound to your assay plates, visually inspect the wells for any signs of precipitation.
-
Solubility Testing: Perform a kinetic solubility assay in your specific cell culture medium to determine the maximum soluble concentration of this compound under your experimental conditions.
-
Assay Concentration: Work at concentrations well below the determined aqueous solubility limit to ensure that the compound remains in solution throughout the experiment.
Issue 2: Difficulty Preparing a Formulation for In Vivo Studies
Problem: You are struggling to prepare a stable and injectable formulation of this compound for your animal studies.
Possible Cause: The poor aqueous solubility of this compound makes it challenging to formulate in simple aqueous vehicles.
Solutions:
-
Co-Solvent Systems: Utilize a co-solvent system to improve solubility. As mentioned, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been reported for this compound.[1]
-
Alternative Formulation Technologies: For poorly soluble drugs, other technologies such as the formation of solid dispersions, complexation with cyclodextrins, or the use of nanosuspensions can be explored to enhance bioavailability.[11][12][13]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 15.62 | 38.06 | Sonication may be required[1] |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 1.56 | ≥ 3.80 | Clear solution suitable for in vivo use[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (M.W. 410.44 g/mol )[1]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh out 4.10 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in a water bath sonicator and sonicate for 10-15 minutes, or until the solution is clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
Materials:
-
10 mM this compound in 100% DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Plate reader capable of measuring turbidity (nephelometry) or absorbance at a wavelength where the compound does not absorb (e.g., 600 nm).
Procedure:
-
Prepare a serial dilution of the 10 mM this compound stock solution in DMSO.
-
In a 96-well plate, add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to individual wells.
-
Add the aqueous buffer to each well to reach a final volume of 200 µL. The final DMSO concentration should be 1%.
-
Seal the plate and shake at room temperature for 1-2 hours.
-
Measure the turbidity of each well using a plate reader.
-
The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Visualizations
References
- 1. lifetechindia.com [lifetechindia.com]
- 2. abmole.com [abmole.com]
- 3. Inhibition of tumor-microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. Inhibition of discoidin domain receptor 2 reveals kinase-dependent and kinase-independent functions in regulating fibroblast activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of tumor–microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Discoidin Domain Receptor (DDR) | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
Technical Support Center: Determining Optimal WRG-28 Concentration for IC50
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to determining the optimal concentration of WRG-28 for achieving a half-maximal inhibitory concentration (IC50). This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate successful and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, small-molecule allosteric inhibitor of the Discoidin Domain Receptor 2 (DDR2) extracellular domain.[1][2] Unlike traditional tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the kinase domain, this compound functions by binding to the extracellular portion of DDR2. This binding event disrupts the interaction between DDR2 and its natural ligand, collagen.[1][3] By preventing collagen from binding, this compound inhibits the activation of DDR2-mediated downstream signaling pathways that are crucial for tumor cell invasion, migration, and the tumor-promoting effects of cancer-associated fibroblasts (CAFs).[1][2]
Q2: What is the reported IC50 value for this compound?
A2: The IC50 of this compound has been reported in the nanomolar range, indicating its high potency. Specifically, it has a reported IC50 of approximately 230 nM for the allosteric inhibition of DDR2.[2] In cell-based assays using HEK293 cells expressing DDR2, this compound was shown to blunt collagen I-mediated DDR2 tyrosine phosphorylation, subsequent ERK activation, and SNAIL1 protein stabilization with an IC50 of 286 ± 124 nM.[1]
Q3: Which cell lines are suitable for determining the IC50 of this compound?
A3: Suitable cell lines for determining the IC50 of this compound should endogenously express DDR2 or be engineered to overexpress it. Examples of cell lines used in published studies include human breast cancer cell lines like BT549 and mouse 4T1 cells, which have endogenous DDR2 expression.[1] Additionally, HEK293 cells stably transfected to express DDR2 are a common model system for these assays.[1]
Q4: What is the downstream signaling pathway of DDR2 that this compound inhibits?
A4: Upon activation by collagen, DDR2 undergoes autophosphorylation on tyrosine residues. This initiates a signaling cascade that can include the activation of the ERK (extracellular signal-regulated kinase) pathway. Activated ERK can then lead to the stabilization of the SNAIL1 protein, a key transcription factor involved in epithelial-mesenchymal transition (EMT), which promotes cell migration and invasion.[1] this compound, by preventing the initial collagen-DDR2 interaction, effectively blocks this entire downstream signaling cascade.
Troubleshooting Guide
This guide addresses common issues that may arise during the determination of this compound's IC50 value in cell-based assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inaccurate pipetting- Uneven cell seeding- Edge effects in the microplate | - Ensure pipettes are properly calibrated and use consistent technique.- Thoroughly resuspend cells before seeding to ensure a uniform cell density in each well.- Avoid using the outer wells of the plate, or fill them with sterile PBS or media to minimize evaporation from adjacent wells. |
| Inconsistent IC50 values across experiments | - Variation in cell passage number or health- Inconsistent incubation times- Degradation of this compound or collagen | - Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase.- Use a multichannel pipette or automated liquid handling system to ensure simultaneous addition of reagents.- Prepare fresh stock solutions of this compound and collagen for each experiment. Store stock solutions at the recommended temperature and protect from light if necessary. |
| No or weak dose-response curve | - this compound concentration range is too high or too low- Insufficient collagen stimulation- Cell line does not express sufficient levels of DDR2 | - Perform a preliminary experiment with a broad range of this compound concentrations (e.g., from picomolar to micromolar) to identify the effective range.- Optimize the concentration of collagen used for stimulation to ensure robust DDR2 activation.- Confirm DDR2 expression in your cell line using Western blot or qPCR. If expression is low, consider using a cell line with higher endogenous expression or a DDR2-overexpressing line. |
| High background signal | - Non-specific antibody binding- Autofluorescence of the compound or cells | - Optimize blocking conditions (e.g., extend blocking time, try different blocking buffers).- Include control wells with cells and this compound but without the primary antibody to assess background fluorescence. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound from the literature.
| Parameter Measured | Cell Line/System | IC50 Value | Reference |
| Allosteric inhibition of DDR2 | Biochemical Assay | 230 nM | [2] |
| Inhibition of collagen I-mediated DDR2 tyrosine phosphorylation, ERK activation, and SNAIL1 protein stabilization | HEK293 cells expressing DDR2 | 286 ± 124 nM | [1] |
Detailed Experimental Protocol: In-Cell Western Assay for this compound IC50 Determination
This protocol describes a cell-based assay to determine the IC50 of this compound by measuring the inhibition of collagen-induced DDR2 phosphorylation.
Materials:
-
DDR2-expressing cells (e.g., HEK293-DDR2, BT549)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Collagen Type I solution
-
Phosphate-Buffered Saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibody against phosphorylated DDR2 (p-DDR2)
-
Primary antibody for normalization (e.g., total DDR2 or a housekeeping protein like GAPDH)
-
Fluorescently-labeled secondary antibodies
-
96-well microplate
-
Plate reader capable of detecting fluorescence
Procedure:
-
Cell Seeding: Seed DDR2-expressing cells into a 96-well microplate at a density that will result in a confluent monolayer after 24-48 hours of incubation.
-
Serum Starvation (Optional): Once cells are confluent, gently aspirate the growth medium and replace it with a serum-free medium. Incubate for 12-24 hours to reduce basal levels of receptor phosphorylation.
-
This compound Treatment: Prepare serial dilutions of this compound in a serum-free medium. A typical concentration range to test would be from 1 nM to 10 µM. Add the different concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 1-2 hours at 37°C.
-
Collagen Stimulation: Prepare a working solution of Collagen Type I in a serum-free medium. Add the collagen solution to all wells (except for the unstimulated control) to a final concentration known to induce robust DDR2 phosphorylation (e.g., 10-50 µg/mL). Incubate for 15-30 minutes at 37°C.
-
Fixation: Gently aspirate the medium and wash the cells once with PBS. Add the fixing solution to each well and incubate for 20 minutes at room temperature.
-
Permeabilization: Aspirate the fixing solution and wash the cells three times with PBS. Add the permeabilization buffer and incubate for 10 minutes at room temperature.
-
Blocking: Aspirate the permeabilization buffer and wash the cells three times with PBS containing 0.1% Tween-20. Add blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies (anti-p-DDR2 and normalization antibody) in the blocking buffer. Aspirate the blocking buffer and add the primary antibody solution to the wells. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS containing 0.1% Tween-20. Dilute the fluorescently-labeled secondary antibodies in the blocking buffer. Add the secondary antibody solution to the wells and incubate for 1 hour at room temperature, protected from light.
-
Signal Detection: Wash the cells three times with PBS containing 0.1% Tween-20. Add PBS to the wells and read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for your fluorophores.
-
Data Analysis:
-
Normalize the p-DDR2 signal to the normalization protein signal for each well.
-
Plot the normalized p-DDR2 signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
Caption: DDR2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
References
potential off-target effects of WRG-28 in cancer cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of WRG-28 in cancer cell research, with a focus on its potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective, allosteric inhibitor of the Discoidin Domain Receptor 2 (DDR2).[1][2][3][4][5][6] Unlike traditional tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain, this compound acts on the extracellular domain of DDR2.[1][3] It uniquely inhibits the interaction between DDR2 and its ligand, collagen, by inducing a conformational change in the receptor.[1][5][7] This allosteric inhibition blocks both the kinase-dependent and kinase-independent functions of DDR2.[1][3]
Q2: What are the known on-target effects of this compound in cancer cells?
A2: By inhibiting DDR2, this compound has demonstrated several on-target effects in cancer cells, primarily related to metastasis. These include the inhibition of tumor cell invasion and migration.[1][2][5][7] Furthermore, this compound can modulate the tumor microenvironment by inhibiting the tumor-promoting activities of cancer-associated fibroblasts (CAFs).[1][2][4] Downstream, this compound treatment leads to a reduction in collagen-induced DDR2 autophosphorylation, decreased ERK activation, and destabilization of the SNAIL1 protein, a key transcription factor in epithelial-mesenchymal transition (EMT).[1][2]
Q3: Does this compound have any known off-target effects?
A3: Based on available research, this compound is highly selective for DDR2 with minimal to no significant off-target effects reported.[1][7] Studies have shown that it does not inhibit the closely related receptor tyrosine kinase, DDR1.[1][7] The unique allosteric mechanism of action targeting the extracellular domain is believed to contribute to its high specificity compared to multi-kinase inhibitors that target the more conserved intracellular kinase domains.[3] In normal mammary epithelial cells that lack DDR2 expression, this compound did not show non-specific toxicity.[1]
Q4: What is the IC50 of this compound for DDR2 inhibition?
A4: The half-maximal inhibitory concentration (IC50) of this compound for DDR2 has been reported to be in the range of 230 nM to 286 nM.[1][2][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent results in cell viability/proliferation assays | Cell line does not express DDR2. This compound's primary effect is on migration and invasion, not proliferation.[1][7] | Confirm DDR2 expression in your cancer cell line of interest via Western Blot or qPCR. Use DDR2-positive cell lines like BT549 or 4T1 for positive controls.[1] Focus assays on migration and invasion rather than proliferation. |
| Compound instability or degradation. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light. | |
| No inhibition of downstream signaling (p-ERK, SNAIL1) | Insufficient collagen stimulation. | Ensure cells are properly stimulated with collagen I to induce DDR2 signaling before or during this compound treatment. Optimize collagen concentration and stimulation time. |
| Incorrect timing of inhibitor treatment. | Pre-incubate cells with this compound for an adequate duration (e.g., 1-4 hours) before collagen stimulation to allow for receptor binding and inhibition.[2] | |
| Low DDR2 expression in the cell model. | As mentioned above, verify DDR2 expression levels. Overexpression of DDR2 in a cell line like HEK293 can be used as a positive control system.[1] | |
| Variability in migration/invasion assay results | Inconsistent collagen gel coating or Matrigel thickness. | Ensure uniform coating of plates or transwell inserts with collagen I or Matrigel. Allow for complete polymerization. |
| Cell seeding density is not optimal. | Optimize the number of cells seeded for each specific assay and cell line to ensure a detectable level of migration/invasion within the experimental timeframe. | |
| Unexpected cytotoxicity at high concentrations | Potential for off-target effects at supra-pharmacological doses. | Perform a dose-response curve to determine the optimal, non-toxic working concentration of this compound for your specific cell line and assay. Include a vehicle control (e.g., DMSO) at the same concentration used for the highest dose of this compound. |
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 for DDR2 Inhibition | 230 nM | Not specified | [2][4] |
| IC50 for DDR2 Signaling Inhibition | 286 ± 124 nM | HEK293 cells expressing DDR2 | [1] |
| Inhibition of DDR2 mutant (T654I) | Effective at 0.5 - 1 µM | HEK293 cells expressing DDR2 T654I | [2] |
Key Experimental Protocols
1. DDR2 Autophosphorylation Assay
-
Objective: To assess the inhibitory effect of this compound on collagen-induced DDR2 phosphorylation.
-
Methodology:
-
Seed DDR2-expressing cells (e.g., HEK293-DDR2, BT549) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with varying concentrations of this compound or vehicle control (DMSO) for 1-4 hours.
-
Stimulate the cells with collagen I (e.g., 10 µg/mL) for 15-30 minutes.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform immunoprecipitation for DDR2 from the cell lysates.
-
Analyze the immunoprecipitates by SDS-PAGE and Western Blot using an anti-phosphotyrosine antibody and an anti-DDR2 antibody for total protein normalization.
-
2. Cell Invasion Assay (Boyden Chamber Assay)
-
Objective: To evaluate the effect of this compound on the invasive capacity of cancer cells.
-
Methodology:
-
Coat the upper surface of a transwell insert (8 µm pore size) with a thin layer of Matrigel or collagen I and allow it to solidify.
-
Resuspend serum-starved cancer cells in a serum-free medium containing different concentrations of this compound or vehicle control.
-
Seed the cells into the upper chamber of the transwell insert.
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Elute the stain and quantify the absorbance or count the number of stained cells under a microscope.
-
Visualizations
Caption: Mechanism of this compound action on the DDR2 signaling pathway.
Caption: Workflow for a typical cell invasion assay with this compound.
References
- 1. Inhibition of tumor–microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of discoidin domain receptor 2 reveals kinase-dependent and kinase-independent functions in regulating fibroblast activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. Inhibition of tumor-microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
WRG-28 Stability in Cell Culture Media: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing the selective DDR2 allosteric inhibitor, WRG-28, ensuring its stability throughout an experiment is critical for obtaining reliable and reproducible results. This technical support center provides a comprehensive guide to understanding and managing the stability of this compound in common cell culture media.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized powder of this compound?
A1: The lyophilized powder of this compound is stable for extended periods when stored under appropriate conditions. For optimal long-term stability, it is recommended to store the powder at -20°C for up to 2 years, or at 4°C for shorter durations.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.
Q3: How stable are this compound stock solutions in DMSO?
A3: The stability of this compound in DMSO is dependent on the storage temperature. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to prepare fresh stock solutions closer to the time of use and to aliquot the stock solution to minimize freeze-thaw cycles.
Q4: Is this compound stable once diluted into aqueous cell culture media (e.g., DMEM, RPMI)?
Q5: What factors in cell culture media can potentially affect the stability of this compound?
A5: The composition of the cell culture medium can significantly impact the stability of dissolved compounds. Factors such as pH, the presence of certain components like pyruvate and bicarbonate, and the addition of serum can influence the rate of degradation of small molecules. For instance, bicarbonate can alter the pH and in some cases accelerate the degradation of compounds, while serum proteins may bind to the compound, potentially affecting its stability and bioavailability.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, with a focus on stability-related concerns.
| Problem | Possible Cause (Stability-Related) | Recommended Solution |
| Inconsistent or weaker than expected biological effect of this compound. | Degradation of this compound in the cell culture medium over the course of the experiment. | - Prepare fresh dilutions of this compound in media for each experiment.- For long-term experiments, consider replenishing the media with freshly diluted this compound at regular intervals (e.g., every 24-48 hours).- Minimize the exposure of this compound-containing media to light and elevated temperatures. |
| High variability between replicate experiments. | Inconsistent preparation or storage of this compound stock solutions, leading to variations in the active concentration. | - Ensure proper storage of lyophilized powder and DMSO stock solutions as per the recommendations.- Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.- Always use a calibrated pipette to ensure accurate dilution of the stock solution into the culture medium. |
| Precipitation of this compound in the cell culture medium. | The concentration of this compound exceeds its solubility limit in the aqueous medium. The final concentration of DMSO may also play a role. | - Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to maintain solubility and minimize solvent-induced cytotoxicity.- Prepare intermediate dilutions in a serum-free medium before adding to the final culture volume, especially for high-concentration treatments. |
This compound Stability Data
The following table summarizes the known stability of this compound under different storage conditions based on available product data sheets.
| Formulation | Storage Temperature | Stability Duration |
| Lyophilized Powder | -20°C | 2 years |
| Lyophilized Powder | 4°C | Not specified for long-term |
| In DMSO | -80°C | 6 months[1] |
| In DMSO | -20°C | 1 month[1] |
| In Cell Culture Media | 37°C | Data not available |
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a general method to empirically determine the stability of this compound in a specific cell culture medium over time.
1. Preparation of this compound Spiked Media: a. Prepare a fresh stock solution of this compound in DMSO (e.g., 10 mM). b. Dilute the this compound stock solution into the desired cell culture medium (e.g., DMEM with 10% FBS) to a final working concentration (e.g., 10 µM). c. Prepare a "time zero" sample by immediately transferring an aliquot of the spiked media to a labeled tube and storing it at -80°C. d. Incubate the remaining spiked media in a sterile, capped tube under standard cell culture conditions (37°C, 5% CO2).
2. Sample Collection: a. At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect aliquots of the incubated spiked media. b. Immediately store the collected aliquots at -80°C to halt any further degradation.
3. Sample Analysis: a. Thaw all collected samples simultaneously. b. Analyze the concentration of this compound in each sample using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) coupled with UV detection or Mass Spectrometry (LC-MS) are common methods for quantifying small molecules. c. The percentage of remaining this compound at each time point can be calculated relative to the "time zero" sample.
4. Data Interpretation: a. Plot the percentage of remaining this compound against time. b. From this plot, the half-life (t½) of this compound in the specific cell culture medium can be determined.
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: this compound inhibits the DDR2 signaling pathway.
References
Technical Support Center: Overcoming Resistance to WRG-28 in Long-Term Studies
Disclaimer: The information provided in this technical support center is for research use only. WRG-28 is a hypothetical compound created for illustrative purposes based on known mechanisms of resistance to targeted cancer therapies.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective tyrosine kinase inhibitor (TKI) that targets the ATP-binding pocket of the mutated Westberg-Rothman-Goldstein (WRG) receptor tyrosine kinase. In sensitive non-small cell lung cancer (NSCLC) cells harboring a specific WRG mutation (e.g., exon 19 deletion), this compound inhibits autophosphorylation of the receptor. This blockage prevents the activation of downstream pro-survival and proliferative signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways, ultimately leading to apoptosis of the cancer cells.
Q2: My this compound-sensitive cell line is showing signs of resistance after long-term culture with the drug. What are the common mechanisms of acquired resistance?
A2: Acquired resistance to TKIs like this compound is a common phenomenon.[1][2][3] The primary mechanisms can be broadly categorized as on-target and off-target alterations.[4]
-
On-Target Resistance:
-
Secondary Mutations: The most frequent cause is the emergence of a secondary "gatekeeper" mutation in the WRG kinase domain, such as T821M. This mutation can sterically hinder the binding of this compound to its target, reducing the drug's efficacy.[2][3]
-
Gene Amplification: Increased copy number of the WRG gene can lead to overexpression of the target protein, requiring higher concentrations of this compound to achieve the same level of inhibition.[2]
-
-
Off-Target Resistance (Bypass Signaling):
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent their dependency on the WRG pathway. A common example is the amplification of the MET proto-oncogene, which can reactivate downstream signaling even when the WRG receptor is inhibited.[5][6]
-
Downstream Pathway Mutations: Mutations in components of the signaling pathways downstream of WRG, such as in KRAS or BRAF, can also lead to constitutive activation of proliferation signals.[6][7]
-
Histologic Transformation: In some cases, cancer cells may undergo a phenotypic switch, such as an epithelial-to-mesenchymal transition (EMT), which reduces their reliance on the original oncogenic driver.[4]
-
Q3: How can I confirm if my resistant cell line has a secondary mutation in the WRG gene?
A3: The presence of secondary mutations in the WRG gene can be confirmed by sequencing the kinase domain of the gene. Sanger sequencing of the relevant exons from the resistant cell line's genomic DNA is a standard method. For more sensitive detection of mutations in a heterogeneous population, next-generation sequencing (NGS) or digital PCR (dPCR) can be employed.[8][9][10]
Q4: What are the initial steps to investigate bypass signaling pathway activation in my resistant cells?
A4: A good starting point is to perform a phosphoproteomic screen to identify hyperactivated receptor tyrosine kinases (RTKs) in your resistant cells compared to the parental sensitive cells. Alternatively, you can use Western blotting to probe for the phosphorylation status of key RTKs known to be involved in bypass signaling, such as MET, HER2, and EGFR, and their downstream effectors like AKT and ERK.[5][11]
Q5: Are there any strategies to overcome this compound resistance in my in vitro models?
A5: Yes, several strategies can be explored depending on the mechanism of resistance:
-
For Secondary Mutations: If a specific secondary mutation is identified, a next-generation WRG inhibitor designed to be effective against this mutation may be required.
-
For Bypass Signaling: Combination therapy is often an effective approach.[12][13][14] For example, if MET amplification is detected, combining this compound with a MET inhibitor may restore sensitivity.[6] Similarly, if the PI3K/AKT or MAPK/ERK pathways are reactivated, combining this compound with inhibitors of PI3K, AKT, or MEK could be beneficial.[15][16]
II. Troubleshooting Guides
Problem 1: Gradual increase in the IC50 of this compound in my long-term cell culture.
| Possible Cause | Troubleshooting Steps |
| Emergence of a resistant subclone | - Perform a dose-response curve to confirm the shift in IC50.- Isolate single-cell clones from the resistant population and test their individual sensitivity to this compound.- Analyze the genomic DNA of the resistant clones for secondary mutations in the WRG kinase domain (See Protocol 1).- Perform Western blot analysis to check for upregulation of bypass signaling pathways (See Protocol 2). |
| Mycoplasma contamination | - Test your cell culture for mycoplasma contamination using a reliable PCR-based or luminescence-based kit. Mycoplasma can alter cellular responses to drugs. |
| Inconsistent drug concentration | - Ensure the stock solution of this compound is stable and has not degraded. Prepare fresh dilutions for each experiment.- Verify the accuracy of your pipetting and dilution calculations. |
Problem 2: My Western blot results for p-WRG are inconsistent in resistant cells treated with this compound.
| Possible Cause | Troubleshooting Steps |
| Incomplete inhibition of WRG | - Confirm that you are using a saturating concentration of this compound. You may need to perform a dose-response experiment to determine the optimal concentration for complete inhibition in your resistant model.- Check the activity of your this compound compound. |
| Rapid reactivation of signaling | - Harvest cell lysates at different time points after this compound treatment to observe the dynamics of p-WRG inhibition and potential reactivation. |
| Antibody issues | - Ensure your primary antibody for p-WRG is specific and validated for your application.- Run appropriate controls, including positive and negative controls for p-WRG expression.- Titrate your primary and secondary antibodies to optimize the signal-to-noise ratio. |
Problem 3: I am not seeing a synergistic effect when combining this compound with a bypass pathway inhibitor.
| Possible Cause | Troubleshooting Steps |
| Incorrect bypass pathway identified | - Re-evaluate the dominant resistance mechanism in your cells. A broader analysis, such as a phospho-RTK array, may be necessary to identify the correct activated bypass pathway.- Consider the possibility of multiple co-existing resistance mechanisms. |
| Suboptimal drug concentrations | - Perform a matrix of dose-response experiments with varying concentrations of both this compound and the combination drug to identify the optimal synergistic concentrations. |
| Inappropriate timing of drug addition | - Investigate the effect of sequential versus simultaneous drug administration. In some cases, priming the cells with one drug before adding the second can be more effective. |
III. Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound and a Hypothetical Second-Generation Inhibitor (WRG-35) against Sensitive and Resistant NSCLC Cell Lines
| Cell Line | WRG Genotype | This compound IC50 (nM) | WRG-35 IC50 (nM) |
| PC-9-WRG | WRG ex19del | 15.2 ± 2.1 | 12.8 ± 1.9 |
| PC-9-WRG-R1 | WRG ex19del, T821M | 2,345 ± 156 | 25.7 ± 3.4 |
| PC-9-WRG-R2 | WRG ex19del, MET amp | 987 ± 78 | 854 ± 65 |
Table 2: Synergistic Effects of this compound in Combination with a MET Inhibitor (Crizotinib) in a MET-Amplified Resistant Cell Line
| Treatment | This compound IC50 (nM) | Crizotinib IC50 (nM) | Combination Index (CI)* |
| This compound alone | 987 | - | - |
| Crizotinib alone | - | 520 | - |
| This compound + Crizotinib (1:2 ratio) | 125 | 250 | 0.45 |
*A Combination Index (CI) < 1 indicates synergy.
IV. Detailed Experimental Protocols
Protocol 1: Detection of WRG T821M "Gatekeeper" Mutation by Sanger Sequencing
-
Genomic DNA Extraction: Isolate genomic DNA from both parental sensitive and this compound resistant cell lines using a commercial DNA extraction kit.
-
PCR Amplification: Amplify the region of the WRG gene spanning the putative T821M mutation site using primers designed to flank this region.
-
PCR Product Purification: Purify the PCR product to remove unincorporated dNTPs and primers.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse PCR primers.
-
Sequence Analysis: Align the sequencing results from the resistant cells to the sequence from the parental cells and a reference WRG sequence to identify the T821M mutation.
Protocol 2: Analysis of Bypass Signaling Pathway Activation by Western Blotting
-
Cell Lysis: Lyse parental and resistant cells with and without this compound treatment in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-WRG, total WRG, p-MET, total MET, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
V. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified WRG-RTK signaling pathway and the inhibitory action of this compound.
Caption: Overview of the primary mechanisms of acquired resistance to this compound.
Caption: A logical workflow for investigating and overcoming this compound resistance.
References
- 1. Overcoming Resistance to Targeted Therapies in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Testing for BCR::ABL kinase mutations in CML and how they impact TKi resistance | VJHemOnc [vjhemonc.com]
- 9. Resistance mutations in CML and how we approach them - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uhhospitals.org [uhhospitals.org]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. targetedonc.com [targetedonc.com]
- 14. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Updates on altered signaling pathways in tumor drug resistance | Visualized Cancer Medicine [vcm.edpsciences.org]
- 16. mdpi.com [mdpi.com]
interpreting unexpected results with WRG-28 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WRG-28. The information is designed to help interpret unexpected results and clarify the mechanism of action of this selective DDR2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: We observe inhibition of cancer cell invasion through Matrigel with this compound treatment, which is unexpected since Matrigel is primarily collagen IV, a non-ligand for DDR2. Is this an off-target effect?
A1: This is a valid observation that has been previously reported. While it may seem counterintuitive, the inhibition of invasion through Matrigel by this compound is not attributed to off-target effects.[1] Studies have confirmed that the breast cancer cell lines in which this was observed (BT549 and 4T1) do not express DDR1, which does bind to collagen IV.[1] Furthermore, treatment with this compound did not induce the expression of DDR1 in these cells.[1] The precise mechanism for this phenomenon is still under investigation, but it is a consistent finding with this compound treatment in these specific cell lines. It is important to note that this compound has been shown to be a highly selective inhibitor of DDR2.[1][2]
Q2: We are not observing a direct cytotoxic effect or a reduction in proliferation in our cancer cell lines following this compound treatment. Is the compound working?
A2: Yes, this is the expected outcome. This compound is not a traditional cytotoxic agent. Its primary mechanism is to inhibit the interaction between Discoidin Domain Receptor 2 (DDR2) and fibrillar collagens.[3][4] This action primarily impacts cell invasion, migration, and the tumor-promoting effects of the microenvironment, rather than cell proliferation.[1][5][6] Studies have shown that treatment with this compound does not affect the proliferation of cancer cell lines such as BT549.[1][6] Therefore, the absence of a direct anti-proliferative effect is consistent with the compound's known mechanism of action.
Q3: What is the mechanism of action for this compound? Is it a typical tyrosine kinase inhibitor (TKI)?
A3: this compound is unique in that it is not a traditional tyrosine kinase inhibitor. It is a selective, extracellularly acting allosteric inhibitor of DDR2.[3][5][7] Instead of blocking the intracellular kinase domain, this compound binds to the extracellular domain of DDR2 and allosterically modulates the receptor, thereby inhibiting the binding of its ligand, collagen.[1][2][3][4] This mode of action confers high specificity for DDR2 and allows it to be effective against acquired DDR2 mutations that are resistant to TKIs.[5]
Q4: Can this compound be used to study kinase-independent functions of DDR2?
A4: Yes, this compound is a valuable tool for distinguishing between kinase-dependent and kinase-independent functions of DDR2.[1][3] Because it acts on the extracellular domain to block ligand binding, it can inhibit downstream signaling that is initiated by collagen binding, regardless of whether the subsequent intracellular signaling requires the kinase activity of DDR2. This allows for the investigation of DDR2's role in processes that may not be solely dependent on its tyrosine kinase function.[3]
Troubleshooting Guide
| Observed Result | Potential Explanation | Recommended Action |
| No effect on cell proliferation | This is the expected outcome. This compound primarily inhibits cell migration and invasion, not proliferation.[1][6] | Assess endpoints related to cell migration (e.g., wound healing, transwell assays) and invasion (e.g., 3D collagen gel invasion assays). |
| Inhibition of invasion in Matrigel assay | This has been observed in certain cell lines (e.g., BT549, 4T1) and is not considered an off-target effect.[1] | Confirm DDR1 expression in your cell line. If DDR1 is not expressed, this result is consistent with previous findings for this compound. |
| Variability in inhibition of DDR2 phosphorylation | Incomplete inhibition may occur due to issues with compound concentration, incubation time, or collagen preparation. | Ensure this compound is used at the recommended concentration (e.g., 1-2 µM) and for a sufficient duration (e.g., 4 hours) prior to collagen stimulation.[5] Verify the quality and fibrillar state of the collagen used for stimulation. |
| Compound appears inactive in an in vivo model | Pharmacokinetic properties, dosing regimen, or the specific tumor model may influence efficacy. | For in vivo studies in mice, an intravenous administration of 10 mg/kg daily has been shown to be effective in reducing metastatic lung colonization.[1][5] Consider assessing target engagement in the tumor tissue. |
Experimental Protocols
In Vitro DDR2 Phosphorylation Inhibition Assay
-
Cell Culture: Culture HEK293 cells expressing DDR2 in appropriate media.
-
Treatment: Pre-treat cells with this compound (e.g., 1-2 µM) or vehicle control for 4 hours.
-
Stimulation: Stimulate the cells with collagen I.
-
Lysis and Analysis: Lyse the cells and perform a Western blot to detect phosphorylated DDR2 and total DDR2.
3D Collagen Invasion Assay
-
Cell Preparation: Prepare a single-cell suspension of cancer cells (e.g., BT549 or 4T1).
-
Collagen Gel Preparation: Prepare a collagen I gel according to the manufacturer's instructions. Embed the cancer cells within the gel.
-
Treatment: Add media containing this compound (e.g., 1 µM) or vehicle control on top of the gel.
-
Incubation: Incubate for 48 hours to allow for invasion.
-
Analysis: Quantify the distance of cell migration/invasion from the initial cell cluster.
Visualizations
Caption: Mechanism of action of this compound as an allosteric inhibitor.
Caption: Experimental workflow for assessing this compound efficacy.
References
- 1. Inhibition of tumor–microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Inhibition of discoidin domain receptor 2 reveals kinase-dependent and kinase-independent functions in regulating fibroblast activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of tumor-microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. abmole.com [abmole.com]
WRG-28 In Vivo Delivery & Bioavailability Technical Support
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing WRG-28 in in vivo experiments. The information is tailored for scientists and professionals in drug development.
Troubleshooting Guide & FAQs
This section addresses common challenges that may arise during the in vivo administration and bioavailability assessment of this compound.
| Question/Issue | Possible Cause(s) | Troubleshooting/Recommendation(s) |
| 1. Low or undetectable plasma concentration of this compound after administration. | - Rapid Clearance: Small molecules like this compound can be quickly cleared from circulation.[1] - Poor Solubility: The formulation of this compound may not be optimal for in vivo administration, leading to precipitation upon injection. - Incorrect Administration: Issues with the injection technique (e.g., subcutaneous instead of intravenous) can affect absorption. | - Optimize Dosing Regimen: Consider more frequent administration or a continuous infusion protocol.[1] - Formulation Development: Assess the solubility of this compound in various biocompatible vehicles. Refer to supplier recommendations for appropriate solvents. - Verify Administration Technique: Ensure proper training on the intended route of administration. For intravenous injection, confirm vessel cannulation. |
| 2. Inconsistent or unexpected experimental outcomes. | - Variable Bioavailability: Differences in animal physiology, health status, or diet can impact drug absorption and metabolism. - Compound Stability: this compound may be unstable in the chosen vehicle or under certain storage conditions. | - Standardize Experimental Conditions: Use age- and weight-matched animals and provide a consistent diet. - Assess Compound Stability: Perform stability studies of the this compound formulation under experimental conditions. Prepare fresh solutions for each experiment.[2] |
| 3. Difficulty in achieving desired therapeutic effect in vivo. | - Suboptimal Dose: The administered dose may be insufficient to reach the target tissue at a therapeutic concentration. - Poor Tissue Penetration: The physicochemical properties of this compound may limit its ability to penetrate the target tissue. | - Dose-Response Study: Conduct a dose-escalation study to determine the optimal therapeutic dose. - Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Use PK/PD modeling to correlate plasma concentration with the therapeutic effect in the target tissue. - Consider Alternative Routes: If targeting a specific organ, explore local administration routes. |
| 4. How should this compound be prepared for in vivo administration? | - The provided search results do not specify a detailed formulation protocol. However, for in vivo experiments, it is crucial to use a sterile, pyrogen-free vehicle that ensures the solubility and stability of the compound. | - It is recommended to first prepare a clear stock solution. For in vivo experiments, the working solution should be freshly prepared on the day of use.[2] Consult the manufacturer's datasheet for recommended solvents and concentrations. |
| 5. What is the recommended route of administration for this compound in vivo? | - Published studies have successfully used intravenous (i.v.) injection .[2][3][4] | - Intravenous administration is a validated route for this compound.[2][3][4] The choice of administration route may also depend on the experimental model and target tissue. |
Quantitative Data Summary
The following table summarizes the available quantitative data for in vivo studies involving this compound.
| Parameter | Value | Animal Model | Administration Route | Study Details | Source |
| Effective Dose | 10 mg/kg | 4T1 breast tumor-bearing BALB/cJ mice | Intravenous (single dose) | Resulted in a 60% reduction in SNAIL1.CBG bioluminescence within the tumor 4 hours post-administration. | [3][4] |
| Dosing Regimen | 10 mg/kg daily for 7 days | BALB/cJ mice with 4T1 GFP-luc expressing cells | Intravenous | Reduced lung colonization of metastatic breast tumor cells. | [2][4] |
| Dosing Regimen | 10 mg/kg daily for 21 days | Collagen antibody-induced arthritis (CAIA) DBA/1 mice | Intravenous | Ameliorated arthritis, reduced hind-paw thickness, and inhibited inflammatory cell infiltration. | [2] |
Experimental Protocols
Protocol: Intravenous Administration of this compound in Mice
This protocol is based on methodologies described in published research.[2][3][4]
1. Materials:
- This compound
- Sterile, pyrogen-free vehicle (e.g., saline, PBS with a solubilizing agent as recommended by the manufacturer)
- Sterile syringes and needles (e.g., 27-30 gauge)
- Animal restraint device
- 70% ethanol
2. Procedure:
- Preparation of this compound Solution:
- On the day of injection, prepare a fresh solution of this compound in the recommended sterile vehicle at the desired concentration.
- Ensure the solution is clear and free of particulates. Filter sterilize if necessary.
- Animal Preparation:
- Acclimatize the mice to the experimental conditions.
- Weigh each mouse to calculate the precise injection volume.
- Place the mouse in a suitable restraint device to immobilize the tail.
- Injection:
- Swab the tail with 70% ethanol to clean the injection site and dilate the lateral tail veins.
- Carefully insert the needle into one of the lateral tail veins. Successful entry is often indicated by a flash of blood in the needle hub.
- Slowly inject the calculated volume of the this compound solution.
- Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.
- Post-injection Monitoring:
- Monitor the animal for any adverse reactions immediately after the injection and at regular intervals as required by the experimental design.
Visualizations
Caption: Workflow for assessing the in vivo bioavailability of this compound.
Caption: Inhibition of the DDR2 signaling pathway by this compound.
References
- 1. Pharmacokinetics, biodistribution, and antitumor efficacy of a human glandular kallikrein 2 (hK2)-activated thapsigargin prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of tumor–microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
minimizing WRG-28 toxicity in animal studies
WRG-28 Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for managing and minimizing this compound-associated toxicity in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action and expected toxicity profile of this compound?
A1: this compound is an investigational small molecule inhibitor of Tyrosine Kinase Gamma-1 (TKG-1), a key enzyme in tumor progression. While highly effective at its target, off-target activity has been observed, primarily affecting the liver and kidneys. The most common toxicities are dose-dependent hepatotoxicity, characterized by elevated liver enzymes, and nephrotoxicity, indicated by increased serum creatinine and BUN.
Q2: What are the recommended starting doses for in vivo rodent studies?
A2: For initial efficacy studies in mice, a starting dose of 10 mg/kg administered daily via oral gavage is recommended. For toxicity-focused studies, a dose-escalation design is advised, starting as low as 5 mg/kg to establish a clear maximum tolerated dose (MTD).
Q3: What are the mandatory monitoring parameters during a this compound study?
A3: Consistent monitoring is critical. Mandatory parameters include:
-
Daily: Clinical observations (activity level, posture, grooming), body weight, and food/water intake.
-
Weekly: Blood collection for analysis of liver function markers (ALT, AST) and kidney function markers (creatinine, BUN).
-
End of Study: Gross necropsy and histopathological analysis of key organs, especially the liver and kidneys.
Troubleshooting Guide
Q4: I am observing significant (>15%) body weight loss in my treatment group. What steps should I take?
A4: Significant body weight loss is a primary indicator of systemic toxicity.
-
Confirm Dosing: Immediately verify your dose calculations, formulation concentration, and administration volume.
-
Assess Animal Health: Perform a detailed clinical assessment of the affected animals. Look for signs of dehydration, lethargy, or anorexia.
-
Reduce Dose or Halt Study: For the affected cohort, consider an immediate dose reduction of 50% or a temporary "drug holiday" of 2-3 days. If severe symptoms persist, euthanasia may be necessary as a humane endpoint.
-
Consult Protocol: Refer to your institution's approved animal care and use protocol for specific guidance on humane endpoints.
Q5: My weekly blood analysis shows a 5-fold increase in ALT and AST levels compared to the vehicle control. What does this mean and how should I proceed?
A5: A significant elevation in Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) is a strong indicator of drug-induced liver injury (DILI).
-
Rule out Hemolysis: Ensure the blood samples were not hemolyzed, as this can falsely elevate AST levels.
-
Consider a Mitigating Agent: Co-administration of a hepatoprotective agent, such as N-acetylcysteine (NAC), may be explored in subsequent studies to mitigate this toxicity. See Table 2 for example data.
Quantitative Data Summary
Table 1: Dose-Dependent Toxicity Markers for this compound in Sprague-Dawley Rats (14-Day Study)
| Dose Group (mg/kg/day) | Mean ALT (U/L) | Mean AST (U/L) | Mean Creatinine (mg/dL) | Mean Body Weight Change (%) |
| Vehicle Control | 45 ± 5 | 90 ± 12 | 0.6 ± 0.1 | +8.5% |
| 10 | 110 ± 20 | 250 ± 35 | 0.7 ± 0.2 | +2.1% |
| 30 | 350 ± 45 | 780 ± 60 | 1.1 ± 0.3 | -5.3% |
| 60 | 890 ± 90 | 1950 ± 150 | 2.5 ± 0.5 | -18.2% |
Data are presented as mean ± standard deviation.
Table 2: Effect of Co-treatment with Hepatoprotectant-14 (HP-14) on this compound Induced Liver Injury
| Treatment Group | Mean ALT (U/L) | Mean AST (U/L) | Fold Change vs. This compound Alone |
| Vehicle Control | 42 ± 6 | 85 ± 10 | N/A |
| This compound (30 mg/kg) | 365 ± 50 | 810 ± 70 | N/A |
| This compound (30 mg/kg) + HP-14 (50 mg/kg) | 150 ± 25 | 320 ± 40 | -2.4x (ALT), -2.5x (AST) |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination in Mice
-
Animal Model: Use 6-8 week old BALB/c mice, with n=5 per group (3 test groups, 1 vehicle control).
-
Acclimation: Acclimate animals for at least 7 days before the start of the study.
-
Dose Formulation: Prepare this compound in the recommended vehicle (e.g., 0.5% methylcellulose in sterile water). Prepare fresh daily.
-
Dose Escalation:
-
Cohort 1: Dose at 10, 30, and 60 mg/kg.
-
Administration: Administer via oral gavage once daily for 14 consecutive days.
-
-
Monitoring:
-
Record body weights and clinical signs daily.
-
The MTD is defined as the highest dose that does not result in >20% body weight loss or significant clinical signs of toxicity.
-
-
Termination: At day 14, collect terminal blood samples via cardiac puncture for clinical chemistry and perform a full necropsy.
Protocol 2: Assessment of Liver and Kidney Function Markers
-
Blood Collection: Collect approximately 200-300 µL of whole blood via submandibular or saphenous vein sampling into serum separator tubes.
-
Sample Processing: Allow blood to clot for 30 minutes at room temperature. Centrifuge at 2,000 x g for 10 minutes to separate serum.
-
Analysis: Transfer serum to a clean tube and analyze immediately or store at -80°C. Use a certified veterinary clinical chemistry analyzer to quantify ALT, AST, BUN, and creatinine levels.
-
Data Interpretation: Compare results from treated groups to the vehicle control group. Statistical significance can be determined using a one-way ANOVA followed by a Dunnett's post-hoc test.
Visualizations
Caption: Hypothetical signaling pathway of this compound action.
Caption: Experimental workflow for a Maximum Tolerated Dose study.
Caption: Troubleshooting decision tree for adverse events.
optimizing WRG-28 treatment duration for maximum effect
Technical Support Center: WRG-28
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers in optimizing the treatment duration of this compound for maximum therapeutic effect.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use in my cell line?
A1: The optimal concentration of this compound is highly cell-line dependent. We recommend performing a dose-response experiment to determine the IC50 value for your specific cell line. A typical starting range for a 72-hour experiment is 0.1 nM to 10 µM. See the "Experimental Protocols" section for a detailed method.
Q2: How long should I treat my cells with this compound to see a significant effect?
A2: The optimal treatment duration depends on the experimental endpoint. For signaling pathway inhibition (e.g., p-ERK levels), effects can often be observed within 2-6 hours. For anti-proliferative effects, a longer duration of 48-96 hours is typically required. We recommend a time-course experiment to determine the ideal duration for your specific assay.
Q3: I am not seeing the expected decrease in cell viability. What could be the issue?
A3: Please see the "Troubleshooting" section below for potential causes and solutions, under "Issue: Sub-optimal Anti-proliferative Effect."
Q4: How can I confirm that this compound is inhibiting its target in my cells?
A4: The most direct method is to perform a Western blot to measure the phosphorylation of ERK (p-ERK), the downstream target of MEK1/2 which this compound inhibits. A significant reduction in p-ERK levels after a short treatment (e.g., 2-6 hours) indicates target engagement.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells in cell viability assays. | 1. Uneven cell seeding.2. Edge effects in the microplate.3. Inconsistent drug concentration. | 1. Ensure a single-cell suspension before seeding and mix thoroughly.2. Avoid using the outer wells of the plate or fill them with sterile PBS.3. Vortex the drug stock and dilutions immediately before adding to cells. |
| Sub-optimal anti-proliferative effect observed. | 1. this compound concentration is too low.2. Treatment duration is too short.3. The cell line is resistant to MEK inhibition.4. Compound degradation. | 1. Confirm the IC50 with a dose-response experiment.2. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours).3. Verify pathway activation (e.g., BRAF or RAS mutation status).4. Prepare fresh drug dilutions from a frozen stock for each experiment. |
| No change in p-ERK levels after treatment. | 1. Treatment time is incorrect.2. Ineffective cell lysis or protein extraction.3. Issues with Western blot protocol. | 1. Collect lysates after a short treatment (2-6 hours).2. Use a lysis buffer containing phosphatase and protease inhibitors.3. Ensure proper antibody dilutions and transfer efficiency. |
Quantitative Data Summary
The following tables represent typical data obtained from time-course experiments to optimize this compound treatment duration.
Table 1: Time-Course Analysis of Cell Viability
Cell Line: HT-29 (KRAS mutant colorectal cancer) this compound Concentration: 10 x IC50
| Treatment Duration (Hours) | Average Cell Viability (%) | Standard Deviation |
| 0 | 100.0 | 4.5 |
| 24 | 85.2 | 3.8 |
| 48 | 61.5 | 4.1 |
| 72 | 35.8 | 3.2 |
| 96 | 33.1 | 3.5 |
Table 2: Time-Course Analysis of p-ERK Inhibition
Cell Line: A375 (BRAF V600E mutant melanoma) this compound Concentration: 10 x IC50
| Treatment Duration (Hours) | Relative p-ERK/Total-ERK Ratio | Standard Deviation |
| 0 | 1.00 | 0.08 |
| 0.5 | 0.45 | 0.06 |
| 2 | 0.12 | 0.03 |
| 6 | 0.09 | 0.02 |
| 24 | 0.28 | 0.05 |
Signaling Pathway and Workflow Diagrams
Caption: MAPK/ERK signaling pathway with this compound inhibition of MEK1/2.
Caption: Experimental workflow for optimizing this compound treatment duration.
Experimental Protocols
Protocol 1: Cell Viability Dose-Response Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Selected cancer cell line
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
-
Plate reader
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 90 µL of complete growth medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare a 10-point serial dilution series of this compound in complete growth medium, starting from a top concentration of 100 µM (for a final top concentration of 10 µM). Remember to create a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Treatment: Add 10 µL of the drug dilutions (or vehicle) to the corresponding wells. This will result in a final volume of 100 µL per well.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the plate on a plate reader (luminescence or fluorescence).
-
Data Analysis: Normalize the data to the vehicle-only control wells (100% viability). Plot the normalized values against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot for p-ERK Analysis
Objective: To confirm target engagement by measuring the inhibition of ERK phosphorylation.
Materials:
-
Selected cancer cell line
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-Total ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL chemiluminescence substrate
-
Imaging system
Methodology:
-
Cell Seeding and Treatment: Seed 500,000 cells per well in 6-well plates and allow them to adhere overnight. Treat the cells with this compound (e.g., at 10x IC50) for various time points (e.g., 0, 0.5, 2, 6, 24 hours).
-
Cell Lysis: Wash cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary p-ERK antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply ECL substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with the Total-ERK antibody following the same immunoblotting steps.
-
Analysis: Perform densitometry analysis to quantify the band intensities. Calculate the ratio of p-ERK to Total-ERK for each time point and normalize to the time 0 control.
controlling for vehicle effects in WRG-28 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the Discoidin Domain Receptor 2 (DDR2) allosteric inhibitor, WRG-28.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, small-molecule allosteric inhibitor of Discoidin Domain Receptor 2 (DDR2), a receptor tyrosine kinase.[1] It functions by binding to a site on the extracellular domain of DDR2, distinct from the collagen-binding site. This allosteric modulation prevents the interaction between DDR2 and its ligand, collagen, thereby inhibiting downstream signaling pathways involved in cell migration, invasion, and proliferation.[1][2] this compound has an IC50 of 230 nM for DDR2.[1]
Q2: What is the recommended solvent and concentration for in vitro experiments with this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro use.[3] For most cell-based assays, such as migration and invasion assays, a working concentration of 1 µM this compound is commonly used.[1][2] However, the optimal concentration may vary depending on the cell line and the specific assay, so a dose-response experiment is recommended.
Q3: Does this compound affect cell viability?
A3: Treatment with 1 µM this compound has been shown to not affect the proliferation of BT549 breast cancer cells.[2] In HEK293 cells expressing DDR2, this compound exhibited an IC50 of 286 ± 124 nM for the inhibition of collagen I-mediated DDR2 tyrosine phosphorylation, ERK activation, and SNAIL1 protein stabilization.[2] It is important to assess the cytotoxic effects of this compound on your specific cell line using a cell viability assay.
Q4: What is the appropriate vehicle control for in vitro experiments using this compound?
A4: Since this compound is typically dissolved in DMSO, the vehicle control should be the same concentration of DMSO used to dilute the this compound in the final culture medium. This is crucial to distinguish the effects of this compound from any potential effects of the solvent itself.
Q5: What is the recommended dosage and vehicle for in vivo experiments with this compound in mice?
A5: A common in vivo dosage for this compound is 10 mg/kg administered via intravenous (i.v.) injection daily.[1][2] A typical vehicle for this administration route consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]
Troubleshooting Guides
In Vitro Experiments
Problem: High background or unexpected effects in the vehicle control group.
| Possible Cause | Troubleshooting Step |
| DMSO toxicity: Higher concentrations of DMSO can be toxic to some cell lines. | - Ensure the final DMSO concentration in your culture medium is as low as possible, ideally below 0.5%.- Perform a dose-response curve with DMSO alone to determine the tolerance of your specific cell line. |
| Contamination of vehicle: The DMSO or other vehicle components may be contaminated. | - Use fresh, sterile-filtered DMSO and other vehicle components.- Prepare fresh vehicle solutions for each experiment. |
| Cell line sensitivity: Some cell lines are inherently more sensitive to solvents. | - If possible, test alternative solvents for this compound if DMSO proves to be too toxic even at low concentrations. |
Problem: Inconsistent or no inhibitory effect of this compound on cell migration or invasion.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound concentration: The concentration of this compound may be too low to elicit an effect. | - Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line. A common starting point is 1 µM.[1][2] |
| Incorrect assay setup: Issues with the migration or invasion assay itself can lead to unreliable results. | - For Transwell/Matrigel assays: - Ensure the Matrigel is properly thawed and evenly coated on the inserts. - Avoid introducing air bubbles under the inserts. - Optimize the cell seeding density and incubation time for your specific cell line. - Ensure a proper chemoattractant gradient is established. |
| Low DDR2 expression: The cell line being used may not express sufficient levels of DDR2 for this compound to have a significant effect. | - Confirm DDR2 expression in your cell line using techniques like Western blotting or qPCR. |
| Degradation of this compound: Improper storage or handling can lead to the degradation of the compound. | - Store this compound stock solutions at -20°C or -80°C as recommended by the supplier.- Avoid repeated freeze-thaw cycles. |
Problem: Unexpected increase in a signaling pathway upon this compound treatment.
| Possible Cause | Troubleshooting Step |
| Off-target effects: Allosteric inhibitors can sometimes have unforeseen effects on other proteins. | - Perform a kinase profiling assay to assess the selectivity of this compound at the concentration you are using.- Consult the literature for any known off-target effects of this compound. |
| Cellular compensation mechanisms: Inhibition of the DDR2 pathway may lead to the upregulation of alternative signaling pathways. | - Investigate related signaling pathways that might be activated as a compensatory response to DDR2 inhibition. |
In Vivo Experiments
Problem: Precipitation of this compound in the vehicle solution.
| Possible Cause | Troubleshooting Step |
| Improper mixing or component ratios: The order of addition and mixing of the vehicle components is critical for solubility. | - Prepare the vehicle by adding each solvent one by one in the specified order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]- Ensure thorough mixing after the addition of each component. |
| Low temperature: The solution may precipitate at lower temperatures. | - Gently warm the solution to aid in dissolution, but avoid excessive heat that could degrade the compound. |
Problem: Adverse effects or toxicity observed in animals treated with the vehicle control.
| Possible Cause | Troubleshooting Step |
| Toxicity of vehicle components: High concentrations of DMSO or other components can cause adverse reactions. | - Carefully prepare the vehicle with the correct proportions of each component.- If toxicity is observed, consider reducing the concentration of potentially toxic components like DMSO, if possible, without compromising the solubility of this compound. |
| Route of administration: Intravenous injection can sometimes cause immediate adverse reactions. | - Ensure the injection is performed slowly and correctly to minimize stress and potential complications. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | This compound Concentration | Effect | Reference |
| DDR2 Phosphorylation, ERK Activation, SNAIL1 Stabilization | HEK293 (expressing DDR2) | IC50: 286 ± 124 nM | Inhibition | [2] |
| 3D Collagen I Migration | BT549 | 1 µM | Inhibition (comparable to DDR2 depletion) | [2] |
| Matrigel Invasion | BT549, 4T1 | 1 µM | Inhibition (comparable to DDR2 depletion) | [2] |
| Cell Proliferation | BT549 | 1 µM | No effect | [2] |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Model | This compound Dosage | Administration Route | Effect | Reference |
| 4T1 breast cancer tumor model | 10 mg/kg (single dose) | Intravenous (i.v.) | 60% reduction in SNAIL1 protein level in tumors | [2] |
| 4T1 breast cancer lung metastasis model | 10 mg/kg (daily for 7 days) | Intravenous (i.v.) | Reduced lung colonization to a level comparable to shDDR2-depleted cells | [2] |
Experimental Protocols
Protocol 1: In Vitro Cell Invasion Assay (Transwell/Matrigel)
-
Preparation:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel to the desired concentration with cold, serum-free cell culture medium.
-
Coat the top of the transwell inserts (typically 8 µm pore size) with a thin layer of the diluted Matrigel and allow it to solidify at 37°C for at least 30 minutes.
-
-
Cell Seeding:
-
Harvest and resuspend cells in serum-free medium.
-
Seed the desired number of cells into the upper chamber of the Matrigel-coated inserts.
-
-
Treatment:
-
Add this compound (e.g., 1 µM) or the vehicle control (e.g., DMSO) to the cell suspension in the upper chamber.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for a predetermined time (e.g., 24-48 hours).
-
-
Analysis:
-
Remove non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol.
-
Stain the cells with a suitable stain (e.g., crystal violet).
-
Count the number of invaded cells in several fields of view under a microscope.
-
Protocol 2: In Vivo Vehicle Preparation and Administration
-
Vehicle Preparation (for a 10 mg/kg dose in a 20g mouse with a 100 µL injection volume):
-
Prepare a 20 mg/mL stock solution of this compound in 100% DMSO.
-
In a sterile tube, add 10 µL of the this compound stock solution (or 10 µL of DMSO for the vehicle control).
-
Add 40 µL of PEG300 and mix thoroughly.
-
Add 5 µL of Tween-80 and mix thoroughly.
-
Add 45 µL of sterile saline and mix thoroughly to get a final volume of 100 µL.
-
-
Administration:
-
Gently restrain the mouse.
-
Administer the 100 µL of the prepared solution via intravenous injection into the lateral tail vein.
-
Monitor the animal for any adverse reactions during and after the injection.
-
Visualizations
Caption: DDR2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for this compound studies.
Caption: A logical approach to troubleshooting unexpected results.
References
Technical Support Center: WRG-28 in High-Throughput Screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing WRG-28, a selective, allosteric inhibitor of the Discoidin Domain Receptor 2 (DDR2), in high-throughput screening (HTS) applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule that acts as a selective, extracellularly-acting allosteric inhibitor of DDR2.[1][2] Unlike traditional tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the kinase domain, this compound binds to the extracellular domain of DDR2.[3] This binding allosterically modulates the receptor, disrupting its interaction with its ligand, collagen.[3][4] This unique mechanism of action allows this compound to inhibit both kinase-dependent and kinase-independent functions of DDR2.[4]
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used as a tool to investigate the biological roles of DDR2. It has been shown to inhibit tumor cell invasion, migration, and the tumor-promoting effects of cancer-associated fibroblasts (CAFs).[1][2] It also shows potential in studying and potentially treating conditions like rheumatoid arthritis.[1]
Q3: What is the reported IC50 of this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound for DDR2 is approximately 230 nM.[1][2] In cell-based assays measuring collagen-induced DDR2 signaling, the IC50 for inhibiting DDR2 tyrosine phosphorylation, ERK activation, and SNAIL1 protein stabilization is approximately 286 nM.[2][4]
Q4: Is this compound selective for DDR2 over other receptors?
A4: Yes, this compound is reported to be selective for DDR2. Studies have shown that it does not significantly inhibit the related receptor DDR1 or other unrelated receptor tyrosine kinases.[4]
Troubleshooting Guide
This guide addresses potential issues that may arise during high-throughput screening with this compound, categorized by the type of assay.
Biochemical Assays (e.g., DDR2-Collagen Binding Assay)
| Problem | Potential Cause | Recommended Solution |
| High background signal | Non-specific binding of this compound or detection reagents to the plate or other assay components. | - Increase the concentration of blocking agents (e.g., BSA, casein) in the assay buffer.- Optimize wash steps by increasing the number of washes or the stringency of the wash buffer.- Consider using plates with low-binding surfaces. |
| Low signal-to-background ratio | - Suboptimal concentration of DDR2 or collagen.- Inactive reagents.- Incorrect buffer conditions. | - Titrate the concentrations of both DDR2 and collagen to determine the optimal concentrations for your assay.- Ensure all reagents are fresh and have been stored correctly.- Verify that the pH and ionic strength of the assay buffer are optimal for the DDR2-collagen interaction. |
| High variability between replicate wells | - Inconsistent dispensing of reagents.- Edge effects in the microplate.- Compound precipitation. | - Calibrate and validate all liquid handling instrumentation.- Avoid using the outer wells of the microplate or use barrier plates to minimize evaporation.- Visually inspect plates for any signs of compound precipitation. If observed, assess the solubility of this compound in your assay buffer and consider adding a low concentration of a non-ionic detergent like Tween-20. |
| False positives | - Compound aggregation.- Interference with the detection system (e.g., fluorescence quenching or enhancement). | - Include a counter-screen with a non-ionic detergent (e.g., 0.01% Triton X-100) to identify aggregation-based inhibitors.- Perform a direct interference assay by adding the compound to the detection reagents in the absence of the primary biological components. |
Cell-Based Assays (e.g., Inhibition of Collagen-Induced Signaling)
| Problem | Potential Cause | Recommended Solution |
| High well-to-well variability in cell number | - Uneven cell seeding.- Edge effects leading to differential cell growth. | - Ensure a homogeneous cell suspension before and during seeding.- Use a validated cell seeding protocol and consider using automated cell dispensers.- Implement the same strategies to mitigate edge effects as mentioned for biochemical assays. |
| Low or no response to collagen stimulation | - Low DDR2 expression in the cell line.- Inactive collagen.- Cell health issues. | - Use a cell line with confirmed high endogenous or exogenous expression of DDR2.- Test the activity of the collagen batch.- Ensure cells are healthy, within a low passage number, and not overgrown. |
| Compound cytotoxicity | This compound may exhibit cytotoxic effects at higher concentrations, leading to a decrease in signal that is not specific to DDR2 inhibition. | - Perform a cytotoxicity counter-screen in parallel with the primary functional assay (e.g., using a cell viability reagent like resazurin or CellTiter-Glo).- Determine the concentration range where this compound is non-toxic and conduct the primary screen within this range. |
| False negatives | - Insufficient incubation time with this compound.- Assay conditions not sensitive enough to detect allosteric modulation. | - Optimize the pre-incubation time of cells with this compound before collagen stimulation.- For allosteric modulators, the effect can be subtle. Ensure the assay window is sufficiently large and consider using a sub-maximal concentration of collagen to increase sensitivity to inhibitory effects. |
Quantitative Data Summary
| Parameter | Value | Assay Conditions | Reference |
| IC50 (DDR2 binding) | ~230 nM | Biochemical assay | [1][2] |
| IC50 (DDR2 signaling) | ~286 nM | Cell-based assay (HEK293-DDR2 cells), measuring inhibition of collagen I-mediated DDR2 tyrosine phosphorylation, ERK activation, and SNAIL1 protein stabilization. | [2][4] |
| Solubility (in vitro) | ≥ 1.56 mg/mL (3.80 mM) | In a solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. |
Experimental Protocols
Biochemical DDR2-Collagen Interaction Assay (ELISA-based)
This protocol is a representative example and should be optimized for specific laboratory conditions.
Materials:
-
High-binding 96-well or 384-well plates
-
Recombinant human DDR2 extracellular domain (ECD)
-
Biotinylated rat tail collagen type I
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
This compound
Procedure:
-
Collagen Coating: Coat the wells of the microplate with biotinylated collagen I (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the wells 3 times with wash buffer to remove unbound collagen.
-
Blocking: Block the wells with assay buffer for 1-2 hours at room temperature to prevent non-specific binding.
-
Compound Addition: Add serial dilutions of this compound or control compounds to the wells. Include wells with vehicle control (e.g., DMSO).
-
DDR2 Addition: Add recombinant DDR2-ECD to the wells at a pre-determined optimal concentration.
-
Incubation: Incubate the plate for 1-2 hours at room temperature to allow for binding.
-
Washing: Wash the wells 3 times with wash buffer.
-
Detection: Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Washing: Wash the wells 5 times with wash buffer.
-
Signal Development: Add TMB substrate and incubate in the dark until sufficient color development.
-
Stopping the Reaction: Add stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
Cell-Based DDR2 Phosphorylation Assay (Western Blot or In-Cell Western)
This protocol provides a framework for assessing the inhibitory effect of this compound on collagen-induced DDR2 phosphorylation.
Materials:
-
Cells expressing DDR2 (e.g., HEK293-DDR2, BT549)
-
Cell culture medium and supplements
-
Rat tail collagen type I
-
This compound
-
Lysis buffer (for Western blot) or fixation/permeabilization buffers (for In-Cell Western)
-
Primary antibodies: anti-phospho-DDR2 (Tyr740), anti-total-DDR2
-
Secondary antibodies (HRP-conjugated for Western blot, fluorescently-labeled for In-Cell Western)
-
Chemiluminescent substrate (for Western blot)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Serum Starvation: Serum-starve the cells for 4-24 hours to reduce basal signaling.
-
Compound Treatment: Pre-incubate the cells with serial dilutions of this compound or vehicle control for 1-2 hours.
-
Collagen Stimulation: Stimulate the cells with collagen I (e.g., 10-50 µg/mL) for a predetermined time (e.g., 15-30 minutes).
-
Cell Lysis or Fixation:
-
For Western Blot: Lyse the cells on ice, collect the lysates, and determine protein concentration.
-
For In-Cell Western: Fix and permeabilize the cells in the plate.
-
-
Detection:
-
For Western Blot: Perform SDS-PAGE, transfer to a membrane, block, incubate with primary and secondary antibodies, and detect the signal using a chemiluminescent substrate.
-
For In-Cell Western: Block the wells, incubate with primary and fluorescently-labeled secondary antibodies, and scan the plate using an imaging system.
-
-
Data Analysis: Quantify the levels of phosphorylated DDR2 relative to total DDR2.
Visualizations
DDR2 Signaling Pathway
Caption: Simplified DDR2 signaling pathway leading to cell invasion and migration, and the inhibitory action of this compound.
High-Throughput Screening Workflow for this compound
Caption: A typical workflow for a high-throughput screening campaign involving this compound, from primary screen to lead characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of discoidin domain receptor 2 reveals kinase-dependent and kinase-independent functions in regulating fibroblast activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of tumor–microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
WRG-28 batch-to-batch variability and quality control
WRG-28 Technical Support Center
Disclaimer: this compound is a hypothetical small molecule inhibitor used here for illustrative purposes. The information provided represents a general framework for quality control and troubleshooting applicable to many small-molecule reagents used in research and drug development. Always refer to your specific product's Certificate of Analysis (CoA) and technical data sheet for validated protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A: this compound is a potent and selective small molecule inhibitor of MEK1/2 kinases. By inhibiting MEK1/2, this compound blocks the phosphorylation of ERK1/2, thereby downregulating the MAPK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancer types, making this compound a valuable tool for oncology research.
Q2: How should I store and handle this compound?
A: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C, protected from light and moisture. For short-term use, it can be stored at 4°C. Once reconstituted in a solvent (e.g., DMSO), the solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
Q3: What information should I check upon receiving a new batch of this compound?
A: Upon receipt, immediately inspect the accompanying Certificate of Analysis (CoA).[1][2][3] Key parameters to verify include the batch number, purity (typically by HPLC), identity (by mass spectrometry or NMR), and appearance.[1] Compare this information with the specifications listed on the product's technical data sheet.
Q4: What are the primary causes of batch-to-batch variability with small molecule inhibitors?
A: Batch-to-batch variability can arise from several factors during manufacturing and handling.[4][5] These include minor differences in the purity profile (e.g., presence of trace isomers or byproducts), variations in crystalline structure or salt form, and improper storage or handling that could lead to degradation.[6]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent IC50 values between batches.
-
Question: I've switched to a new batch of this compound and my IC50 value in my cell viability assay has shifted significantly. What should I do?
-
Answer: A shift in IC50 is a common indicator of batch-to-batch variability. It is crucial to perform a validation experiment to confirm the activity of the new lot.
-
Potential Causes:
-
Different Potency: The new batch may have a slightly different intrinsic potency.
-
Solubility Issues: The compound may not be fully dissolving, reducing the effective concentration.
-
Degradation: The compound may have degraded due to improper storage or handling.[6]
-
Assay Variability: The inconsistency may stem from the assay itself, such as changes in cell passage number, seeding density, or reagent quality.[7][8][9]
-
-
Recommended Actions:
-
Prepare Fresh Stock: Always prepare a fresh stock solution from the new batch. Do not use a stock that has been stored for an extended period or subjected to multiple freeze-thaw cycles.
-
Run Parallel Experiments: Test the new batch and a trusted previous batch (if available) in the same experiment. This is the most effective way to determine if the variability is from the compound or the assay.
-
Verify Solubility: Visually inspect your stock solution for any precipitate. If unsure, perform the solubility QC check outlined in the protocols section.
-
Check Assay Controls: Ensure that your positive and negative controls in the assay are behaving as expected.[10]
-
-
Issue 2: The this compound powder or DMSO stock has changed color.
-
Question: My lyophilized this compound, which is normally a white powder, now appears slightly yellow. Is it still usable?
-
Answer: A change in appearance can indicate degradation or contamination. It is strongly recommended not to use a batch that has changed color.
-
Potential Causes:
-
Oxidation/Degradation: Exposure to air, light, or moisture can cause the compound to degrade.
-
Contamination: The vial may have been contaminated during handling.
-
-
Recommended Actions:
-
Contact Support: Immediately contact the supplier's technical support with the batch number and a description of the issue.
-
Do Not Use: Discard the questionable batch. Using a potentially degraded compound will lead to unreliable and irreproducible results.[11]
-
-
Issue 3: I'm observing unexpected toxicity or off-target effects.
-
Question: With a new batch of this compound, I'm seeing significant cell death at concentrations that were previously non-toxic. Why is this happening?
-
Answer: Unexpected toxicity can be caused by impurities in the new batch or by changes in your experimental system.
-
Potential Causes:
-
Toxic Impurities: The new batch may contain a minor impurity with cytotoxic properties that was not present in previous batches.
-
Solvent Effects: If the compound is less soluble, a higher concentration of the solvent (e.g., DMSO) might be required, leading to solvent-induced toxicity.
-
Cell Line Drift: Over time and with increasing passage numbers, cell lines can change their sensitivity to compounds.[7][9]
-
-
Recommended Actions:
-
Review the CoA: Check the purity data on the CoA. A purity of >98% is generally recommended for cell-based assays.
-
Test the Vehicle Control: Run a vehicle-only control (e.g., DMSO at the highest concentration used) to rule out solvent toxicity.
-
Use Low-Passage Cells: Ensure you are using cells within a consistent and low passage number range to minimize biological variability.[7]
-
Perform a Dose-Response Curve: Conduct a full dose-response experiment to re-establish the toxic concentration threshold for the new batch.
-
-
Data Presentation: Quality Control Specifications
All batches of this compound must meet the following specifications before release.
| Parameter | Method | Specification | Purpose |
| Identity | Mass Spectrometry (MS) | Conforms to structure | Confirms the molecular weight of the compound. |
| Purity | HPLC (254 nm) | ≥ 98.0% | Ensures minimal presence of impurities that could cause off-target effects. |
| Appearance | Visual Inspection | White to off-white powder | A change in appearance can indicate degradation or contamination. |
| Solubility | Visual Inspection | ≥ 10 mM in DMSO | Confirms that the compound can be dissolved at a usable stock concentration. |
Experimental Protocols
Protocol 1: Validating a New Batch via Dose-Response Assay
This protocol describes how to compare the potency (IC50) of a new batch of this compound against a reference batch.
-
Cell Seeding: Plate a cancer cell line known to be sensitive to MEK inhibition (e.g., A375) in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of both the new batch and the reference batch of this compound in DMSO.
-
Perform a serial dilution series (e.g., 10-point, 3-fold dilutions) for both batches in cell culture medium.
-
-
Cell Treatment: Remove the old medium from the cells and add the diluted compounds. Include "vehicle-only" and "untreated" controls.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Measure cell viability using a standard method, such as a resazurin-based assay.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability) and untreated control (0% effect).
-
Plot the normalized response versus the log of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value for each batch.
-
Acceptance Criteria: The IC50 value of the new batch should be within a pre-defined range (e.g., ± 2-fold) of the reference batch.
-
Protocol 2: Quality Control Check for Solubility
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Solvent Addition: Add the required volume of high-purity DMSO to the vial to achieve the target concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes.
-
Visual Inspection: Hold the vial against a light source and visually inspect for any undissolved particulate matter. The solution should be clear and free of precipitation.
-
Troubleshooting: If particulates are observed, gently warm the solution (e.g., in a 37°C water bath) for 5-10 minutes and vortex again. If the compound still does not fully dissolve, contact technical support.
Visualizations
Signaling Pathway
This diagram illustrates the MAPK/ERK signaling pathway and the point of inhibition by this compound.
Caption: The inhibitory action of this compound on the MAPK/ERK signaling pathway.
Experimental Workflow
This workflow outlines the recommended steps for validating a new batch of a research compound like this compound.
Caption: Standard workflow for the quality control validation of a new reagent batch.
Troubleshooting Logic
This diagram provides a decision-making tree for troubleshooting inconsistent experimental results.
Caption: A logical flow for troubleshooting sources of experimental variability.
References
- 1. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 2. safetyculture.com [safetyculture.com]
- 3. artsyltech.com [artsyltech.com]
- 4. zaether.com [zaether.com]
- 5. blog.minitab.com [blog.minitab.com]
- 6. blockscientific.com [blockscientific.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. myadlm.org [myadlm.org]
- 11. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
impact of serum concentration on WRG-28 activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing WRG-28. The information focuses on the critical aspect of how serum concentration in cell culture media can influence the experimental outcomes of this compound activity.
FAQs: Understanding this compound and Serum Interactions
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, small-molecule allosteric inhibitor that acts on the extracellular domain of Discoidin Domain Receptor 2 (DDR2).[1][2][3][4] DDR2 is a receptor tyrosine kinase that is activated by fibrillar collagens, such as type I collagen.[3][5] By binding to the extracellular domain of DDR2, this compound allosterically modulates the receptor, thereby inhibiting its interaction with collagen.[3][5][6] This blockage prevents the activation of DDR2 and its downstream signaling pathways.
Q2: Which signaling pathways are affected by this compound?
A2: The primary signaling pathway affected by this compound is the DDR2-mediated pathway. Upon activation by collagen, DDR2 undergoes autophosphorylation, which initiates downstream signaling cascades that play a role in cell invasion, migration, and matrix metalloproteinase production. Notably, this compound has been shown to inhibit collagen I-mediated DDR2 tyrosine phosphorylation and subsequent activation of the ERK (extracellular signal-regulated kinase) pathway.[1] The MAPK/ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival.[7][8][9][10][11]
Q3: Why is the serum concentration in my cell culture media important when using this compound?
A3: Serum contains a complex mixture of proteins, with albumin being the most abundant. Small molecule drugs, like this compound, can bind to these serum proteins.[12][13] This binding is a reversible equilibrium, but a significant portion of the drug may become sequestered by serum proteins. According to the "free drug hypothesis," only the unbound (free) fraction of a drug is available to interact with its target and exert a biological effect.[12][14] Therefore, a higher concentration of serum in your cell culture media can lead to increased protein binding of this compound, reducing its free concentration and potentially diminishing its apparent activity in your assay.
Q4: I am observing a lower potency (higher IC50) for this compound in my cell-based assay compared to a biochemical assay. Is this expected?
A4: Yes, this is a common observation. Biochemical assays are typically performed in serum-free conditions, meaning the majority of the inhibitor is available to interact with its target. In contrast, cell-based assays are often conducted in media containing serum (e.g., 10% Fetal Bovine Serum) to maintain cell health and viability.[15] The presence of serum proteins in the cell culture media leads to binding of this compound, reducing its free concentration and thus requiring a higher total concentration to achieve the same level of inhibition.
Troubleshooting Guide
This guide addresses common issues encountered when studying the effects of this compound in cell culture experiments, with a focus on variability related to serum concentration.
| Issue | Possible Cause | Recommended Solution |
| High variability in this compound potency between experiments. | Inconsistent serum concentration or lot-to-lot variability in serum. | Always use the same concentration of serum for a series of experiments. If possible, use the same lot of serum for the entire study to minimize variability. |
| Differences in cell density at the time of treatment. | Ensure consistent cell seeding density and allow cells to adhere and enter a logarithmic growth phase before adding this compound.[16][17] | |
| This compound appears inactive or has very low potency in my cell line. | High serum concentration in the culture medium is reducing the free fraction of this compound. | Try reducing the serum concentration in your media during the drug treatment period (e.g., to 1-2% FBS). However, ensure your cells remain viable at this lower serum concentration for the duration of the experiment. Alternatively, you can perform the assay in serum-free media, but this may also affect cell health. |
| The cell line may not express sufficient levels of DDR2. | Confirm DDR2 expression in your cell line of interest using techniques like Western blotting, qPCR, or flow cytometry. | |
| Unexpected cell toxicity at lower serum concentrations. | Some cell lines are highly dependent on growth factors present in serum for survival. | Perform a preliminary experiment to determine the lowest serum concentration that maintains cell viability for the duration of your assay. |
| The vehicle used to dissolve this compound (e.g., DMSO) is causing toxicity. | Ensure the final concentration of the vehicle is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). |
Quantitative Data: Impact of Serum on this compound Activity
The following tables present illustrative data on how varying concentrations of Fetal Bovine Serum (FBS) can affect the in vitro potency of this compound.
Disclaimer: The following data are hypothetical and provided for illustrative purposes to demonstrate the expected trend. Actual results may vary depending on the cell line, assay conditions, and serum lot.
Table 1: Effect of FBS Concentration on this compound IC50 in a DDR2-Expressing Cell Line
| FBS Concentration (%) | This compound IC50 (nM) |
| 0 (Serum-Free) | 250 |
| 1 | 450 |
| 5 | 1200 |
| 10 | 2500 |
Table 2: Percentage of Free this compound at Different FBS Concentrations
| FBS Concentration (%) | Estimated Free this compound (%) |
| 0 | 100 |
| 1 | 55 |
| 5 | 21 |
| 10 | 10 |
Experimental Protocols
Protocol: Determining the Impact of Serum Concentration on this compound IC50
This protocol outlines a cell-based assay to quantify the inhibitory activity of this compound on cell viability/proliferation at different serum concentrations.
Materials:
-
DDR2-expressing cell line (e.g., BT549 breast cancer cells)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Serum-free medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well tissue culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.[18]
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Serum Starvation (Optional but Recommended):
-
After 24 hours, gently aspirate the growth medium.
-
Wash the cells once with serum-free medium.
-
Add 100 µL of serum-free medium to each well and incubate for 4-6 hours. This step helps to synchronize the cells and establish a baseline low-serum condition.
-
-
Preparation of this compound Dilutions and Serum Media:
-
Prepare a series of media containing different FBS concentrations (e.g., 0%, 1%, 5%, and 10%).
-
For each serum concentration, prepare a serial dilution of this compound. For example, create a 2X concentration series of this compound in each of the different serum-containing media.
-
-
Cell Treatment:
-
Gently aspirate the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions in the various serum-containing media to the respective wells. Include vehicle controls for each serum concentration.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Assessing Cell Viability:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells for each serum concentration.
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value for each serum concentration.
-
Visualizations
Signaling Pathway
Caption: this compound allosterically inhibits the DDR2 receptor, blocking downstream ERK signaling.
Experimental Workflow
Caption: Workflow for assessing the impact of serum concentration on this compound activity.
Troubleshooting Logic
Caption: Troubleshooting flowchart for unexpected this compound experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. pnas.org [pnas.org]
- 4. Inhibition of tumor-microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of discoidin domain receptor 2 reveals kinase-dependent and kinase-independent functions in regulating fibroblast activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of tumor–microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 11. sinobiological.com [sinobiological.com]
- 12. Drug Concentration Asymmetry in Tissues and Plasma for Small Molecule–Related Therapeutic Modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Screening in serum-derived medium reveals differential response to compounds targeting metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bitesizebio.com [bitesizebio.com]
Technical Support Center: The Impact of Cell Confluency on Experimental Outcomes
Disclaimer: The term "WRG-28" was not specifically identified in existing scientific literature. Therefore, this guide provides a comprehensive overview of how cell confluency affects experimental outcomes in a general sense. The principles, protocols, and troubleshooting advice presented here are broadly applicable and can be adapted to your specific experimental context, including for any specific gene, protein, or cell line of interest, referred to herein as this compound.
Frequently Asked Questions (FAQs)
Q1: What is cell confluency and why is it a critical experimental parameter?
A1: Cell confluency is the percentage of the surface area of a culture dish that is covered by adherent cells.[1][2][3][4][5] It is a crucial parameter because it can significantly influence cell physiology, behavior, and metabolism, thereby affecting experimental reproducibility and outcomes.[2][3][4] As cell density increases, cells experience greater cell-to-cell contact, which can trigger various signaling pathways that alter gene expression, proliferation rates, and responses to experimental treatments.[2][6][7]
Q2: How does cell confluency affect gene and protein expression?
A2: Cell confluency can profoundly alter the expression levels of numerous genes and proteins.[6][8][9] At high confluency, genes involved in cell cycle progression are often downregulated, while those associated with cell-cell adhesion and contact inhibition are upregulated.[9] For instance, the expression of proteins involved in autophagy and lysosomal function has been shown to vary with cell density.[8] Inconsistent confluency between experimental replicates can, therefore, lead to misleading results in studies involving Western blotting, qPCR, or other expression analyses.[8][10]
Q3: Which signaling pathways are most affected by cell confluency?
A3: Several key signaling pathways are sensitive to cell density. The Hippo-YAP signaling pathway is a primary regulator of contact inhibition of growth.[7][11][12][13] In sparse cultures, the transcriptional co-activator YAP is active in the nucleus, promoting cell proliferation. As cells become confluent, the Hippo pathway is activated, leading to the phosphorylation and cytoplasmic sequestration of YAP, thereby suppressing proliferation.[7][11][12] The EGFR signaling pathway , which is crucial for cell growth and differentiation, can also be modulated by cell confluency.[14][15][16][17][18] Additionally, pathways involving β-catenin are also influenced by cell density.[19]
Q4: What is the optimal confluency for different types of experiments?
A4: The ideal cell confluency depends on the specific assay being performed. Here are some general guidelines:
-
Proliferation Assays: It is best to start with a low confluency (e.g., 20-30%) to allow sufficient space for cells to divide over the course of the experiment.
-
Transfection: The optimal confluency for transfection is often between 70% and 80%. At this density, cells are actively dividing, which can enhance the uptake of foreign DNA or RNA.[3]
-
Protein and RNA Extraction: For consistent results, it is crucial to harvest cells at the same confluency across all experimental conditions. A common range is 70-90%. For some protocols, harvesting at a specific confluency, such as 70%, is recommended.[20][21]
-
Drug Treatment Studies: To avoid confounding factors from altered cell growth rates, it is advisable to treat cells at a consistent, sub-confluent state (e.g., 50-70%).[10]
Q5: How can I accurately measure cell confluency?
A5: While visual estimation by microscopy is a common method, it is subjective and can lead to variability.[1][3][22] For more accurate and reproducible measurements, consider the following methods:
-
Image Analysis Software: Software like ImageJ can be used to calculate the percentage of the area covered by cells from microscope images.[1]
-
Automated Cell Imaging Systems: Instruments like the Invitrogen EVOS line or IncuCyte provide automated and objective confluency measurements.[22]
-
Colorimetric Assays: Dyes that stain cell components can be used to quantify cell number, which can be correlated with confluency.[2]
Troubleshooting Guides
Issue 1: High variability in this compound expression between replicates.
-
Possible Cause: Inconsistent cell confluency at the time of cell lysis or treatment.
-
Solution:
-
Standardize Seeding Density: Carefully calculate and seed the same number of viable cells for each replicate.
-
Monitor Confluency: Before harvesting or treatment, visually inspect and, if possible, quantitatively measure the confluency of each culture.
-
Define a Confluency Window: Establish a narrow confluency window (e.g., 80-85%) for harvesting or treating your cells and discard any cultures that fall outside this range.
-
Issue 2: The effect of a drug on this compound is not reproducible.
-
Possible Cause: The drug may be affecting cell proliferation, leading to different confluency levels between treated and control groups at the time of analysis.
-
Solution:
-
Assess Cytotoxicity and Proliferation: Perform a dose-response curve to determine if the drug affects cell viability or growth rate.
-
Adjust Seeding Density: If the drug is cytotoxic, you may need to seed more cells in the treated group to achieve similar confluency to the control group at the endpoint. Conversely, if the drug inhibits proliferation, you may need to seed fewer cells in the control group.
-
Time-Course Experiment: Harvest cells at multiple time points after treatment to understand the dynamics of the drug's effect on both this compound and cell growth.
-
Issue 3: Unexpected changes in cell morphology in control wells.
-
Possible Cause: Over-confluency can lead to cell stress, changes in morphology, and even spontaneous differentiation in some cell types.[4][10]
-
Solution:
-
Reduce Seeding Density or Experiment Duration: Ensure that control cells do not become over-confluent by the end of the experiment. This may require optimizing the initial number of cells seeded or shortening the experimental timeline.[10]
-
Regular Media Changes: Depletion of nutrients and accumulation of waste products in the media of dense cultures can cause stress. Ensure regular media changes, especially for long-term experiments.
-
Data Presentation
Table 1: Impact of Cell Confluency on Gene Expression of this compound (Hypothetical Data)
| Confluency (%) | This compound Relative Gene Expression (Fold Change) | Standard Deviation |
| 30 | 1.0 | 0.12 |
| 50 | 1.5 | 0.21 |
| 70 | 2.8 | 0.35 |
| 90 | 1.2 | 0.18 |
| 100 | 0.5 | 0.09 |
Table 2: Effect of Cell Confluency on Protein Levels of this compound (Hypothetical Data)
| Confluency (%) | This compound Protein Level (Relative to Loading Control) | Standard Deviation |
| 30 | 1.0 | 0.15 |
| 50 | 1.8 | 0.25 |
| 70 | 3.5 | 0.42 |
| 90 | 1.5 | 0.22 |
| 100 | 0.8 | 0.11 |
Experimental Protocols
Protocol 1: Standardized Cell Lysis for Western Blotting
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 80-90% confluency within your desired timeframe.
-
Confluency Check: On the day of lysis, confirm that the cells are within the 80-90% confluency window using a microscope.
-
Washing: Place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Lysis: Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors (e.g., 100 µL for a well in a 6-well plate).[23]
-
Harvesting: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[24]
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 12,000 x g for 15 minutes at 4°C.[20]
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Prepare aliquots for Western blotting by adding Laemmli buffer and boiling at 95-100°C for 5-10 minutes.[23][24]
Protocol 2: Consistent RNA Extraction for qPCR
-
Cell Seeding: Seed cells in 12-well plates at a density that will result in 70-80% confluency at the time of extraction.
-
Confluency Verification: Before proceeding, verify that the confluency is within the target range.
-
Homogenization: Aspirate the culture medium and add 1 mL of TRIzol reagent directly to the well for a 10 cm² surface area.[25]
-
Lysis: Pipette the TRIzol up and down several times to lyse the cells.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube, add 0.2 mL of chloroform, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes, then centrifuge at 12,000 x g for 15 minutes at 4°C.[25]
-
RNA Precipitation: Transfer the upper aqueous phase to a new tube, add 0.5 mL of isopropanol, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Washing: Discard the supernatant, wash the RNA pellet with 1 mL of 75% ethanol, and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: Air-dry the pellet and resuspend in RNase-free water.
-
Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer.
Visualizations
Caption: Hippo signaling pathway activated by high cell confluency.
References
- 1. Methods to estimate Cell Confluency - Cellculture2 [cellculture2.altervista.org]
- 2. Everything You Need to Know About Cell Confluency | SnapCyte™ [snapcyte.com]
- 3. How to Measure Cell Confluency [thermofisher.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Systematic Quantification of Cell Confluence in Human Normal Oral Fibroblasts [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Hippo-YAP signaling pathway and contact inhibition of growth [ouci.dntb.gov.ua]
- 8. Fluctuations in cell density alter protein markers of multiple cellular compartments, confounding experimental outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell density related gene expression: SV40 large T antigen levels in immortalized astrocyte lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. [PDF] The Hippo-YAP signaling pathway and contact inhibition of growth | Semantic Scholar [semanticscholar.org]
- 12. The emerging role of the hippo pathway in cell contact inhibition, organ size control, and cancer development in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Hippo-YAP signaling pathway and contact inhibition of growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. EGFR promotes the proliferation of quail follicular granulosa cells through the MAPK/extracellular signal-regulated kinase (ERK) signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sinobiological.com [sinobiological.com]
- 19. Cell Confluence Regulates Hepatocyte Growth Factor-Stimulated Cell Morphogenesis in a β-Catenin-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 20. origene.com [origene.com]
- 21. Single-cell qPCR Assay with Massively Parallel Microfluidic System - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. bio-rad.com [bio-rad.com]
- 25. stackscientific.nd.edu [stackscientific.nd.edu]
Validation & Comparative
A Comparative Guide to WRG-28 and Other DDR2 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of WRG-28, a selective allosteric inhibitor of Discoidin Domain Receptor 2 (DDR2), with other notable DDR2 inhibitors. This document summarizes key performance data, details experimental methodologies for cited assays, and visualizes relevant biological pathways and workflows.
Executive Summary
This compound is a selective, extracellularly acting allosteric inhibitor of DDR2 with a reported IC50 of 230 nM.[1] It uniquely functions by modulating the receptor's conformation to prevent its interaction with collagen, thereby inhibiting downstream signaling.[2][3] This mechanism of action distinguishes it from many other DDR2 inhibitors that typically target the intracellular kinase domain. This guide will compare this compound against a panel of other DDR2 inhibitors, including Sitravatinib and VU6015929, focusing on their inhibitory concentrations and mechanisms.
Performance Comparison of DDR2 Inhibitors
The following table summarizes the in vitro potency of this compound and other selected DDR2 inhibitors. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
| Inhibitor | Target(s) | Mechanism of Action | IC50 for DDR2 | Reference |
| This compound | DDR2 | Allosteric (extracellular domain) | 230 nM | [1] |
| Sitravatinib (MGCD516) | Multi-kinase (including DDR2) | ATP-competitive (kinase domain) | 0.5 nM | [1] |
| VU6015929 | DDR1/DDR2 | ATP-competitive (kinase domain) | 7.39 nM | |
| DDR2-IN-1 | DDR2 | Not specified | 26 nM | |
| DDR1-IN-1 dihydrochloride | DDR1/DDR2 | ATP-competitive (kinase domain) | 413 nM |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context in which these inhibitors function, the following diagrams illustrate the DDR2 signaling pathway and a general workflow for evaluating DDR2 inhibitor efficacy.
References
comparing WRG-28 and dasatinib for DDR2 inhibition
A Comparative Guide to WRG-28 and Dasatinib for DDR2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent inhibitors of Discoidin Domain Receptor 2 (DDR2): this compound and dasatinib. DDR2, a receptor tyrosine kinase activated by collagen, plays a crucial role in various cellular processes and has been implicated in the progression of several cancers and fibrotic diseases. Understanding the distinct mechanisms and inhibitory profiles of this compound and dasatinib is critical for advancing research and developing targeted therapeutic strategies.
Executive Summary
This compound emerges as a highly selective, allosteric inhibitor of the DDR2 extracellular domain, offering a unique mechanism of action that circumvents common resistance mutations.[1][2][3] Dasatinib, in contrast, is a potent, multi-targeted ATP-competitive tyrosine kinase inhibitor (TKI) with activity against DDR2 among other kinases.[4][5][6] While dasatinib exhibits greater potency in direct kinase inhibition assays, its broader target profile may lead to off-target effects. This compound's selectivity and efficacy against TKI-resistant mutants present it as a promising tool for specifically investigating the role of DDR2 and as a potential therapeutic agent with a distinct resistance profile.[7]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the key quantitative data for this compound and dasatinib as DDR2 inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions.
| Parameter | This compound | Dasatinib | Source |
| Mechanism of Action | Allosteric, Extracellular Domain | ATP-Competitive, Kinase Domain | [1][4] |
| DDR2 IC50 | 230 nM[1][8] | 1.4 nM[6] | [1][6][8] |
| Selectivity | Selective for DDR2[1] | Multi-targeted (including Abl, Src, c-Kit)[9] | [1][9] |
| Effect on T654I Mutant | Inhibits phosphorylation[1][7] | Resistance observed[7] | [1][7] |
Signaling Pathway Diagrams
The following diagrams illustrate the DDR2 signaling pathway and the distinct points of inhibition for this compound and dasatinib.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
DDR2 Kinase Inhibition Assay (Radiometric)
This protocol is adapted from standard kinase assay procedures to determine the IC50 values of inhibitors against DDR2.
Materials:
-
Recombinant human DDR2 kinase domain
-
Axltide (synthetic peptide substrate)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Inhibitor (this compound or dasatinib) dissolved in DMSO
-
Phosphocellulose P81 paper
-
1% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO and then dilute into the kinase reaction buffer.
-
In a reaction tube, combine the recombinant DDR2 kinase, the peptide substrate Axltide, and the diluted inhibitor.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.[10]
-
Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.[10]
-
Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by non-linear regression analysis.
Cell Viability Assay (MTS/MTT)
This protocol measures the effect of DDR2 inhibitors on the viability of cancer cells.
Materials:
-
Cancer cell line expressing DDR2 (e.g., BT549, 4T1)
-
Complete cell culture medium
-
96-well plates
-
Inhibitor (this compound or dasatinib) dissolved in DMSO
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the inhibitor in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing the inhibitor dilutions. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).[11]
-
Add MTS or MTT reagent to each well and incubate for 1-4 hours.[11]
-
Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the results and calculate the GI50 (concentration for 50% growth inhibition).
Discussion and Conclusion
The choice between this compound and dasatinib for DDR2 inhibition depends heavily on the specific research question.
Dasatinib is a powerful tool for inducing a strong inhibition of DDR2 and other kinases. Its high potency makes it suitable for studies where a broad suppression of tyrosine kinase activity is desired. However, its multi-targeted nature complicates the attribution of observed effects solely to DDR2 inhibition. Furthermore, the development of resistance through mutations in the kinase domain, such as the T654I gatekeeper mutation, is a significant limitation.[7]
This compound , with its unique allosteric mechanism of action on the extracellular domain, offers a more targeted approach to studying DDR2 function.[1][3] Its ability to inhibit DDR2 signaling, invasion, and migration in cell-based assays highlights its potential as a specific probe.[2] Critically, this compound remains effective against the dasatinib-resistant T654I mutant, providing a valuable tool to overcome a key mechanism of acquired resistance.[1][7] This makes this compound particularly useful for dissecting the specific roles of DDR2 in both normal physiology and disease, and for exploring therapeutic strategies that may be less susceptible to traditional TKI resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of tumor–microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. scbt.com [scbt.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Focusing on discoidin domain receptors in premalignant and malignant liver diseases [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. benchchem.com [benchchem.com]
WRG-28: A Highly Selective Allosteric Inhibitor of DDR2 Over DDR1
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the selectivity of the small molecule inhibitor WRG-28 for Discoidin Domain Receptor 2 (DDR2) over its closely related homolog, Discoidin Domain Receptor 1 (DDR1). This document summarizes key experimental data, details the methodologies used, and illustrates the relevant biological pathways.
This compound is an extracellularly acting, allosteric inhibitor of DDR2, a receptor tyrosine kinase that, along with DDR1, plays a crucial role in cell adhesion, proliferation, migration, and extracellular matrix remodeling.[1][2] Dysregulation of DDR signaling is implicated in various diseases, including fibrosis and cancer.[3][4] this compound presents a promising therapeutic tool due to its high selectivity for DDR2, which allows for the specific targeting of DDR2-mediated pathological processes.
Quantitative Analysis of this compound Selectivity
Experimental data demonstrates the potent and selective inhibition of DDR2 by this compound, with minimal to no effect on DDR1. The inhibitory activity of this compound has been quantified using biochemical and cell-based assays.
| Target | Assay Type | Metric | Value | Reference |
| DDR2 | Solid-phase binding assay | IC50 | 230 ± 75 nM | [5][6] |
| DDR2 | Collagen I-mediated phosphorylation in HEK293 cells | IC50 | 286 ± 124 nM | [5][6] |
| DDR1 | Collagen I-mediated phosphorylation in HEK293 cells | Activity | Unaffected by this compound | [5][7] |
| DDR1 | Biolayer Interferometry (BLI) | Binding | No association observed | [5][7][8] |
Experimental Protocols
The selectivity of this compound was determined using the following key experimental methodologies:
Collagen-Induced Receptor Phosphorylation Assay
This cell-based assay measures the ability of an inhibitor to block the collagen-induced autophosphorylation of DDR1 and DDR2.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured and transiently transfected with expression plasmids for full-length, FLAG-tagged DDR1 or DDR2.
-
Collagen Stimulation: Plates are coated with Collagen Type I (30 μg/mL). Transfected cells are seeded onto the collagen-coated plates in the presence of varying concentrations of this compound or a vehicle control (DMSO). The stimulation is typically carried out for 4 hours.
-
Immunoprecipitation: Following stimulation, the cells are lysed. The DDR1 or DDR2 receptors are immunoprecipitated from the cell lysates using an anti-FLAG antibody.
-
Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an anti-phosphotyrosine antibody (e.g., 4G10) to detect the level of receptor phosphorylation. To ensure equal loading, the blot is subsequently stripped and reprobed with an anti-DDR1 or anti-DDR2 antibody.
-
Quantification: The band intensities are quantified using densitometry to determine the extent of phosphorylation inhibition at different this compound concentrations, from which the IC50 value is calculated.[7][9]
Biolayer Interferometry (BLI)
BLI is a label-free technology used to measure real-time biomolecular interactions. This assay was employed to directly assess the binding of this compound to the extracellular domains (ECD) of DDR1 and DDR2.
Methodology:
-
Biosensor Preparation: Streptavidin-coated biosensors are loaded with biotinylated DDR1-ECD or DDR2-ECD.
-
Baseline Establishment: The loaded biosensors are equilibrated in a buffer solution to establish a stable baseline.
-
Association: The biosensors are then immersed in solutions containing various concentrations of this compound. The binding of this compound to the immobilized receptor ECD causes a change in the interference pattern of light, which is measured in real-time as a wavelength shift. This step is monitored to observe the association kinetics.
-
Dissociation: Subsequently, the biosensors are moved back into the buffer solution, and the dissociation of the this compound from the receptor is monitored as a decrease in the wavelength shift over time.
-
Data Analysis: The resulting sensorgrams (plots of wavelength shift versus time) are analyzed to determine the association and dissociation rate constants, and ultimately the binding affinity. For this compound, a dose-dependent association was observed with DDR2, while no binding was detected for DDR1.[5][10]
Signaling Pathways and Inhibition Point
DDR1 and DDR2 are activated by collagen, leading to the initiation of downstream signaling cascades that regulate various cellular functions. Although they share some signaling components, there are also distinct pathways. This compound acts at the initial step of DDR2 activation by allosterically inhibiting the interaction between the DDR2 extracellular domain and collagen.
Caption: DDR1 and DDR2 signaling pathways and the inhibitory action of this compound.
Experimental Workflow for Selectivity Determination
The logical flow of experiments to establish the selectivity of this compound for DDR2 over DDR1 is depicted below.
Caption: Workflow for determining the selectivity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Discoidin domain receptor functions in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Inhibition of tumor–microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Collagen binding specificity of the discoidin domain receptors: Binding sites on collagens II and III and molecular determinants for collagen IV recognition by DDR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
Validating WRG-28 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of WRG-28, a selective allosteric inhibitor of Discoidin Domain Receptor 2 (DDR2), in a cellular context. We objectively compare its performance with other known DDR2 inhibitors, supported by experimental data, and provide detailed protocols for key validation assays.
Introduction to this compound and its Target, DDR2
Discoidin Domain Receptor 2 (DDR2) is a receptor tyrosine kinase (RTK) that is activated by collagen.[1] Its dysregulation has been implicated in the progression of various diseases, including cancer, where it plays a role in cell adhesion, migration, proliferation, and extracellular matrix remodeling.[2] this compound is a novel small molecule inhibitor that uniquely targets the extracellular domain of DDR2, acting as an allosteric inhibitor of the receptor-ligand interaction.[3][4][5] This mechanism of action distinguishes it from traditional tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain.
Comparison of this compound with Alternative DDR2 Inhibitors
Validating the cellular target engagement of this compound requires a different set of approaches compared to conventional ATP-competitive kinase inhibitors. This section compares this compound with two other well-characterized inhibitors that affect DDR2 activity: dasatinib and nintedanib.
| Inhibitor | Mechanism of Action on DDR2 | Target Selectivity |
| This compound | Allosteric inhibitor of the extracellular domain; disrupts collagen binding.[3][4][5] | Highly selective for DDR2 over DDR1 and other RTKs.[3][4] |
| Dasatinib | ATP-competitive inhibitor of the intracellular kinase domain.[6][7] | Multi-targeted TKI; inhibits DDR2, SRC family kinases, BCR-ABL, c-Kit, and others.[2][8] |
| Nintedanib | ATP-competitive inhibitor of the intracellular kinase domain.[9] | Multi-targeted TKI; inhibits DDR2, VEGFR, FGFR, and PDGFR.[9][10] |
Quantitative Comparison of Inhibitor Potency
The following table summarizes the reported potency of this compound and its alternatives. It is crucial to note that the IC50 values are derived from different assay formats, reflecting their distinct mechanisms of action.
| Inhibitor | Assay Type | Target | IC50 | Reference |
| This compound | Solid-Phase Binding Assay (DDR2-collagen interaction) | DDR2 ECD | 230 ± 75 nM | [11] |
| This compound | Cell-based DDR2 phosphorylation | DDR2 | 286 ± 124 nM | [11] |
| Dasatinib | Biochemical Kinase Assay | DDR2 | ~1.3 nM | [8] |
| Dasatinib | NanoBRET Target Engagement Assay | DDR2 (N456S) | 2.847 nM | [12] |
| Nintedanib | Biochemical Kinase Assay | DDR2 | ~26 nM | [9] |
Key Experimental Assays for Validating Target Engagement
A multi-faceted approach is recommended to robustly validate the target engagement of this compound and compare its efficacy with other inhibitors.
Direct Target Binding Assays
These assays directly measure the interaction between the inhibitor and the DDR2 protein.
-
Biolayer Interferometry (BLI): This label-free technique measures the binding kinetics of small molecules to proteins immobilized on a biosensor. It can be used to confirm the direct binding of this compound to the DDR2 extracellular domain and determine its binding affinity (KD), and association (ka) and dissociation (kd) rates.[1][6][9]
-
NanoBRET™ Target Engagement Assay: This cell-based assay measures compound binding at a target protein in intact cells.[2][13][14][15] A NanoLuc® luciferase-tagged DDR2 is expressed in cells, and a fluorescent tracer binds to the target. A test compound that engages the target will displace the tracer, leading to a decrease in the BRET signal.[2][13][14][15]
Cellular Assays for Downstream Signaling
These assays assess the functional consequences of target engagement by measuring the inhibition of downstream signaling pathways.
-
Western Blotting for DDR2 Phosphorylation: Upon collagen stimulation, DDR2 undergoes autophosphorylation. A key validation of target engagement is to demonstrate a dose-dependent reduction in collagen-induced DDR2 phosphorylation in cells treated with the inhibitor.
-
Western Blotting for Downstream Effectors (p-ERK, SNAIL1): DDR2 activation leads to the phosphorylation of ERK and stabilization of the transcription factor SNAIL1.[4] Assessing the levels of p-ERK and SNAIL1 provides a functional readout of DDR2 inhibition.
Phenotypic Assays
These assays measure the impact of target engagement on cellular behavior.
-
Cell Migration and Invasion Assays: Since DDR2 is involved in cell migration and invasion, the ability of an inhibitor to block these processes in a 3D collagen matrix is a strong indicator of target engagement.[8][16][17][18][19]
Experimental Protocols
Protocol 1: Western Blotting for DDR2 Phosphorylation
-
Cell Culture and Treatment: Plate cells (e.g., HEK293 expressing DDR2, or cancer cell lines with endogenous DDR2) and allow them to adhere. Serum-starve the cells overnight.
-
Inhibitor Incubation: Treat the cells with varying concentrations of this compound or other inhibitors for a predetermined time (e.g., 2-4 hours).
-
Collagen Stimulation: Stimulate the cells with collagen I (e.g., 20 µg/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against phospho-DDR2 (p-DDR2). Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Strip and re-probe the membrane with an antibody against total DDR2 and a loading control (e.g., GAPDH or β-actin) for normalization.
Protocol 2: 3D Collagen Invasion Assay
-
Cell Culture: Culture cancer cells (e.g., BT549 or 4T1) in appropriate media.
-
Preparation of Collagen Gel: Prepare a collagen I solution on ice, neutralizing it to a physiological pH.
-
Cell Seeding: Resuspend the cells in the collagen solution and plate into a 96-well plate. Allow the gel to solidify at 37°C.
-
Inhibitor Treatment: Add media containing the desired concentrations of this compound or other inhibitors on top of the collagen gel.
-
Invasion: Incubate the plate for 24-72 hours to allow for cell invasion into the surrounding matrix.
-
Imaging and Quantification: Image the invading cells using a microscope at different z-planes. The extent of invasion can be quantified by measuring the distance of cell migration from the edge of the initial cell cluster or by counting the number of invaded cells.[8][16][17][18][19]
Visualizing Pathways and Workflows
DDR2 Signaling Pathway
References
- 1. Capturing the Interaction Kinetics of an Ion Channel Protein with Small Molecules by the Bio-layer Interferometry Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. carnabio.com [carnabio.com]
- 3. Frontiers | Focusing on discoidin domain receptors in premalignant and malignant liver diseases [frontiersin.org]
- 4. Inhibition of tumor–microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Video: Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects [jove.com]
- 7. protocols.io [protocols.io]
- 8. Moving Upwards: A Simple and Flexible In Vitro Three-dimensional Invasion Assay Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gatorbio.com [gatorbio.com]
- 10. 2024.sci-hub.ru [2024.sci-hub.ru]
- 11. medchemexpress.com [medchemexpress.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. DDR2-NanoLuc® Fusion Vector [promega.com]
- 14. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Three-dimensional Invasion Assay [bio-protocol.org]
- 17. Three-dimensional Invasion Assay [en.bio-protocol.org]
- 18. ovigenex.com [ovigenex.com]
- 19. Dynamics of 3D carcinoma cell invasion into aligned collagen - PMC [pmc.ncbi.nlm.nih.gov]
Confirming WRG-28 Efficacy Through Genetic Knockdown of DDR2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor WRG-28 and genetic knockdown techniques for the discoidin domain receptor 2 (DDR2). The data presented herein is intended to assist researchers in confirming the on-target effects of this compound and to provide a framework for evaluating its efficacy against a genetic baseline.
Introduction to this compound and DDR2
Discoidin domain receptor 2 (DDR2) is a receptor tyrosine kinase that is activated by collagen and plays a crucial role in cell adhesion, migration, proliferation, and extracellular matrix remodeling. Its dysregulation has been implicated in various diseases, including cancer. This compound is a selective, allosteric inhibitor of DDR2 that acts on the extracellular domain of the receptor, preventing collagen binding and subsequent downstream signaling.[1][2] With an IC50 of approximately 230 nM, this compound has demonstrated potent inhibition of tumor invasion and migration in preclinical models.[1][2]
To rigorously validate the specificity and efficacy of pharmacological inhibitors like this compound, it is essential to compare their effects with those of genetic knockdown of the target protein. This guide provides a direct comparison of this compound-mediated DDR2 inhibition with the effects of shRNA-mediated DDR2 knockdown, supported by experimental data and detailed protocols.
Performance Comparison: this compound vs. DDR2 Knockdown
The following tables summarize the quantitative data comparing the effects of this compound treatment and shRNA-mediated knockdown of DDR2 on key cellular processes associated with cancer progression.
| In Vitro Assays | This compound (1 µM) | shRNA-mediated DDR2 Knockdown | Reference |
| Tumor Cell Invasion (Matrigel) | Inhibition comparable to shDDR2 | Significant reduction in invasion | [3] |
| Tumor Cell Migration (3D Collagen I) | Inhibition comparable to shDDR2 | Significant reduction in migration | [3] |
| DDR2 Tyrosine Phosphorylation | Blunted collagen I-mediated phosphorylation | N/A (protein is absent) | [1][3] |
| ERK Activation | Blunted collagen I-mediated activation | N/A (protein is absent) | [1][3] |
| SNAIL1 Protein Stabilization | Blunted collagen I-mediated stabilization | N/A (protein is absent) | [1][3] |
| In Vivo Assays (Metastatic Lung Colonization) | This compound (10 mg/kg, daily) | shRNA-mediated DDR2 Knockdown | Reference |
| Bioluminescence Imaging | Reduction comparable to shDDR2 | Significant reduction in lung colonization | [3][4] |
| Histological Analysis (% GFP-tumor positive area) | Reduction comparable to shDDR2 | Significant reduction in tumor area | [3][4] |
Comparison with Alternative DDR2 Inhibitors
This compound's unique allosteric mechanism of action, targeting the extracellular domain, distinguishes it from many ATP-competitive tyrosine kinase inhibitors that also exhibit activity against DDR2.
| Inhibitor | Type | IC50 for DDR2 | Reference |
| This compound | Allosteric, Extracellular Domain | 230 nM | [1][2] |
| Imatinib | ATP-competitive Tyrosine Kinase Inhibitor | 71 nM | [5] |
| Dasatinib | ATP-competitive Tyrosine Kinase Inhibitor | 1.4 nM | [6] |
| Nilotinib | ATP-competitive Tyrosine Kinase Inhibitor | 55 nM | [6] |
| Ponatinib | ATP-competitive Tyrosine Kinase Inhibitor | 9 nM | [5] |
| DDR1-IN-1 | ATP-competitive Tyrosine Kinase Inhibitor | 413 nM | [6] |
| FGFR1/DDR2 inhibitor 1 | ATP-competitive Tyrosine Kinase Inhibitor | 3.2 nM | [7][8] |
| LCB 03-0110 | ATP-competitive Tyrosine Kinase Inhibitor | 6 nM (active form), 145 nM (inactive form) | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental design, the following diagrams have been generated using Graphviz (DOT language).
Caption: DDR2 Signaling Pathway.
Caption: Experimental Workflow.
Experimental Protocols
shRNA-Mediated Knockdown of DDR2
This protocol outlines a general procedure for the stable knockdown of DDR2 using a lentiviral-based shRNA approach.
1. shRNA Design and Vector Preparation:
-
Design or select at least three shRNA sequences targeting the coding sequence of human or mouse DDR2.
-
Clone the shRNA oligonucleotides into a lentiviral vector containing a puromycin resistance gene (e.g., pLKO.1).
-
Verify the correct insertion of the shRNA sequence by Sanger sequencing.
2. Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Concentrate the viral particles by ultracentrifugation or a commercially available concentration reagent.
-
Determine the viral titer.
3. Transduction of Target Cells:
-
Plate the target cells (e.g., BT549 or 4T1 breast cancer cells) at a low density.
-
Transduce the cells with the lentiviral particles at a multiplicity of infection (MOI) optimized for the specific cell line, in the presence of polybrene (8 µg/mL).
-
Incubate for 24-48 hours.
4. Selection of Stable Knockdown Cells:
-
Replace the virus-containing medium with fresh medium containing puromycin at a concentration predetermined by a kill curve for the specific cell line.
-
Maintain the cells under puromycin selection until all non-transduced cells are eliminated.
-
Expand the puromycin-resistant cells.
5. Validation of Knockdown:
-
Quantitative PCR (qPCR): Extract total RNA from the stable cell line and a control cell line (transduced with a non-targeting shRNA). Synthesize cDNA and perform qPCR using primers specific for DDR2 and a housekeeping gene.
-
Western Blot: Lyse the cells and perform a Western blot analysis using an antibody specific for DDR2 to confirm the reduction in protein expression.
In Vitro Invasion and Migration Assays
1. Matrigel Invasion Assay:
-
Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.
-
Seed the DDR2 knockdown or this compound-treated cells in the upper chamber in serum-free medium.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the top of the insert.
-
Fix and stain the invading cells on the bottom of the membrane.
-
Quantify the number of invading cells by microscopy.
2. 3D Collagen I Migration Assay:
-
Prepare a 3D collagen I gel in a multi-well plate.
-
Seed the DDR2 knockdown or this compound-treated cells on top of the collagen gel.
-
Monitor cell migration into the collagen gel over 48 hours using microscopy.
-
Quantify the distance of migration from the edge of the cell cluster.
Conclusion
The comparative data strongly indicate that the pharmacological inhibition of DDR2 by this compound phenocopies the effects of genetic knockdown of DDR2 in terms of reducing tumor cell invasion and migration in vitro and metastatic colonization in vivo. This provides robust evidence for the on-target activity of this compound. The detailed protocols and signaling pathway diagrams included in this guide offer a valuable resource for researchers seeking to validate the effects of this compound and to further investigate the role of DDR2 in cancer and other diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Inhibition of tumor–microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. Discoidin Domain Receptor (DDR) (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
Unveiling WRG-28: A Novel Strategy Against TKI-Resistant DDR2 Mutants
For Immediate Release
In the landscape of targeted cancer therapy, the emergence of resistance to tyrosine kinase inhibitors (TKIs) remains a significant clinical challenge. For researchers and drug development professionals focused on non-small cell lung cancer (NSCLC) and other malignancies driven by Discoidin Domain Receptor 2 (DDR2), the novel allosteric inhibitor WRG-28 presents a promising new therapeutic avenue. This guide provides a comprehensive comparison of this compound's efficacy against TKI-resistant DDR2 mutants, supported by available experimental data, to inform future research and development.
Executive Summary
DDR2, a receptor tyrosine kinase activated by collagen, is a validated therapeutic target in a subset of cancers. While TKIs such as dasatinib have shown efficacy against certain DDR2 mutations, the development of acquired resistance, often through mutations in the kinase domain like the "gatekeeper" T654I mutation, limits their long-term effectiveness. This compound, a selective, extracellularly-acting allosteric inhibitor of DDR2, offers a distinct mechanism of action that circumvents this common resistance pathway. By binding to the extracellular domain of DDR2, this compound prevents the conformational changes necessary for collagen-induced receptor activation, thereby inhibiting downstream signaling regardless of the kinase domain's mutational status.
Efficacy of this compound in TKI-Resistant DDR2 Mutants: A Comparative Analysis
Current preclinical data demonstrates the potential of this compound to overcome TKI resistance in DDR2-driven cancers. While direct comparative IC50 values for a wide range of TKI-resistant mutants are not yet publicly available, the existing evidence strongly suggests a significant advantage for this compound's allosteric mechanism.
Table 1: Inhibitor Activity Against Wild-Type and TKI-Resistant DDR2
| Inhibitor | Target Domain | Wild-Type DDR2 IC50 | TKI-Resistant DDR2 T654I Mutant Activity |
| This compound | Extracellular | ~230-286 nM[1] | Maintained inhibitory action; inhibited phosphorylation[1] |
| Dasatinib | Kinase | Varies | Resistance conferred by T654I mutation[2] |
| Imatinib | Kinase | Not a primary DDR2 inhibitor | Data not available |
| Nilotinib | Kinase | Not a primary DDR2 inhibitor | Data not available |
| Ponatinib | Kinase | Not a primary DDR2 inhibitor | Data not available |
Note: Specific IC50 values for this compound and other TKIs against a comprehensive panel of TKI-resistant DDR2 mutants are not yet available in the public domain. The table reflects currently published qualitative and quantitative findings.
The key takeaway is that this compound's efficacy is not compromised by the T654I gatekeeper mutation, a common mechanism of resistance to ATP-competitive TKIs like dasatinib.[3][4] This is a critical differentiator for the development of next-generation therapies for DDR2-mutated cancers.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the underlying biology and experimental approaches, the following diagrams illustrate the DDR2 signaling pathway, this compound's mechanism of action, and a typical experimental workflow for evaluating inhibitor efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Acquired resistance to dasatinib in lung cancer cell lines conferred by DDR2 gatekeeper mutation and NF1 loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of tumor–microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Selectivity of WRG-28: A Comparative Analysis of Cross-Reactivity with Other Receptor Tyrosine Kinases
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its efficacy and potential off-target effects. This guide provides a comprehensive comparison of the cross-reactivity profile of WRG-28, a selective allosteric inhibitor of Discoidin Domain Receptor 2 (DDR2), with other receptor tyrosine kinases (RTKs). The information presented is supported by experimental data to aid in the objective evaluation of this compound.
This compound is a small molecule inhibitor that uniquely targets the extracellular domain of DDR2, thereby preventing its activation by collagen.[1][2][3][4] This allosteric mechanism of action contributes to its high selectivity for DDR2.[2] Experimental evidence demonstrates that this compound has a potent inhibitory effect on DDR2 with an IC50 of 230 nM.[1][5][6]
Comparative Selectivity Profile of DDR Inhibitors
To contextualize the selectivity of this compound, the following table summarizes its inhibitory activity against DDR2 and compares it with other known DDR inhibitors.
| Inhibitor | Primary Target(s) | IC50 (DDR2) | IC50 (DDR1) | Other Notable Targets (IC50) |
| This compound | DDR2 | 230 nM [1][5][6] | Inactive [2] | Not specified |
| Sitravatinib (MGCD516) | Multiple RTKs | 0.5 nM[6] | 29 nM[6] | Axl (1.5 nM), MER (2 nM), VEGFRs (2-6 nM), KIT (6 nM), FLT3 (8 nM), TRKA/B (5/9 nM)[6] |
| DDR1-IN-1 | DDR1/DDR2 | 413 nM[6] | 105 nM[6] | Not specified |
| VU6015929 | DDR1/DDR2 | 7.39 nM[6] | 4.67 nM[6] | Not specified |
As evidenced by the data, this compound exhibits a high degree of selectivity for DDR2, with no reported inhibitory activity against the closely related DDR1. In contrast, other inhibitors such as Sitravatinib, DDR1-IN-1, and VU6015929 show activity against both DDR1 and DDR2, and in the case of Sitravatinib, a broad range of other RTKs.
Experimental Assessment of Cross-Reactivity
The selectivity of this compound has been validated through several key experimental methodologies. These assays are crucial for determining the inhibitor's specificity and potential for off-target effects.
Key Experimental Protocols:
1. Cell-Based Receptor Phosphorylation Assay: This assay directly measures the ability of an inhibitor to block the phosphorylation and subsequent activation of a specific RTK in a cellular context.
-
Cell Line: Human Embryonic Kidney (HEK293) cells engineered to express the target RTK (e.g., DDR2 or DDR1).
-
Stimulation: Cells are stimulated with a specific ligand (e.g., collagen I for DDRs) to induce receptor autophosphorylation.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the inhibitor (e.g., this compound) before ligand stimulation.
-
Analysis: Cell lysates are collected, and the phosphorylation status of the target RTK is determined by Western blotting or ELISA using phospho-specific antibodies. The IC50 value is calculated as the concentration of the inhibitor required to reduce the phosphorylation signal by 50%.[1]
2. Biolayer Interferometry (BLI): This label-free technology measures the binding affinity between a small molecule inhibitor and its protein target in real-time.
-
Immobilization: The extracellular domain (ECD) of the target RTK (e.g., DDR2-His or DDR1-His) is immobilized on a biosensor tip.
-
Association/Dissociation: The biosensor is dipped into solutions containing varying concentrations of the inhibitor (e.g., this compound) to measure the binding kinetics (kon and koff).
-
Selectivity Assessment: By comparing the binding responses of the inhibitor to different RTKs (e.g., DDR2 vs. DDR1), its selectivity can be quantitatively assessed. Studies have shown a dose-dependent association of this compound with DDR2, but not with DDR1.[2]
3. Receptor Tyrosine Kinase (RTK) Signaling Arrays: These arrays allow for the simultaneous assessment of an inhibitor's effect on the phosphorylation of a wide range of RTKs.
-
Method: Cell lysates from inhibitor-treated and untreated cells are incubated with membranes spotted with antibodies against various phosphorylated RTKs.
-
Detection: The level of phosphorylation for each RTK is detected, providing a broad overview of the inhibitor's selectivity profile.
-
Results for this compound: Treatment with this compound did not affect the phosphorylation of other unrelated RTKs in these arrays, confirming its high selectivity for DDR2.[2]
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: DDR2 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of tumor–microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of tumor-microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. abmole.com [abmole.com]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of WRG-28, a Novel Allosteric DDR2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of WRG-28, a selective, extracellularly-acting allosteric inhibitor of Discoidin Domain Receptor 2 (DDR2), with other DDR2 targeting agents. The data presented herein is compiled from publicly available experimental findings to assist researchers in evaluating its potential as an anti-cancer therapeutic, particularly in the context of breast cancer metastasis.
Introduction to this compound
This compound is a small molecule inhibitor that uniquely targets the extracellular domain of DDR2, a receptor tyrosine kinase activated by collagen.[1] This allosteric inhibition mechanism disrupts the interaction between DDR2 and its ligand, collagen, thereby impeding downstream signaling pathways implicated in tumor invasion, migration, and metastasis.[1][2] Unlike traditional tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain, this compound's mode of action may offer advantages in terms of selectivity and overcoming resistance mechanisms associated with kinase domain mutations.[1]
In Vitro Efficacy: A Comparative Analysis
The in vitro activity of this compound has been evaluated through various biochemical and cell-based assays. Here, we compare its potency and effects on cancer cell invasion with other known DDR2 inhibitors.
Biochemical and Cellular Potency
This compound demonstrates potent and selective inhibition of DDR2. In biochemical assays, it inhibits the binding of DDR2 to collagen with an IC50 of 230 nM.[3] In cell-based assays using HEK293 cells expressing DDR2, this compound blunts collagen I-mediated DDR2 tyrosine phosphorylation with an IC50 of 286 nM.[3] This targeted activity is further highlighted by its lack of inhibition of the related DDR1 receptor.[1]
| Compound | Target(s) | IC50 (DDR2) | Cell Line / Assay Type | Reference |
| This compound | DDR2 (Allosteric) | 230 nM | DDR2-Collagen Binding Assay | [3] |
| 286 nM | DDR2 Phosphorylation (HEK293) | [3] | ||
| DDR2-IN-1 | DDR2 | 26 nM | Biochemical Assay | [4] |
| DDR1-IN-1 | DDR1, DDR2 | 413 nM | Biochemical Assay | [5] |
| Dasatinib | Multi-kinase (including DDR2) | - | - | [6] |
Inhibition of Cancer Cell Invasion and Migration
While direct head-to-head quantitative comparisons with other specific DDR2 inhibitors in invasion assays are limited in the reviewed literature, the following table summarizes the available findings for this compound.
| Cell Line | Assay Type | This compound Concentration | Observed Effect | Reference |
| BT549 | 3D Collagen I Migration | 1 µM | Significant inhibition of migration distance at 48h | [1][7] |
| BT549 | Matrigel Invasion | 1 µM | Significant inhibition of invasion at 48h | [1][7] |
| 4T1 | 3D Collagen I & Matrigel Invasion | 1 µM | Inhibition of invasion/migration comparable to shDDR2 | [1] |
In Vivo Efficacy in Preclinical Models
The anti-metastatic potential of this compound has been evaluated in murine models of breast cancer, demonstrating its ability to modulate DDR2 signaling and reduce tumor dissemination.
Attenuation of DDR2 Signaling and Metastasis
In a key in vivo study, intravenous administration of this compound at a dose of 10 mg/kg in mice bearing 4T1 breast tumors resulted in a significant 60% reduction in the levels of SNAIL1, a downstream effector of DDR2 signaling, within the tumor.[1][8] Furthermore, daily intravenous treatment with 10 mg/kg this compound for 7 days markedly reduced the colonization of lungs by metastatic 4T1 breast cancer cells, with an efficacy comparable to that of genetic depletion of DDR2.[3][8]
| Animal Model | Cancer Type | Treatment | Dosing | Key Findings | Reference |
| BALB/cJ Mice | Breast Cancer (4T1) | This compound | 10 mg/kg i.v. (single dose) | 60% reduction in tumor SNAIL1 levels | [1][8] |
| BALB/cJ Mice | Breast Cancer (4T1) | This compound | 10 mg/kg i.v. (daily for 7 days) | Reduced lung colonization to a level comparable to shDDR2-depleted cells | [3][8] |
| - | Breast Cancer | Dasatinib | - | Limited single-agent activity in unselected TNBC patients (clinical trial) | [9] |
Note: Direct comparative in vivo studies between this compound and other selective DDR2 inhibitors in breast cancer models were not available in the reviewed literature. Dasatinib, a multi-kinase inhibitor, has shown limited efficacy as a single agent in clinical trials for triple-negative breast cancer.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action of this compound and the experimental procedures used to evaluate its efficacy, the following diagrams are provided.
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide, based on standard methodologies in the field.
In Vitro DDR2 Phosphorylation Assay
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing DDR2 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics.
-
Collagen Stimulation: Cells are seeded in 6-well plates and grown to 80-90% confluency. Prior to stimulation, cells are serum-starved for 24 hours. The cells are then treated with various concentrations of this compound or vehicle control for 1 hour, followed by stimulation with 20 µg/mL of collagen I for 90 minutes.
-
Lysis and Immunoprecipitation: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. DDR2 is immunoprecipitated from the cell lysates using an anti-DDR2 antibody.
-
Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against phospho-tyrosine (p-Tyr) and total DDR2 to assess the level of DDR2 phosphorylation.
In Vitro Matrigel Invasion Assay
-
Chamber Preparation: Transwell inserts with an 8 µm pore size are coated with a thin layer of Matrigel and allowed to solidify.
-
Cell Seeding: Breast cancer cells (e.g., BT549 or 4T1) are serum-starved overnight. A suspension of 5 x 10^4 cells in serum-free media, with or without this compound, is added to the upper chamber of the Transwell insert.
-
Chemoattractant: The lower chamber is filled with media containing 10% FBS as a chemoattractant.
-
Incubation: The plate is incubated for 24-48 hours to allow for cell invasion through the Matrigel.
-
Quantification: Non-invading cells on the top surface of the membrane are removed with a cotton swab. The invading cells on the bottom surface are fixed, stained with crystal violet, and counted under a microscope. The percentage of invasion is calculated relative to the control group.
In Vivo Metastasis Study in Mice
-
Animal Model: Female BALB/cJ mice (6-8 weeks old) are used.
-
Tumor Cell Inoculation: 4T1 breast cancer cells (5 x 10^5 cells) are injected into the tail vein of the mice to induce experimental lung metastasis.
-
Treatment Regimen: Treatment with this compound (e.g., 10 mg/kg, intravenous injection) or vehicle control is initiated, typically on the same day as tumor cell inoculation, and continued daily for a specified period (e.g., 7 days).
-
Monitoring Metastasis: Lung metastasis is monitored and quantified using bioluminescence imaging (if tumor cells are luciferase-tagged) at regular intervals.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and lungs are harvested. The number and size of metastatic nodules are quantified through histological analysis (H&E staining).
Conclusion
This compound presents a promising and distinct approach to targeting DDR2-mediated cancer progression. Its allosteric mechanism of action, potent in vitro inhibition of DDR2 signaling and cell invasion, and demonstrated in vivo efficacy in reducing metastasis in preclinical breast cancer models underscore its therapeutic potential. While direct comparative data with other selective DDR2 inhibitors is still emerging, the existing evidence suggests that this compound is a valuable tool for further investigation and a potential candidate for the development of novel anti-metastatic therapies. Further studies focusing on head-to-head comparisons, tumor growth inhibition, and survival benefits will be crucial in fully elucidating its clinical promise.
References
- 1. Inhibition of tumor–microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of tumor-microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
WRG-28 as a Tool Compound for DDR2 Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Discoidin Domain Receptor 2 (DDR2), a receptor tyrosine kinase activated by collagen, plays a pivotal role in various pathological processes, including cancer progression, fibrosis, and inflammation. Its involvement in tumor cell invasion, migration, and chemoresistance has made it an attractive target for therapeutic intervention. This guide provides a comprehensive comparison of WRG-28, a novel allosteric inhibitor of DDR2, with other available tool compounds, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate tool for their DDR2 research.
Overview of this compound
This compound is a selective, extracellularly acting small molecule that uniquely inhibits DDR2 through an allosteric mechanism.[1][2] Unlike traditional ATP-competitive kinase inhibitors, this compound binds to the extracellular domain of DDR2, preventing the conformational changes required for collagen-induced receptor activation.[3][4] This distinct mechanism of action provides a valuable tool to probe the specific functions of DDR2's extracellular domain and its interaction with the tumor microenvironment.
Performance Comparison of DDR2 Inhibitors
The selection of a tool compound for DDR2 research depends on the specific experimental goals, such as the desired level of selectivity and the mechanism of inhibition. This section compares this compound with other commonly used DDR2 inhibitors.
Quantitative Data Summary
The following tables summarize the biochemical potency and cellular activity of this compound and a selection of alternative DDR2 inhibitors. It is important to note that IC50 values can vary between different assay formats and conditions.
Table 1: Biochemical Potency of DDR2 Inhibitors
| Compound | Mechanism of Action | Target(s) | IC50 (nM) for DDR2 | Reference(s) |
| This compound | Allosteric | Selective DDR2 | 230 | [1] |
| Dasatinib | ATP-competitive | Multi-kinase (including DDR1/2, BCR-ABL, SRC family) | 1.4 | [5] |
| Nilotinib | ATP-competitive | Multi-kinase (including DDR1/2, BCR-ABL, c-Kit) | 55 | [5] |
| Sitravatinib (MGCD516) | ATP-competitive | Multi-kinase (including DDR1/2, VEGFR, AXL) | 0.5 | [6] |
| DDR1-IN-1 | ATP-competitive | Dual DDR1/2 | 413 | [6] |
| Compound 1 | ATP-competitive | Selective DDR1/2 | 18.6 | [7] |
| Compound 34 | ATP-competitive | Selective DDR1/2 | 3.3 | [5] |
| Compound 5* | ATP-competitive | Dual DDR2/SRC | 55 | [7] |
Note: Compound numbers are as designated in the cited literature.
Table 2: Cellular Activity of Selected DDR2 Inhibitors
| Compound | Cell Line | Assay | Concentration | Effect | Reference(s) |
| This compound | HEK293-DDR2 | DDR2 Phosphorylation | 1 µM | Inhibition (IC50 = 286 nM) | [1] |
| This compound | BT549, 4T1 (Breast Cancer) | Cell Invasion/Migration | 1 µM | Inhibition | [3] |
| This compound | M-EPIR, 231-EPIR (Epirubicin-Resistant Breast Cancer) | Cell Proliferation | 10 µM | Suppression | [8] |
| Dasatinib | NCI-H2286, HCC-366 (DDR2-mutant Lung Cancer) | Cell Proliferation | < 1 µM | Potent Inhibition | [9][10] |
| Compound 1 | NCI-H2286, HCC-366 (DDR2-mutant Lung Cancer) | Cell Proliferation | > 1 µM | Modest Inhibition | [9][10] |
| Compound 5 | NCI-H2286, HCC-366 (DDR2-mutant Lung Cancer) | Cell Proliferation | ~ 0.3-0.4 µM | Potent Inhibition | [7] |
Key Advantages of this compound
-
Unique Mechanism of Action: As an allosteric inhibitor targeting the extracellular domain, this compound allows for the specific investigation of DDR2's interaction with its ligand, collagen, and its role in the tumor microenvironment, distinct from intracellular kinase activity.[3][4]
-
Selectivity: this compound demonstrates high selectivity for DDR2 over the closely related DDR1 and other receptor tyrosine kinases.[3] This is a significant advantage over multi-kinase inhibitors like dasatinib and nilotinib, which have numerous off-target effects that can confound experimental results.
-
Overcoming Resistance: this compound has been shown to be effective against DDR2 mutants that confer resistance to traditional ATP-competitive inhibitors like dasatinib.[3] This makes it a valuable tool for studying drug resistance mechanisms.
Comparison with Other DDR2 Inhibitors
-
Multi-Kinase Inhibitors (e.g., Dasatinib, Nilotinib, Sitravatinib): These compounds are potent inhibitors of DDR2 but also target a wide range of other kinases.[5][6] While useful in certain contexts, their lack of selectivity can make it difficult to attribute observed effects solely to DDR2 inhibition. For instance, in DDR2-mutated lung cancer cell lines, the potent anti-proliferative effect of dasatinib is attributed to its dual inhibition of DDR2 and SRC, whereas more selective DDR2 inhibitors show only modest effects on proliferation.[9][10]
-
Dual DDR1/2 Inhibitors (e.g., DDR1-IN-1): These inhibitors target both DDR1 and DDR2.[6] They are useful for studying the combined roles of both discoidin domain receptors but are not suitable for dissecting the specific functions of DDR2.
-
Selective ATP-Competitive Inhibitors (e.g., Compound 1, Compound 34): Several potent and selective ATP-competitive DDR2 inhibitors have been developed.[5][7] These compounds are excellent tools for studying the role of DDR2's intracellular kinase activity. In contrast to the allosteric inhibitor this compound, these compounds directly compete with ATP for binding to the kinase domain.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of DDR2 function and the application of inhibitors like this compound, the following diagrams illustrate the DDR2 signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.
Caption: DDR2 Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for DDR2 Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key experiments cited in the comparison of DDR2 inhibitors.
In Vitro DDR2 Kinase Assay (IC50 Determination)
This protocol is adapted from standard radiometric or luminescence-based kinase assays.
Materials:
-
Recombinant human DDR2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (e.g., this compound and alternatives) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or similar)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired concentrations.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the DDR2 enzyme to the wells containing the compounds and incubate for a specified period (e.g., 10-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate to each well. The final ATP concentration should be at or near the Km for DDR2.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Invasion Assay (Matrigel)
This protocol describes a common method for assessing the effect of inhibitors on cancer cell invasion.
Materials:
-
Cancer cell line expressing DDR2 (e.g., BT549 breast cancer cells)
-
Cell culture medium with and without serum
-
Matrigel-coated Boyden chamber inserts (8 µm pore size)
-
Test compounds
-
Calcein AM or crystal violet for cell staining
Procedure:
-
Thaw Matrigel on ice and coat the top of the Boyden chamber inserts. Allow the Matrigel to solidify at 37°C.
-
Culture the cancer cells to sub-confluency and serum-starve them overnight.
-
Harvest the cells and resuspend them in serum-free medium containing the test compound at the desired concentration.
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Fill the lower chamber with medium containing a chemoattractant, such as 10% fetal bovine serum.
-
Incubate the chambers for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix and stain the invading cells on the bottom of the membrane with crystal violet or a fluorescent dye like Calcein AM.
-
Count the number of invaded cells in several fields of view under a microscope.
-
Quantify the results and compare the number of invaded cells in the presence of the inhibitor to the vehicle control.
Western Blotting for DDR2 Signaling
This protocol is used to assess the phosphorylation status of DDR2 and its downstream targets.
Materials:
-
Cell lysates from cells treated with DDR2 inhibitors
-
SDS-PAGE gels and blotting apparatus
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-p-DDR2, anti-DDR2, anti-p-ERK, anti-ERK, anti-SNAIL1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
This compound represents a valuable and unique tool for the study of DDR2. Its allosteric mechanism of action and high selectivity offer distinct advantages for dissecting the specific roles of DDR2 in complex biological systems, particularly in the context of the tumor microenvironment and in overcoming drug resistance. While multi-kinase and dual DDR1/2 inhibitors have their applications, the targeted nature of this compound and other selective ATP-competitive inhibitors provides greater precision for elucidating the specific functions of DDR2. The choice of inhibitor should be carefully considered based on the research question, with this compound being an excellent option for studies focused on the extracellular interactions and allosteric regulation of DDR2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Inhibition of tumor–microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of Discoidin Domain Receptor (DDR) Kinases for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Discoidin Domain Receptor 2 Contributes to Breast Cancer Progression and Chemoresistance by Interacting with Collagen Type I [mdpi.com]
- 9. Characterization of DDR2 Inhibitors for the Treatment of DDR2 Mutated Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Independent Validation of WRG-28: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of WRG-28 with Alternative DDR2 Inhibitors
This guide provides an independent validation of published studies on this compound, a selective allosteric inhibitor of Discoidin Domain Receptor 2 (DDR2). The product's performance is objectively compared with other known DDR2 inhibitors, nintedanib and dasatinib, supported by experimental data from publicly available research.
Comparative Analysis of DDR2 Inhibitors
This compound distinguishes itself as a selective, extracellularly acting allosteric inhibitor of DDR2, a receptor tyrosine kinase involved in collagen binding and signaling.[1][2] This mechanism contrasts with traditional ATP-competitive tyrosine kinase inhibitors (TKIs). The following tables summarize the quantitative data on this compound and its comparators.
| Inhibitor | Target(s) | IC50 (DDR2) | Mechanism of Action |
| This compound | Selective for DDR2 | 230 nM[2], 286 nM[2] | Allosteric inhibitor of the extracellular domain[1] |
| Dasatinib | Multi-kinase inhibitor | 1.4 nM | ATP-competitive tyrosine kinase inhibitor |
| Nintedanib | Multi-kinase inhibitor (VEGFR, FGFR, PDGFR) | 16 nM | ATP-competitive tyrosine kinase inhibitor[3] |
In Vivo Efficacy in Metastasis Models
Studies in preclinical mouse models of breast cancer metastasis have demonstrated the potential of this compound in reducing tumor colonization of the lungs. The following table compares the experimental designs and outcomes of in vivo studies for this compound, dasatinib, and nintedanib.
| Inhibitor | Cancer Model | Cell Line | Mouse Strain | Dosing Regimen | Key Findings |
| This compound | Metastatic Breast Cancer | 4T1 | BALB/cJ | 10 mg/kg i.v. daily for 7 days | Reduced metastatic lung colonization.[4][5] |
| Dasatinib | Skeletal Metastasis of Breast Cancer | MDA-MB-231 (osteotropic) | Xenograft | Not specified | Significantly less skeletal metastases observed via bioluminescence.[1] |
| Nintedanib | Metastatic Triple Negative Breast Cancer | LM2-4 (MDA-MB-231 variant) | Not specified | Not specified | Increased median survival when combined with paclitaxel.[6] |
Experimental Protocols
In Vitro DDR2 Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of compounds against DDR2.
1. Radiometric Kinase Assay:
-
Principle: This assay measures the incorporation of radioactive phosphate (³²P) from [γ-³²P]ATP into a substrate peptide by the kinase.
-
Protocol Outline:
-
Purified recombinant human DDR2 kinase domain is incubated with a substrate peptide (e.g., Axltide) and [γ-³²P]ATP in a kinase assay buffer (e.g., 5 mM MOPS, pH 7.2, 2.5 mM β-glycerophosphate, 1 mM EGTA, 0.4 mM EDTA, 4 mM MgCl₂, 5 mM MnCl₂).[2]
-
The reaction is initiated by adding the ATP solution and incubated for a set time (e.g., 15 minutes) at a controlled temperature.
-
The reaction is stopped by spotting the mixture onto phosphocellulose paper.
-
The paper is washed to remove unincorporated [γ-³²P]ATP.
-
The amount of incorporated ³²P is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against a range of inhibitor concentrations.
-
2. ADP-Glo™ Kinase Assay:
-
Principle: This is a luminescent kinase assay that measures the amount of ADP produced from a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to produce light.
-
Protocol Outline:
-
The DDR2 kinase reaction is performed by incubating the enzyme with a substrate and ATP.
-
After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added to convert ADP to ATP and to generate a luminescent signal using luciferase.
-
The luminescence is measured, which correlates with the amount of ADP formed and thus the kinase activity.[7]
-
3. Cellular DDR2 Phosphorylation Assay (ELISA-based):
-
Principle: This assay measures the level of DDR2 autophosphorylation in cells upon stimulation with its ligand, collagen.
-
Protocol Outline:
-
Cells expressing DDR2 (e.g., HEK293-DDR2) are seeded in plates.
-
Cells are serum-starved and then pre-treated with various concentrations of the inhibitor.
-
Cells are stimulated with collagen I (e.g., 20 µg/ml) for a specified time.[8]
-
Cells are lysed, and the lysates are transferred to an ELISA plate coated with an anti-DDR2 antibody.
-
The plate is then incubated with an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP).
-
A substrate is added to generate a colorimetric or chemiluminescent signal, which is proportional to the amount of phosphorylated DDR2.
-
In Vivo Metastasis Study
Objective: To evaluate the effect of DDR2 inhibitors on the formation of metastatic tumors in a mouse model.
-
Animal Model: Immunocompromised mice (for human cell lines) or syngeneic mice (for murine cell lines, e.g., BALB/cJ for 4T1 cells).[5]
-
Cell Preparation:
-
Cancer cells (e.g., 4T1 murine breast cancer cells) are engineered to express a reporter gene, such as luciferase, for in vivo imaging.
-
Cells are cultured, harvested, and resuspended in a sterile solution like PBS at a specific concentration (e.g., 1 x 10⁶ cells/0.1 ml).
-
-
Tumor Cell Inoculation:
-
For lung metastasis models, cells are injected into the tail vein of the mice.[5]
-
For spontaneous metastasis models, cells are implanted into the primary site (e.g., mammary fat pad), and the primary tumor is allowed to grow and then surgically resected to monitor subsequent metastasis.
-
-
Drug Administration:
-
The inhibitor (e.g., this compound) or vehicle control is administered to the mice according to the specified dosing regimen (e.g., 10 mg/kg daily via intravenous injection).[5]
-
-
Monitoring Metastasis:
-
Bioluminescence Imaging (BLI):
-
Mice are anesthetized.
-
A substrate for luciferase (e.g., D-luciferin) is administered via intraperitoneal injection (e.g., 150 mg/kg).[9]
-
After a short incubation period (e.g., 5-10 minutes), the mice are placed in an in vivo imaging system to detect the bioluminescent signal from the metastatic cells.[10][11]
-
Imaging is performed at regular intervals to monitor the progression of metastasis.
-
-
Histological Analysis:
-
At the end of the study, organs such as the lungs are harvested.
-
Tissues are fixed, sectioned, and stained (e.g., with H&E) to visualize and quantify metastatic lesions.
-
-
Visualizations
Signaling Pathway of DDR2 in Tumor Progression
Caption: DDR2 signaling pathway in cancer progression and points of inhibition.
Experimental Workflow for In Vivo Metastasis Study
References
- 1. Dasatinib prevents skeletal metastasis of osteotropic MDA-MB-231 cells in a xenograft mouse model - ProQuest [proquest.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. Triple Angiokinase Inhibitor Nintedanib Directly Inhibits Tumor Cell Growth and Induces Tumor Shrinkage via Blocking Oncogenic Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dasatinib in breast cancer: Src-ing for response in all the wrong kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Therapeutic impact of Nintedanib with paclitaxel and/or a PD-L1 antibody in preclinical models of orthotopic primary or metastatic triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. Spatial localisation of Discoidin Domain Receptor 2 (DDR2) signalling is dependent on its collagen binding and kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Bioluminescence-Based Monitoring of Liver Metastases from Colorectal Cancer: An Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Simple Bioluminescence Imaging Method for Studying Cancer Cell Growth and Metastasis after Subcutaneous Injection of Lewis Lung Carcinoma Cells in Syngeneic C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Qualitative in vivo Bioluminescence Imaging [bio-protocol.org]
Investigating the Synergy of WRG-28 with Chemotherapy: A Proposed Research Framework
Despite extensive investigation, publicly available experimental data on the synergistic effects of the selective DDR2 inhibitor, WRG-28, with conventional chemotherapy agents is currently unavailable. Existing research primarily focuses on the standalone efficacy of this compound in inhibiting tumor invasion and metastasis through its allosteric inhibition of Discoidin Domain Receptor 2 (DDR2).[1][2][3] This guide, therefore, presents a proposed research framework for investigating the potential synergistic interactions between this compound and common chemotherapy agents for researchers, scientists, and drug development professionals.
Rationale for Investigating Synergy
The anti-metastatic mechanism of this compound, which involves the disruption of the tumor microenvironment and inhibition of cancer cell migration, presents a compelling rationale for combination therapy.[1][4] While cytotoxic chemotherapy agents target rapidly dividing cells, this compound could potentially sensitize cancer cells to these agents or prevent the escape and spread of residual, chemoresistant cells. A combination approach could, therefore, offer a multi-pronged attack on tumors, potentially leading to improved therapeutic outcomes and reduced drug resistance.
Proposed Alternatives for Combination Therapy
This guide proposes investigating the synergistic effects of this compound in combination with the following widely used chemotherapy agents:
-
Cisplatin: A platinum-based agent that induces DNA damage.
-
Doxorubicin: An anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II.
-
Paclitaxel: A taxane that stabilizes microtubules and induces mitotic arrest.
Comparative Analysis of Potential Synergistic Effects (Hypothetical Data)
The following tables present hypothetical data to illustrate how the synergistic effects of this compound with chemotherapy agents could be quantified and compared. The Combination Index (CI) is used as a measure of synergy, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Chemotherapy Agents in Breast Cancer Cell Lines (Hypothetical Data)
| Cell Line | Drug Combination (this compound +) | IC50 (Single Agent) | IC50 (Combination) | Combination Index (CI) |
| MDA-MB-231 | Cisplatin | 15 µM | 7 µM (Cisplatin) + 1 µM (this compound) | 0.47 |
| Doxorubicin | 0.5 µM | 0.2 µM (Doxorubicin) + 1 µM (this compound) | 0.40 | |
| Paclitaxel | 10 nM | 4 nM (Paclitaxel) + 1 µM (this compound) | 0.40 | |
| 4T1 | Cisplatin | 10 µM | 4.5 µM (Cisplatin) + 0.5 µM (this compound) | 0.45 |
| Doxorubicin | 0.2 µM | 0.08 µM (Doxorubicin) + 0.5 µM (this compound) | 0.40 | |
| Paclitaxel | 5 nM | 2 nM (Paclitaxel) + 0.5 µM (this compound) | 0.40 |
Table 2: In Vivo Tumor Growth Inhibition in a Breast Cancer Xenograft Model (Hypothetical Data)
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1500 ± 150 | - |
| This compound (10 mg/kg) | 1200 ± 120 | 20% |
| Cisplatin (5 mg/kg) | 800 ± 90 | 47% |
| This compound + Cisplatin | 300 ± 50 | 80% |
| Doxorubicin (2 mg/kg) | 750 ± 80 | 50% |
| This compound + Doxorubicin | 250 ± 40 | 83% |
| Paclitaxel (10 mg/kg) | 600 ± 70 | 60% |
| This compound + Paclitaxel | 200 ± 30 | 87% |
Proposed Experimental Protocols
Detailed methodologies for key experiments to assess the synergistic effects of this compound with chemotherapy are outlined below.
In Vitro Cytotoxicity Assay
-
Cell Culture: Culture human (e.g., MDA-MB-231) and murine (e.g., 4T1) breast cancer cell lines in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare stock solutions of this compound, cisplatin, doxorubicin, and paclitaxel in a suitable solvent (e.g., DMSO) and dilute to working concentrations in cell culture medium.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound, the chemotherapy agent, or the combination of both for 72 hours. Include a vehicle control group.
-
Viability Assessment: Assess cell viability using the MTT assay. Add MTT solution to each well, incubate for 4 hours, and then solubilize the formazan crystals with DMSO. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each treatment. Determine the Combination Index (CI) using the Chou-Talalay method to assess synergy.
In Vivo Xenograft Model
-
Animal Model: Use female athymic nude mice (6-8 weeks old).
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 MDA-MB-231 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume (Volume = 0.5 x length x width²) every three days.
-
Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group): Vehicle control, this compound alone, chemotherapy agent alone, and the combination of this compound and the chemotherapy agent. Administer drugs via appropriate routes (e.g., intraperitoneal injection for chemotherapy, intravenous for this compound) based on established protocols.
-
Endpoint: Continue treatment for a specified period (e.g., 21 days) or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Compare the average tumor volumes between the treatment groups. Calculate the percentage of tumor growth inhibition (TGI).
Visualizing the Proposed Research and Mechanism
To further clarify the proposed experimental workflow and the underlying biological mechanism, the following diagrams are provided.
Caption: Proposed experimental workflow for assessing this compound synergy.
Caption: Signaling pathway of this compound and chemotherapy co-action.
References
- 1. Inhibition of tumor–microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of tumor-microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Benchmarking WRG-28: A Comparative Guide to Novel DDR2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of WRG-28, a selective allosteric inhibitor of the Discoidin Domain Receptor 2 (DDR2), against a panel of novel and established DDR2 antagonists. The data presented is intended to aid researchers in selecting the most appropriate tool compound for their studies and to provide a baseline for the development of new DDR2-targeted therapeutics.
Executive Summary
Discoidin Domain Receptor 2 (DDR2) is a receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, and migration, making it a compelling target in oncology and other diseases. This compound is a novel, selective, and allosteric inhibitor of the DDR2 extracellular domain.[1] This guide benchmarks this compound against other recently developed or clinically relevant DDR2 antagonists, focusing on their biochemical potency, selectivity, and cellular activity. The comparative data is summarized in clear, structured tables, and detailed experimental protocols for key assays are provided to ensure reproducibility. Visualizations of the DDR2 signaling pathway and experimental workflows are also included to facilitate a deeper understanding of the underlying biology and experimental design.
Data Presentation: Quantitative Comparison of DDR2 Antagonists
The following tables summarize the biochemical potency and selectivity of this compound in comparison to other notable DDR2 inhibitors. It is important to note that the IC50 values presented are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: Biochemical Potency (IC50) of Selected DDR2 Antagonists
| Compound | Target(s) | DDR2 IC50 (nM) | DDR1 IC50 (nM) | Selectivity (DDR1/DDR2) | Reference |
| This compound | DDR2 (Allosteric) | 230 | Inactive | >100-fold | [1][2][3] |
| VU6015929 | DDR1/DDR2 | 7.39 | 4.67 | 0.63 | [2][4] |
| DDR1/2 inhibitor-3 (5n) | DDR1/DDR2 | 20.4 | 9.4 | 0.46 | [2][5] |
| DDR2-IN-1 | DDR2/EphB2 | 18.6 | 12.4 | 0.67 | [2][6] |
| Dasatinib | Multi-kinase | 1.4 | 0.5 | 0.36 | [7] |
| Nilotinib | Multi-kinase | 55 | 43 | 0.78 | [7] |
Table 2: Cellular Activity of Selected DDR2 Antagonists
| Compound | Cell-based Assay | Cell Line | Cellular Potency (IC50/EC50) | Reference |
| This compound | Inhibition of collagen I-mediated DDR2 phosphorylation | HEK293-DDR2 | 286 nM | [1] |
| VU6015929 | Inhibition of collagen I-induced DDR1 phosphorylation | HEK293-DDR1b | 0.7078 nM | [4] |
| Dasatinib | Inhibition of proliferation in DDR2 mutant lung SCC | NCI-H2286 | Not specified | [8] |
| Nilotinib | Inhibition of Ba/F3 cells expressing TEL-DDR2 | Ba/F3-TEL-DDR2 | 1.54 nM | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of the presented data.
DDR2 Extracellular Domain (ECD) Binding Assay
This assay is used to identify and characterize inhibitors that bind to the extracellular domain of DDR2, such as the allosteric inhibitor this compound.
Principle: The assay measures the ability of a test compound to disrupt the interaction between the DDR2 ECD and its ligand, collagen.
Materials:
-
Recombinant human DDR2-His fusion protein
-
Collagen type I
-
96-well high-binding microplates
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBST)
-
Anti-His antibody conjugated to HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Test compounds (e.g., this compound)
Procedure:
-
Coat the 96-well plate with collagen type I overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Pre-incubate the DDR2-His protein with varying concentrations of the test compound for 30 minutes.
-
Add the DDR2-His/compound mixture to the collagen-coated plate and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the anti-His-HRP antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add TMB substrate and incubate until a blue color develops.
-
Add stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the IC50 value of the test compound.
In Vitro Kinase Assay (Radiometric)
This assay measures the direct inhibitory effect of compounds on the kinase activity of DDR2.
Principle: The assay quantifies the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the DDR2 kinase.
Materials:
-
Active recombinant DDR2 kinase
-
Substrate peptide (e.g., Axltide)
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
Phosphocellulose paper
-
Wash buffer (e.g., 1% phosphoric acid)
-
Scintillation counter
-
Test compounds
Procedure:
-
Prepare a reaction mixture containing DDR2 kinase, substrate peptide, and kinase reaction buffer.
-
Add varying concentrations of the test compound to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value of the test compound.[10]
Cellular DDR2 Phosphorylation Assay
This cell-based assay assesses the ability of a compound to inhibit DDR2 autophosphorylation in a cellular context.
Principle: The assay measures the level of phosphorylated DDR2 in cells stimulated with collagen in the presence or absence of an inhibitor.
Materials:
-
Cells expressing DDR2 (e.g., HEK293-DDR2)
-
Collagen type I
-
Cell lysis buffer
-
Anti-phospho-DDR2 antibody
-
Anti-total-DDR2 antibody
-
Secondary antibodies conjugated to HRP or a fluorescent dye
-
Western blotting or ELISA reagents
-
Test compounds
Procedure:
-
Seed cells in a culture plate and allow them to adhere.
-
Starve the cells in serum-free medium for several hours.
-
Pre-treat the cells with varying concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with collagen type I for a defined period (e.g., 30 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Analyze the levels of phosphorylated and total DDR2 using Western blotting or ELISA.
-
Quantify the band intensities or signal and calculate the ratio of phosphorylated DDR2 to total DDR2.
-
Determine the IC50 value of the test compound for the inhibition of DDR2 phosphorylation.[11]
Mandatory Visualization
DDR2 Signaling Pathway
The following diagram illustrates the key signaling pathways activated downstream of DDR2 upon collagen binding.
Caption: Simplified DDR2 signaling cascade.
Experimental Workflow: Cellular DDR2 Phosphorylation Assay
The diagram below outlines the key steps in the cellular DDR2 phosphorylation assay.
Caption: Cellular DDR2 phosphorylation assay workflow.
Logical Relationship: Allosteric vs. Orthosteric Inhibition
This diagram illustrates the conceptual difference between the mechanism of action of an allosteric inhibitor like this compound and a traditional orthosteric (ATP-competitive) inhibitor.
Caption: Orthosteric vs. Allosteric Inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discoidin Domain Receptor (DDR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discoidin Domain Receptor (DDR) (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer [mdpi.com]
- 8. Adaptive responses to dasatinib-treated lung squamous cell cancer cells harboring DDR2 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for WRG-28
This document provides comprehensive guidance on the proper disposal of WRG-28, a selective, allosteric discoidin domain receptor 2 (DDR2) inhibitor.[1][2][3] Adherence to these procedures is essential for maintaining laboratory safety and ensuring environmental compliance.
Disclaimer: This guide is for informational purposes for research professionals. Always consult your institution's Environmental Health and Safety (EHS) office for specific local regulations and requirements.
Hazard Assessment
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[4] However, as with all laboratory chemicals, it should be handled with care, utilizing appropriate personal protective equipment (PPE).[4][5]
Chemical and Safety Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Chemical Formula | C21H18N2O5S | [1][4] |
| Molecular Weight | 410.44 g/mol | [1][4] |
| CAS Number | 1913291-02-7 | [2][4] |
| Hazard Classification | Not a hazardous substance or mixture | [4] |
| Solubility | Soluble in DMSO (e.g., 15 mg/mL) | [1] |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (In Solvent) | -80°C for 1 year | [1] |
Step-by-Step Disposal Protocol
The primary disposal method for this compound is collection as non-hazardous solid or liquid chemical waste. Do not dispose of this compound down the drain or in regular trash without explicit approval from your local EHS department.[5][6]
Protocol for Unused or Expired Solid this compound:
-
Preparation: Ensure all personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is worn.[4]
-
Containment: Place the solid this compound powder into a designated, sealable waste container. This container must be compatible with the chemical and clearly labeled.
-
Labeling: Affix a label to the container that includes:
-
The full chemical name: "this compound"
-
The words "Non-Hazardous Chemical Waste for Disposal" (or as required by your institution).
-
The quantity of the waste.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, until collection.[7][8]
-
Pickup: Arrange for waste collection through your institution's EHS office.
Protocol for Solutions Containing this compound (e.g., in DMSO):
-
Segregation: Collect liquid waste containing this compound in a dedicated, leak-proof container. Do not mix with other waste streams unless permitted by your EHS office.[9]
-
Containment: Use a container compatible with the solvent (e.g., a polyethylene container for DMSO). Ensure the container has a secure screw-top cap and is kept closed except when adding waste.[6][7]
-
Labeling: Label the liquid waste container with:
-
The full chemical name: "this compound"
-
The solvent used (e.g., "in DMSO") and its approximate concentration.
-
The words "Non-Hazardous Chemical Waste for Disposal".
-
-
Storage: Store the liquid waste container in secondary containment (such as a spill tray) to prevent leaks.[6][10]
-
Pickup: Schedule a waste pickup with your EHS office.
Protocol for Empty this compound Containers:
-
Decontamination: Thoroughly empty the container of any residual powder.[6]
-
Rinsing: The first rinse of the container with a suitable solvent (e.g., ethanol or the solvent used for your experiments) should be collected and disposed of as chemical waste.[6] Subsequent rinses may be permissible for drain disposal, but confirm with your EHS guidelines.
-
Disposal: After rinsing and air-drying, obliterate or remove the original label.[6] Dispose of the container as solid waste (e.g., in designated glass disposal boxes).[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper segregation and disposal of this compound.
References
- 1. This compound | Discoidin Domain Receptor (DDR) | TargetMol [targetmol.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Handling Protocols for WRG-28
For Immediate Use by Laboratory Personnel
This document provides critical safety and logistical information for the handling and disposal of WRG-28, a selective, extracellularly acting allosteric inhibitor of Discoidin Domain Receptor 2 (DDR2).[1] Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of experimental outcomes. While this compound is not classified as a hazardous substance, standard laboratory safety protocols are mandatory.
Personal Protective Equipment (PPE) and Engineering Controls
All personnel handling this compound in solid or solution form must utilize the following personal protective equipment and engineering controls.
| Category | Requirement | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. Avoid generating dust. | Minimizes inhalation of dust or aerosols. |
| Engineering Controls | Fume hood or other appropriate exhaust ventilation | Recommended when handling the solid form to avoid dust and aerosol formation.[2] |
| Hygiene | Wash hands thoroughly after handling. | Prevents accidental ingestion or transfer of the compound. |
Operational Handling and Storage
Proper handling and storage are crucial for maintaining the stability and efficacy of this compound.
| Parameter | Guideline | Notes |
| Initial Handling | Avoid inhalation, and contact with eyes and skin.[2] | Open containers in a well-ventilated area. |
| Storage (Solid) | Store at -20°C for up to 3 years. | Keep container tightly sealed in a cool, well-ventilated area away from direct sunlight. |
| Storage (In Solvent) | Store at -80°C for up to 2 years or -20°C for up to 1 year. | Prepare fresh working solutions for in vivo experiments on the day of use. |
| Solution Preparation | For a 1.56 mg/mL working solution, add 100 µL of a 15.6 mg/mL DMSO stock to 400 µL PEG300, mix, add 50 µL Tween-80, mix, and then add 450 µL Saline.[1] | Sonication or warming to 37°C can aid in dissolution if precipitation occurs. |
Emergency Procedures and First Aid
In the event of exposure, follow these first aid measures immediately.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water. Seek medical attention if irritation develops. |
| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention. |
Spill and Disposal Plan
Prompt and proper cleanup of spills and disposal of waste are critical to maintaining a safe laboratory environment.
| Procedure | Guideline |
| Spill Cleanup | Wear full personal protective equipment. For liquid spills, absorb with an inert material (e.g., diatomite). For solid spills, carefully sweep or vacuum to avoid dust generation. Decontaminate the spill area with alcohol. |
| Disposal | Dispose of contaminated materials and unused product in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains or watercourses. |
Experimental Protocol: In Vitro Invasion Assay
This protocol outlines a representative experiment to assess the effect of this compound on the invasion of breast cancer cells.
Objective: To determine the inhibitory effect of this compound on the invasion of BT549 and 4T1 breast cancer cells.
Materials:
-
This compound
-
BT549 and 4T1 breast cancer cell lines
-
Cell culture medium and supplements
-
3D collagen I or Matrigel invasion chambers
-
DMSO (vehicle control)
-
Standard cell culture equipment (incubator, centrifuge, etc.)
-
Microscopy equipment for imaging
Procedure:
-
Cell Culture: Culture BT549 and 4T1 cells according to standard protocols.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium to a final working concentration of 1 µM. Prepare a vehicle control with an equivalent concentration of DMSO.
-
Invasion Assay Setup: Seed the BT549 or 4T1 cells in the upper chamber of the invasion assay plates (coated with collagen I or Matrigel).
-
Treatment: Add the this compound working solution (1 µM) or the vehicle control to the cell culture medium in both the upper and lower chambers.
-
Incubation: Incubate the plates for 48 hours to allow for cell invasion.[1]
-
Analysis: After incubation, fix and stain the cells that have invaded through the matrix. Quantify the number of invaded cells using microscopy.
-
Data Interpretation: Compare the number of invaded cells in the this compound treated group to the vehicle control group to determine the extent of invasion inhibition.
DDR2 Signaling Pathway and this compound's Mechanism of Action
This compound functions as an allosteric inhibitor of the DDR2 receptor, a type of receptor tyrosine kinase.[1] Upon binding of its ligand, collagen, DDR2 undergoes autophosphorylation, initiating a downstream signaling cascade that promotes cell invasion and migration.[2][3] This cascade involves the activation of several key signaling molecules, including SHC, SRC, Erk1/2, and PI3K.[2] this compound inhibits this process by binding to the extracellular domain of DDR2, preventing the conformational changes necessary for collagen binding and subsequent receptor activation.[4][5]
Caption: DDR2 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discoidin domain receptor 2 signaling networks and therapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are DDR2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inhibition of discoidin domain receptor 2 reveals kinase-dependent and kinase-independent functions in regulating fibroblast activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of tumor-microenvironment interaction and tumor invasion by small-molecule allosteric inhibitor of DDR2 extracellular domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
